Product packaging for Isopropyl phosphorodichloridate(Cat. No.:CAS No. 56376-11-5)

Isopropyl phosphorodichloridate

Cat. No.: B3053823
CAS No.: 56376-11-5
M. Wt: 176.96 g/mol
InChI Key: XAWJSDHWXDVXDH-UHFFFAOYSA-N
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Description

Isopropyl phosphorodichloridate is a useful research compound. Its molecular formula is C3H7Cl2O2P and its molecular weight is 176.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7Cl2O2P B3053823 Isopropyl phosphorodichloridate CAS No. 56376-11-5

Properties

IUPAC Name

2-dichlorophosphoryloxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2O2P/c1-3(2)7-8(4,5)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWJSDHWXDVXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336828
Record name Isopropyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56376-11-5
Record name Isopropyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isopropyl Phosphorodichloridate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl phosphorodichloridate (CAS No. 56376-11-5) is a highly reactive organophosphorus compound widely utilized in synthetic chemistry as a potent electrophilic phosphorylating agent. Its utility stems from the presence of two labile chlorine atoms attached to a central phosphorus(V) atom, making it an essential building block for the introduction of the isopropyl phosphate moiety into a diverse range of molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reactivity of this compound. Detailed experimental methodologies, where available in the public domain, are presented, alongside visualizations of its structure and key reaction pathways to support its application in research and development.

Chemical Structure and Identification

This compound is the 1-methylethyl ester of phosphorodichloridic acid. The central phosphorus atom is bonded to two chlorine atoms, an oxygen atom leading to the isopropyl group, and a double-bonded oxygen atom, resulting in a tetrahedral geometry.

DOT Script for this compound Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative physical data for this compound, such as boiling point and density, are not consistently reported in publicly available databases and chemical supplier information. This may be due to the compound's high reactivity and susceptibility to decomposition upon heating. For comparative purposes, data for the analogous ethyl phosphorodichloridate is included.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms Isopropyl dichlorophosphate, Phosphorodichloridic acid, 1-methylethyl ester
CAS Number 56376-11-5[1]
Molecular Formula C₃H₇Cl₂O₂P[1]
Molecular Weight 176.96 g/mol [1]
Appearance Not reported (expected to be a liquid)
Boiling Point Not available
Boiling Point (Ethyl Analog)58-62 °C at 10 mmHg[2]
Density Not available
Density (Ethyl Analog)1.35 g/mL at 19 °C
Solubility Reacts with water; likely soluble in anhydrous organic solvents.[1]

Experimental Protocols

Synthesis of this compound

General Experimental Workflow:

DOT Script for Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Isopropanol Isopropyl Alcohol Reaction Controlled Addition & Reaction Isopropanol->Reaction POCl3 Phosphorus Oxychloride POCl3->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Temp Low Temperature (e.g., 0 °C to 10 °C) Temp->Reaction Base Base (optional) (e.g., Triethylamine) Base->Reaction Workup Workup (Filtration of salt) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Isopropyl Phosphorodichloridate Purification->Product

Caption: General workflow for the synthesis of this compound.

Synthesis of Phosphoramidates

This compound is a key reagent for the synthesis of phosphoramidates. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic phosphorus center, displacing one of the chloride ions to form an isopropyl phosphoramidochloridate intermediate. This intermediate can then be reacted with a second nucleophile[1]. A general procedure for the synthesis of phosphorochloridates from a dichlorophosphate and an amino ester hydrochloride is described, which can be adapted for reactions using this compound.

Methodology for Phosphorochloridate Formation (Adapted):

  • A solution of the appropriate amino ester hydrochloride (1.0 equivalent) and this compound (1.0 equivalent) is prepared in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • The solution is cooled to low temperatures (e.g., -78 °C).

  • Anhydrous triethylamine (2.0 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent like anhydrous diethyl ether, and the triethylammonium hydrochloride salt is removed by filtration.

  • Evaporation of the filtrate yields the crude phosphoramidochloridate product.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by its highly electrophilic phosphorus center. This reactivity makes it a versatile phosphorylating agent.

Nucleophilic Substitution

The two chlorine atoms are excellent leaving groups, allowing for sequential substitution by a variety of nucleophiles, including alcohols, amines, and thiols[1]. This stepwise reactivity is particularly useful for the synthesis of unsymmetrical phosphate esters and phosphoramidates[1].

DOT Script for Nucleophilic Substitution Pathway

G Start Isopropyl Phosphorodichloridate Intermediate Isopropyl Phosphorochloridate Ester Start->Intermediate + R¹-OH - HCl Amidochloridate Isopropyl Phosphoramidochloridate Start->Amidochloridate + R¹R²NH - HCl FinalEster Unsymmetrical Phosphate Triester Intermediate->FinalEster + R²-OH - HCl Phosphoramidate Stable Phosphoramidate Amidochloridate->Phosphoramidate + R³-XH (X=O, N) - HCl

Caption: Reaction pathways for nucleophilic substitution.

Hydrolysis

This compound is highly susceptible to hydrolysis. In the presence of water, it readily decomposes to form isopropyl phosphoric acid and hydrochloric acid[1]. This reaction proceeds in a stepwise manner, with the initial formation of the unstable isopropyl phosphorochloridic acid intermediate[1]. Consequently, all reactions and handling of this reagent must be conducted under strictly anhydrous conditions.

Synthesis of Cyclic Phosphates

The reaction of this compound with diols, such as 1,3-diols, provides a direct route for the synthesis of cyclic phosphate esters. This intramolecular cyclization occurs through the sequential displacement of the two chloride atoms by the hydroxyl groups of the diol, forming, for example, six-membered cyclic phosphate rings[1].

Analytical Characterization (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for the structural elucidation and purity assessment of this compound[1].

  • ³¹P NMR: This is a highly informative technique for observing the phosphorus center directly. The chemical shift is sensitive to the electronic environment of the phosphorus atom. For phosphorodichloridates, the signal is expected in a specific region of the spectrum due to the presence of the electronegative chlorine and oxygen atoms[1]. While specific data for the isopropyl derivative is not available, related phosphorodichloridates typically show signals in the downfield region of the spectrum.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the isopropyl group. This would likely consist of a doublet for the six methyl protons and a multiplet (septet or doublet of quartets due to P-H coupling) for the single methine proton.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for the methyl and methine carbons of the isopropyl group.

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis, primarily serving as a precursor for a wide array of organophosphorus compounds, including phosphoramidates and phosphate esters. Its utility is underscored by its electrophilic nature, though this also necessitates careful handling under anhydrous conditions to prevent hydrolysis. While specific quantitative physical data and detailed experimental protocols are sparse in readily accessible literature, an understanding of its fundamental reactivity and structure, as outlined in this guide, provides a solid foundation for its successful application in a research and development setting.

References

Isopropyl Phosphorodichloridate Synthesis from Isopropyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isopropyl phosphorodichloridate is a reactive chemical intermediate widely employed in organic synthesis, particularly as a phosphorylating agent.[1] Its utility is prominent in the preparation of various biologically active molecules, including phosphoramidates and phosphate esters.[1] The primary and most efficient route for its synthesis involves the direct reaction of isopropyl alcohol with phosphorus oxychloride.[1] This method is favored due to the ready availability of the starting materials and its straightforward nature.[1] A critical aspect of this synthesis is the compound's high sensitivity to moisture; it readily undergoes hydrolysis to form isopropyl phosphoric acid and hydrochloric acid.[1] Consequently, all synthetic procedures must be performed under strictly anhydrous conditions to prevent product degradation.[1]

Reaction and Mechanism

The synthesis of this compound from isopropyl alcohol and phosphorus oxychloride proceeds via a nucleophilic substitution reaction. The oxygen atom of the isopropyl alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. This results in the displacement of a chloride ion and the formation of the desired product along with hydrogen chloride (HCl) as a byproduct.

To maximize the yield of the monosubstituted product, an excess of phosphorus oxychloride is often employed.[1] This stoichiometric imbalance helps to minimize the formation of the disubstituted byproduct, diisopropyl phosphorochloridate.[1]

Reaction_Pathway cluster_reactants Reactants cluster_products Products Isopropyl_Alcohol Isopropyl Alcohol (CH₃)₂CHOH Reaction_Center + Isopropyl_Alcohol->Reaction_Center Phosphorus_Oxychloride Phosphorus Oxychloride POCl₃ Phosphorus_Oxychloride->Reaction_Center Isopropyl_Phosphorodichloridate This compound (CH₃)₂CHOP(O)Cl₂ HCl Hydrogen Chloride HCl Transition_State [Transition State] Reaction_Center->Transition_State Nucleophilic Attack Products_Arrow Transition_State->Products_Arrow Products_Arrow->Isopropyl_Phosphorodichloridate Products_Arrow->HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are generalized from common laboratory and patented procedures for the synthesis of alkyl phosphorodichloridates.[2]

Method 1: Batch Process with Controlled Temperature

  • Apparatus Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an outlet connected to a gas absorption trap (to neutralize the evolved HCl). The entire apparatus must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Phosphorus oxychloride (POCl₃): 1.0 molar equivalent.

    • Anhydrous Isopropyl Alcohol: 1.0 molar equivalent.

  • Procedure: a. Charge the reaction flask with phosphorus oxychloride and cool it to approximately 5°C with an ice bath.[2] b. Slowly add the anhydrous isopropyl alcohol dropwise from the dropping funnel to the stirred phosphorus oxychloride.[2] c. Maintain the reaction temperature between 10-15°C throughout the addition.[2] d. After the addition is complete, allow the reaction mixture to stir for an additional hour at this temperature.[2] e. Slowly raise the temperature to approximately 40°C and apply a vacuum (e.g., <50 mm Hg) to facilitate the removal of the dissolved hydrogen chloride gas.[2]

  • Purification: For many applications, the resulting this compound is of sufficient purity and can be used without further purification.[2] If necessary, purification can be achieved by fractional distillation under reduced pressure.

Method 2: Continuous Flow Process

A patented method describes the continuous preparation of C₁-C₅ alkyl phosphorodichloridates, which can be adapted for this compound.[1]

  • Apparatus Setup: A continuous flow reactor system with precise temperature and flow rate control is required.

  • Reagents:

    • Phosphorus oxychloride (POCl₃)

    • Isopropyl Alcohol

  • Procedure: a. The reactants are continuously mixed in the reactor at a controlled temperature, typically ranging from 10°C to 50°C.[1][3] b. An excess of phosphorus oxychloride, ranging from 5% to 40%, is utilized to maximize the yield of the desired dichloridate.[1] c. The residence time in the reactor is optimized to ensure complete reaction. d. The evolved HCl gas is continuously removed from the system.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware reagents Prepare Anhydrous Reagents (Isopropyl Alcohol & POCl₃) start->reagents 1. setup Assemble Apparatus under Inert Atmosphere reagents->setup 2. cool Cool POCl₃ to 5-10°C setup->cool 3. add Slowly Add Isopropyl Alcohol (maintain T < 15°C) cool->add 4. stir Stir for 1 hour at 10-15°C add->stir 5. warm Warm to 40°C stir->warm 6. vacuum Apply Vacuum to Remove HCl warm->vacuum 7. product This compound (High Purity) vacuum->product 8.

Caption: General experimental workflow for the batch synthesis.

Quantitative Data Summary

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. The table below summarizes key parameters from various reported procedures for the synthesis of alkyl phosphorodichloridates.

ParameterValue/RangeRationale/CommentsSource
Reactant Ratio (POCl₃:Alcohol) 1:1 to 1.4:1An excess of POCl₃ (5-40%) minimizes the formation of the disubstituted product.[1]
Reaction Temperature 10°C to 50°CLow temperatures control the exothermic reaction; higher temperatures can be used in continuous processes.[1][2][3]
Reaction Time 1 to 2 hoursDependent on the scale and temperature of the reaction.[2]
Pressure Atmospheric or ReducedReduced pressure is used after the initial reaction to remove the HCl byproduct.[2]
Yield Essentially QuantitativeHigh yields are achievable under optimized, anhydrous conditions.[2]

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Isopropyl alcohol is flammable. Keep away from ignition sources.

  • The reaction evolves hydrogen chloride gas , which is corrosive and toxic. The reaction must be conducted in a fume hood, and the effluent gas should be passed through a scrubber or an appropriate trap.

  • The reaction is exothermic . Proper temperature control is essential to prevent a runaway reaction.

References

An In-depth Technical Guide to the Mechanism of Action and Synthetic Applications of Isopropyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl phosphorodichloridate, (CH₃)₂CHOP(O)Cl₂, is a highly reactive and versatile phosphorylating agent extensively utilized in organic synthesis. Its efficacy stems from the electrophilic nature of its phosphorus center, which is readily attacked by a wide range of nucleophiles. The primary mechanism of action involves a bimolecular nucleophilic substitution (SN2-type) pathway, allowing for the sequential displacement of its two chloride leaving groups. This controlled, stepwise reactivity enables the synthesis of a diverse array of critical organophosphorus compounds, including phosphate esters, cyclic phosphates, and phosphoramidates. The latter are particularly significant in medicinal chemistry, forming the cornerstone of the ProTide (Pro-nucleotide) technology used to deliver phosphorylated drug molecules into cells. This guide details the core mechanism, summarizes its synthetic utility, provides representative experimental protocols, and presents its applications in modern drug development.

Core Mechanism of Action: Electrophilic Phosphorylation

The primary function of this compound is to act as an electrophilic source of an isopropyl phosphate group. The phosphorus atom is the molecule's reactive center, rendered highly electron-deficient by the strong inductive effect of two electronegative chlorine atoms and an oxygen atom. This pronounced electrophilicity makes it an excellent target for nucleophilic attack.[1]

Bimolecular Nucleophilic Substitution (SN2-type) Pathway

Research strongly indicates that phosphorylation reactions involving phosphorodichloridates proceed via a concerted, bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus atom.[1] Unlike an SN2 reaction at a carbon center, which involves a tetrahedral transition state, the reaction at the pentavalent phosphorus center proceeds through a higher-energy trigonal bipyramidal transition state.[2]

The process can be described in two sequential steps:

  • First Displacement: A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic phosphorus atom. This attack occurs concertedly with the cleavage of a phosphorus-chlorine bond, displacing the first chloride ion, which is an excellent leaving group. This forms a phosphorochloridate intermediate.

  • Second Displacement: The resulting intermediate is still reactive and can be attacked by a second nucleophile (which can be the same as or different from the first), displacing the second chloride ion. This stepwise approach is fundamental to creating unsymmetrical phosphate triesters and related structures.[1]

The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid (HCl) generated during each displacement step.[1]

Caption: General SN2-type mechanism for the first nucleophilic substitution.

Synthetic Applications and Substrate Scope

The controlled reactivity of this compound makes it a valuable reagent for synthesizing a broad range of organophosphorus compounds.

  • Phosphoramidates: Reaction with primary or secondary amines yields an isopropyl phosphoramidochloridate intermediate, which can be further functionalized.[1] This is the core reaction in the synthesis of ProTide prodrugs, where an amino acid ester and an aryl group are attached to the phosphorus center to mask the phosphate charge, facilitating cell entry.[3][4][5]

  • Phosphate Esters: Stepwise reaction with one or two different alcohols allows for the synthesis of both symmetrical and unsymmetrical phosphate triesters.[1]

  • Cyclic Phosphate Esters: Reaction with diols, such as 1,3-diols, provides a direct pathway to construct six-membered cyclic phosphate esters, which are important structural motifs in many bioactive molecules.[1]

  • Nucleoside Phosphorylation: It is used for the selective modification of nucleosides, typically at the 5'-hydroxyl group, which is a fundamental step in the synthesis of nucleotides and their analogs for antiviral and anticancer therapies.[5][6][7]

Applications A Isopropyl Phosphorodichloridate B1 Amines (R-NH₂) A->B1 B2 Alcohols / Diols (R-OH) A->B2 B3 Nucleosides A->B3 C1 Phosphoramidates B1->C1 C2 Phosphate Esters (Symmetrical & Unsymmetrical) B2->C2 C3 Cyclic Phosphates B2->C3 C4 5'-Phosphorylated Nucleosides B3->C4 D1 ProTide Prodrugs C1->D1 D2 Bioactive Molecules C2->D2 C3->D2 C4->D1 D3 Oligonucleotide Synthesis C4->D3

Caption: Synthetic pathways and applications of this compound.

Data Presentation: Reactivity and Yields

While precise yields are highly dependent on the specific substrate, solvent, and reaction conditions, the following table summarizes the typical performance of phosphorodichloridates in phosphorylating various classes of nucleophiles, as reported across the literature.

Nucleophile ClassProduct TypeTypical Isolated Yield RangeKey Considerations
Primary/Secondary AminesPhosphoramidate50–95%Steric hindrance on the amine can lower yields. Essential for ProTide synthesis.[3][8]
Aliphatic AlcoholsPhosphate Triester70–95%Highly efficient. Primary alcohols are generally more reactive than secondary.[9][10]
PhenolsAryl Phosphate Ester60–90%Slightly less reactive than aliphatic alcohols; may require longer reaction times or catalysts.
Diols (e.g., 1,3-diols)Cyclic Phosphate Ester50–80%Intramolecular cyclization is generally efficient but can compete with polymerization.[1]
Nucleosides (5'-OH)5'-Monophosphate Derivative40–85%Selectivity for the primary 5'-OH is crucial. Protection of other hydroxyls may be needed.[5][6]

Note: Yields are representative and can vary significantly.

Experimental Protocols

The following is a representative protocol for the synthesis of a phosphoramidate from a nucleoside, a common application in drug development. This protocol must be performed under anhydrous conditions with an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Nucleoside Phosphoramidate Synthesis
  • Preparation: The starting nucleoside (1.0 eq.) is dried under high vacuum for several hours and dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried, two-necked flask under an inert atmosphere.

  • Formation of Phosphorochloridate: The solution is cooled to 0 °C. This compound (1.1 eq.) is added dropwise, followed by the slow addition of a non-nucleophilic base like N-methylimidazole (NMI) (1.0 eq.).

  • Monitoring: The reaction is stirred at 0 °C for 1-2 hours. The formation of the intermediate phosphorochloridate can be monitored by ³¹P NMR spectroscopy (typically a signal appears between 7-8 ppm).[4]

  • Second Nucleophilic Addition: A solution of the second nucleophile, such as an L-alanine isopropyl ester hydrochloride (1.2 eq.), and triethylamine (2.5 eq.) in anhydrous DCM is prepared separately and added dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: The mixture is allowed to warm to room temperature and stirred for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to yield the final phosphoramidate product.

Workflow A 1. Reactant Preparation (Dry Nucleoside, Anhydrous Solvent) B 2. Reaction Setup (Inert Atmosphere, 0 °C) A->B C 3. First Addition (Add this compound) B->C D 4. Second Addition (Add Amino Acid Ester + Base) C->D E 5. Reaction (Warm to RT, Stir 2-4h) D->E F 6. Quenching & Workup (Aqueous Wash, Extraction) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Analysis & Characterization (NMR, MS) G->H

Caption: General experimental workflow for phosphoramidate synthesis.

Conclusion

This compound is a powerful and indispensable reagent in modern organic and medicinal chemistry. Its predictable reactivity through an SN2-type mechanism allows for the controlled and sequential introduction of nucleophiles, enabling the construction of complex and highly functionalized organophosphorus molecules. For researchers in drug development, a thorough understanding of its mechanism is key to harnessing its full potential in synthesizing next-generation therapeutics, particularly in the field of nucleotide-based prodrugs. The methodologies and data presented in this guide provide a foundational understanding for the effective application of this versatile phosphorylating agent.

References

Isopropyl phosphorodichloridate reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity of Isopropyl Phosphorodichloridate with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, (CH₃)₂CHOP(O)Cl₂, is a highly reactive and versatile electrophilic phosphorylating agent. Its utility in modern organic synthesis stems from the electron-deficient phosphorus center, activated by two chlorine leaving groups, making it a prime target for nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, experimental protocols, and applications, with a particular focus on its role in the synthesis of biologically active compounds and phosphoramidate prodrugs (ProTides).

Core Principles of Reactivity

The chemical behavior of this compound is dominated by the high electrophilicity of the phosphorus(V) atom. This is a consequence of the inductive effect of three electron-withdrawing groups: two chlorine atoms and one oxygen atom. Nucleophilic attack on this phosphorus center results in the sequential displacement of the two chloride ions, which are excellent leaving groups.[1]

This stepwise substitution allows for the controlled and sequential addition of different nucleophiles, enabling the synthesis of complex, unsymmetrical phosphate derivatives.[1] The reaction is highly susceptible to hydrolysis, necessitating strictly anhydrous conditions to prevent decomposition into isopropyl phosphoric acid and hydrochloric acid.[1]

dot digraph "General_Reactivity" { graph [rankdir="LR", splines=true, overlap=false, labelloc="t", label="General Reaction Mechanism of this compound", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Reagent [label="Isopropyl\nPhosphorodichloridate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Monosubstituted Intermediate\n(Isopropyloxy)phosphorochloridate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Disubstituted Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Nu1 [label="Nucleophile 1\n(R-NH₂, R-OH, R-SH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nu2 [label="Nucleophile 2\n(R'-NH₂, R'-OH, R'-SH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nu1 -> Reagent [label=" 1. Attack", color="#4285F4", fontcolor="#4285F4"]; Reagent -> Intermediate [label=" - Cl⁻", color="#EA4335", fontcolor="#EA4335"]; Nu2 -> Intermediate [label=" 2. Attack", color="#34A853", fontcolor="#34A853"]; Intermediate -> Product [label=" - Cl⁻", color="#EA4335", fontcolor="#EA4335"]; } dot Figure 1: Stepwise nucleophilic substitution on this compound.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of phosphoramidates, a class of compounds with significant biological activity.[1]

Mechanism and Products

The reaction proceeds via a nucleophilic attack of the amine on the phosphorus center, displacing one chloride to form an isopropyl phosphoramidochloridate intermediate. This intermediate can then react with a second nucleophile (another amine, an alcohol, etc.) to yield a stable, unsymmetrical phosphoramidate.[1]

This pathway is fundamental to the "ProTide" (pronucleotide) approach in drug development.[2] This strategy masks a nucleoside monophosphate as a lipophilic phosphoramidate, improving cell penetration and bypassing the often inefficient initial enzymatic phosphorylation step of the parent nucleoside drug.[2][3]

dot digraph "ProTide_Synthesis" { graph [splines=true, overlap=false, labelloc="t", label="ProTide Synthesis Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Isopropyl\nPhosphorodichloridate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Amino Acid Ester\n(e.g., L-Alanine Isopropyl Ester)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Phosphoramidochloridate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Aryl Alcohol\n(e.g., Phenol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Aryl Phosphoramidate\n(ProTide Moiety)", fillcolor="#FBBC05", fontcolor="#202124"]; final_step [label="Couple with\nNucleoside Drug", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final ProTide Drug", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges start -> intermediate [label="+ Reagent 1\n(Base, -78°C to RT)", color="#5F6368"]; reagent1 -> intermediate [color="#4285F4"]; intermediate -> product [label="+ Reagent 2\n(Base)", color="#5F6368"]; reagent2 -> product [color="#34A853"]; product -> final_step [color="#5F6368"]; final_step -> final_product [color="#5F6368"]; } dot Figure 2: Logical workflow for synthesizing a phosphoramidating agent for ProTide drugs.

Experimental Protocol: Synthesis of an Isopropyl Phosphoramidochloridate

This protocol is adapted from standard procedures for the synthesis of phosphoramidating agents.[4][5]

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet is prepared.

  • Reagents: The flask is charged with a solution of an amino acid ester hydrochloride (e.g., L-alanine isopropyl ester hydrochloride, 1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Dichloridate: this compound (1.0 equiv) is added to the stirred suspension.

  • Base Addition: Anhydrous triethylamine (2.0 equiv) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.

  • Monitoring: The formation of the desired isopropyl phosphoramidochloridate is monitored by ³¹P NMR spectroscopy.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue is re-dissolved in anhydrous diethyl ether, and the triethylammonium hydrochloride salt is removed by filtration under an inert atmosphere. The filtrate is concentrated in vacuo to yield the crude phosphoramidochloridate intermediate, which is often used immediately in the next step.

Reactivity with Alcohol and Thiol Nucleophiles

Alcohols and Diols

This compound reacts readily with alcohols to form isopropyl phosphate esters. The stepwise nature of the reaction allows for the synthesis of unsymmetrical phosphate triesters by first reacting with one equivalent of an alcohol (R¹OH) to form an intermediate, (CH₃)₂CHOP(O)(OR¹)Cl, followed by reaction with a second alcohol (R²OH).[1]

Reaction with diols, particularly 1,2- and 1,3-diols, provides a direct route to the formation of five- and six-membered cyclic phosphate esters, which are vital components of many bioactive compounds.[1][6] These cyclization reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated.[1]

Thiols

While less documented specifically for the isopropyl derivative, the phosphorus center is a strong electrophile for soft nucleophiles like thiols (R-SH). The reaction is expected to proceed analogously to that with alcohols, yielding isopropyl thiophosphate esters. Thiolate anions (RS⁻), being more nucleophilic than neutral thiols, would react even more readily.

Experimental Protocol: Synthesis of a Cyclic Phosphate Ester from a Diol

This protocol is based on general methods for cyclic phosphate ester synthesis.[1][7]

  • Setup: A flame-dried round-bottom flask is charged with the diol (e.g., propane-1,3-diol, 1.0 equiv) and anhydrous solvent (e.g., THF or DCM) under an argon atmosphere.

  • Base: A non-nucleophilic base such as triethylamine (2.2 equiv) is added.

  • Cooling: The stirred solution is cooled to 0 °C in an ice bath.

  • Addition of Dichloridate: A solution of this compound (1.05 equiv) in the same anhydrous solvent is added dropwise over 30-60 minutes.

  • Reaction: The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred overnight.

  • Workup: The precipitated triethylammonium hydrochloride is filtered off. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure cyclic isopropyl phosphate ester.

dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, labelloc="t", label="General Experimental Workflow for Phosphorylation", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Setup [label="1. Setup\nFlame-dried glassware\nInert atmosphere (Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Reagents\nDissolve Nucleophile & Base\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="3. Cooling\nCool to -78°C or 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="4. Addition\nAdd Dichloridate\nDropwise", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="5. Reaction\nWarm to RT\nStir 2-18h", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="6. Workup\nFilter salts\nRemove solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Purification\nColumn Chromatography\nor Distillation/Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="8. Characterization\nNMR (¹H, ¹³C, ³¹P)\nMass Spectrometry", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Setup -> Reagents; Reagents -> Cooling; Cooling -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; } dot Figure 3: A typical experimental workflow for reactions involving this compound.

Quantitative Data Summary

Quantitative kinetic data for the reactions of this compound are not widely available in the literature. Reactivity is generally high, and reactions are often controlled by temperature and slow addition of the reagent. The following table summarizes representative isolated yields for reactions of phosphorodichloridates with various nucleophiles, illustrating the general efficiency of these transformations.

Nucleophile TypeSubstrate ExamplePhosphorylating AgentProduct TypeIsolated Yield (%)Reference
Primary Amine L-Alanine Isopropyl EsterPhenyl PhosphorodichloridatePhosphoramidochloridate>98 (as diastereomer)[8]
Primary Amine Various Primary AminesAllylphosphonochloridatesAzaphospholidines59 - 91[9][10]
Alcohol Isopropyl AlcoholPhosphorus TrichlorideDiisopropyl Phosphonate94[11]
Phenol PhenolPhosphorus OxychloridePhenyl Phosphorodichloridate89 - 91[12]
Diol 1,3-PropanediolPhenyl PhosphorodichloridateCyclic Phosphate~70-80[6]

Note: Yields are highly substrate and condition-dependent. The data provided are illustrative examples from related systems.

Applications in Drug Development

The primary application of this compound and its analogs in drug development is the synthesis of phosphoramidate prodrugs (ProTides). This technology has been instrumental in the success of several antiviral drugs, including Sofosbuvir and Remdesivir.[3] The phosphoramidate moiety, constructed using reagents derived from phosphorodichloridates, enhances the lipophilicity and cellular uptake of nucleoside analogs. Once inside the cell, the prodrug is metabolized by cellular enzymes to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. This approach effectively bypasses the rate-limiting first phosphorylation step, leading to higher intracellular concentrations of the active drug and improved therapeutic efficacy.[2][3]

Conclusion

This compound is a powerful and efficient reagent for the phosphorylation of a wide range of nucleophiles. Its predictable, stepwise reactivity allows for the synthesis of complex phosphate esters and phosphoramidates. The requirement for anhydrous conditions is a critical experimental consideration due to its high sensitivity to water. The most prominent application lies in the field of medicinal chemistry and drug development, where it serves as a key building block for the construction of phosphoramidate ProTides, a validated and highly successful strategy for enhancing the therapeutic potential of nucleoside-based drugs.

References

Isopropyl Phosphorodichloridate: A Technical Guide to its Hydrolysis and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl phosphorodichloridate is a highly reactive organophosphorus compound and a versatile intermediate in organic synthesis, particularly in the preparation of phosphoramidates and other phosphate esters.[1] Its utility is intrinsically linked to its high susceptibility to hydrolysis, a characteristic that necessitates careful handling and a thorough understanding of its stability profile. This technical guide provides an in-depth overview of the hydrolysis and stability of this compound, summarizing available data, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Hydrolysis of this compound

This compound readily reacts with water in a stepwise manner, leading to the formation of isopropyl phosphoric acid and hydrochloric acid.[1] The phosphorus atom in this compound is highly electrophilic due to the presence of two chlorine atoms and an oxygen atom, making it susceptible to nucleophilic attack by water.[1]

The hydrolysis proceeds through the following steps:

  • First Hydrolysis: A water molecule attacks the phosphorus center, leading to the displacement of one chloride ion and the formation of the intermediate, isopropyl phosphorochloridic acid.

  • Second Hydrolysis: The isopropyl phosphorochloridic acid intermediate is also unstable in the presence of water and rapidly undergoes a second hydrolysis step, displacing the remaining chloride ion to yield isopropyl phosphoric acid.

Due to this high reactivity, all procedures involving this compound must be conducted under strictly anhydrous conditions to prevent its decomposition.[1]

Factors Influencing Hydrolysis and Stability

The stability of this compound is significantly influenced by several factors:

  • Water/Moisture: As the primary reactant, the presence of even trace amounts of water will initiate hydrolysis.

  • pH: The rate of hydrolysis of related organophosphorus compounds is known to be pH-dependent. Generally, hydrolysis is accelerated at both acidic and basic pH. For instance, the hydrolysis of phosphorodichloridic acid (derived from POCl₃) is the rate-limiting step in its conversion to phosphoric acid and is accelerated by an increase in pH.

  • Temperature: An increase in temperature typically accelerates the rate of chemical reactions, including hydrolysis.

  • Solvent: The polarity and nucleophilicity of the solvent can influence the stability of the P-Cl bonds and the rate of solvolysis.

Quantitative Data on Hydrolysis and Stability

However, to provide a contextual understanding, data for related, more stable organophosphorus compounds can be considered. For example, the enzymatic hydrolysis of diisopropyl fluorophosphate has been studied, and kinetic data is available under specific catalytic conditions. It is important to note that this data is not directly transferable but illustrates the methodologies used to study the hydrolysis of similar compounds.

CompoundConditionRate Constant (k)Half-life (t½)
This compoundData not availableNot availableNot available
Diisopropyl fluorophosphonate (Illustrative)Alkaline hydrolysisRelative rate constant of 41 (compared to diethyl ester at 260)Not specified
Phosphorodichloridic acid (from POCl₃)25 °C in 50:50 acetonitrile-waterk₂obs determined from ln plotApprox. 4 hours

This table includes illustrative data from related compounds to highlight the type of information that would be determined in kinetic studies. The data for diisopropyl fluorophosphonate and phosphorodichloridic acid should not be considered as representative of this compound's hydrolysis rate.

Experimental Protocols

The following are detailed, generalized methodologies for conducting key experiments to evaluate the hydrolysis and stability of a reactive compound like this compound.

Kinetic Study of Hydrolysis

This protocol describes a method to determine the rate of hydrolysis under controlled conditions.

Objective: To determine the hydrolysis rate constant of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Anhydrous, inert organic solvent (e.g., acetonitrile, dioxane)

  • Buffered aqueous solutions of desired pH (e.g., phosphate, acetate, or borate buffers)

  • Quenching solution (e.g., a solution of a nucleophile in an anhydrous solvent to rapidly react with remaining this compound)

  • Analytical standards of this compound and expected hydrolysis products.

  • Thermostated reaction vessel

  • Analytical instrument (e.g., GC-MS or HPLC-UV/MS)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in the chosen anhydrous organic solvent.

    • Prepare buffered aqueous solutions at the desired pH values and bring them to the target temperature in the thermostated reaction vessel.

  • Reaction Initiation:

    • Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the temperature-equilibrated buffered solution with vigorous stirring. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This step is crucial to stop the hydrolysis and "freeze" the composition of the sample at that time point.

  • Sample Analysis:

    • Analyze the quenched samples using a validated analytical method (e.g., GC-MS or HPLC) to quantify the concentration of remaining this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The pseudo-first-order rate constant (k_obs) is the negative of the slope.

Stability-Indicating Analytical Method

This protocol outlines the development of an analytical method to separate and quantify the parent compound from its degradation products.

Objective: To develop and validate an HPLC or GC method that can resolve this compound from its hydrolysis products and any other potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometric (MS) detector, or a Gas Chromatograph with a Mass Spectrometric (GC-MS) detector.

  • Appropriate analytical column (e.g., C18 for reversed-phase HPLC; a low- to mid-polarity column for GC).

Method Development and Validation:

  • Forced Degradation Studies:

    • Subject samples of this compound to forced degradation under various stress conditions:

      • Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl).

      • Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH).

      • Neutral Hydrolysis: Reflux in water.

      • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

      • Thermal Degradation: Expose the solid material to dry heat.

      • Photolytic Degradation: Expose a solution to UV light.

  • Chromatographic Method Development:

    • Analyze the stressed samples to develop a chromatographic method that provides adequate separation between the parent peak and all degradation product peaks.

    • For HPLC, optimize mobile phase composition, gradient, flow rate, and column temperature.

    • For GC, optimize the temperature program, carrier gas flow rate, and injection parameters. Derivatization of the analytes may be necessary to improve volatility and thermal stability.

  • Method Validation:

    • Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Hydrolysis_Pathway IPP This compound (iPrO-P(O)Cl₂) Intermediate Isopropyl Phosphorochloridic Acid (iPrO-P(O)(OH)Cl) IPP->Intermediate First Hydrolysis HCl1 - HCl H2O1 H₂O H2O1->IPP Product Isopropyl Phosphoric Acid (iPrO-P(O)(OH)₂) Intermediate->Product Second Hydrolysis HCl2 - HCl H2O2 H₂O H2O2->Intermediate

Caption: Stepwise hydrolysis pathway of this compound.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sol Prepare Stock Solution (Anhydrous Solvent) Initiate Initiate Reaction Prep_Sol->Initiate Prep_Buffer Prepare & Equilibrate Buffered Solution Prep_Buffer->Initiate Sample Sample at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Data Plot ln[C] vs. Time Analyze->Data Calculate Calculate Rate Constant Data->Calculate

Caption: Experimental workflow for a kinetic study of hydrolysis.

Stability_Factors Stability Stability of Isopropyl Phosphorodichloridate Decomposition Increased Decomposition (Hydrolysis) Stability->Decomposition Moisture Moisture/Water (Presence) Moisture->Decomposition pH pH (High or Low) pH->Decomposition Temp Temperature (Increase) Temp->Decomposition Solvent Solvent (Polar/Nucleophilic) Solvent->Decomposition

Caption: Factors influencing the stability of this compound.

References

Spectroscopic and Mechanistic Profile of Isopropyl Phosphorodichloridate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of isopropyl phosphorodichloridate, a key reagent in organic synthesis, particularly in the preparation of biologically active phosphate esters and phosphoramidates. Due to the reactive nature of this compound, this guide presents predicted spectroscopic data based on established principles of NMR and IR spectroscopy, alongside generalized experimental protocols for handling and analysis of related organophosphorus compounds. Furthermore, a representative reaction mechanism is visualized to illustrate its role as an electrophilic phosphorylating agent.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.8 - 5.2Septet1H-CH-
~1.4 - 1.6Doublet6H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~75 - 80-CH-
~23 - 26-CH₃

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Multiplicity
~5 - 10Singlet (Proton Decoupled)
Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2940Medium-StrongC-H (sp³) stretch
1290 - 1250Very StrongP=O stretch
1010 - 990StrongP-O-C stretch
550 - 450StrongP-Cl stretch

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of reactive organophosphorus compounds like this compound. These procedures should be adapted based on the specific instrumentation and safety protocols of the laboratory.

NMR Spectroscopy Protocol
  • Sample Preparation: Due to the moisture sensitivity of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

  • Solvent Selection: Anhydrous deuterated solvents that are unreactive towards the analyte, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), are suitable. The solvent should be stored over molecular sieves to ensure it is dry.

  • Procedure:

    • In an inert atmosphere, add approximately 5-20 mg of this compound to a dry NMR tube.

    • Add approximately 0.5-0.7 mL of the chosen anhydrous deuterated solvent to the NMR tube.

    • Cap the NMR tube securely.

    • If necessary, seal the cap with parafilm as an extra precaution against atmospheric moisture.

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, an external reference of 85% H₃PO₄ is typically used. Proton decoupling is generally employed for both ¹³C and ³¹P NMR to simplify the spectra.

IR Spectroscopy Protocol
  • Sample Preparation: As with NMR, sample preparation for IR spectroscopy must be performed in a moisture-free environment.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. For liquid samples, salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory can be used. Given the reactivity of the P-Cl bonds, an ATR setup is often preferred as it minimizes sample volume and exposure.

  • Procedure (using ATR):

    • Ensure the ATR crystal is clean and dry.

    • In an inert atmosphere, apply a small drop of this compound directly onto the ATR crystal.

    • Record the spectrum. The broad chemical shift range of ³¹P NMR allows for good signal separation.[1]

    • Clean the ATR crystal thoroughly with an appropriate dry solvent (e.g., anhydrous dichloromethane) immediately after the measurement.

Signaling Pathways and Logical Relationships

This compound is a potent electrophile, and its primary role in synthesis is as a phosphorylating agent. The phosphorus atom is highly electron-deficient due to the presence of two electronegative chlorine atoms and an oxygen atom, making it susceptible to attack by nucleophiles.[2]

Reaction with Nucleophiles

The general mechanism for the reaction of this compound with a nucleophile (Nu⁻) is a nucleophilic substitution at the phosphorus center. This reaction proceeds via a stepwise or concerted mechanism, often through a pentacoordinate transition state or intermediate. The first substitution displaces one chloride ion, and a second nucleophile can then displace the second chloride.

G cluster_start Reactants cluster_intermediate Intermediate/Transition State cluster_product1 First Substitution Product cluster_product2 Second Substitution (Optional) A This compound C Pentacoordinate Intermediate/Transition State A->C Nucleophilic Attack B Nucleophile (Nu⁻) B->C D Isopropyl Phosphoromonochloridate Derivative C->D E Chloride Ion (Cl⁻) C->E Loss of Leaving Group F Disubstituted Product D->F Second Nucleophilic Attack G Second Nucleophile (Nu'⁻) G->F G start Start Materials reagent1 Isopropyl Phosphorodichloridate start->reagent1 reagent2 Primary/Secondary Amine (R₂NH) start->reagent2 step1 First Nucleophilic Substitution reagent1->step1 reagent2->step1 intermediate Isopropyl Phosphoramidochloridate step1->intermediate step2 Second Nucleophilic Substitution intermediate->step2 reagent3 Second Nucleophile (e.g., Alcohol, R'OH) reagent3->step2 product Final Phosphoramidate Product step2->product

References

An In-Depth Technical Guide to Isopropyl Phosphorodichloridate (CAS No. 56376-11-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl phosphorodichloridate (CAS No. 56376-11-5) is a highly reactive organophosphorus compound that serves as a critical reagent in synthetic chemistry. Its primary utility lies in its function as an electrophilic phosphorylating agent, enabling the introduction of an isopropyl phosphate moiety into a wide array of molecules.[1] This property makes it an invaluable tool in the synthesis of biologically active compounds, including phosphoramidates and cyclic phosphates, and it plays a significant role in the development of prodrugs, particularly within the ProTide (Pro-nucleotide) technology platform.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and key applications of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Analogous Compounds

PropertyThis compound (CAS: 56376-11-5)Ethyl phosphorodichloridate (CAS: 1498-51-7)Diisopropyl phosphorochloridate (CAS: 2574-25-6)
Molecular Formula C₃H₇Cl₂O₂P[7]C₂H₅Cl₂O₂PC₆H₁₄ClO₃P
Molecular Weight 176.97 g/mol [1][7]162.94 g/mol 200.60 g/mol
Boiling Point Not available60-65 °C / 10 mmHgNot available
Density Not available1.373 g/mL at 25 °CNot available
Refractive Index Not availablen20/D 1.434n20/D 1.417

Due to its high reactivity with water, this compound readily hydrolyzes to form isopropyl phosphoric acid and hydrochloric acid.[1] This necessitates the use of dry solvents and inert atmospheres during its storage and use.

Synthesis

The most common and direct method for the synthesis of this compound is the reaction of isopropyl alcohol with an excess of phosphorus oxychloride.

General Experimental Protocol: Synthesis of this compound

Materials:

  • Isopropyl alcohol (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)

Procedure:

  • To a stirred solution of phosphorus oxychloride in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), cooled in an ice bath (0 °C), is added one equivalent of anhydrous isopropyl alcohol dropwise.

  • If a base is used, it is typically added concurrently or after the alcohol addition to neutralize the generated hydrogen chloride.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, any precipitated salts (e.g., triethylammonium chloride) are removed by filtration.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Note: This is a general procedure. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the desired scale and purity.

G Synthesis of this compound isopropanol Isopropyl Alcohol product This compound isopropanol->product pocls Phosphorus Oxychloride (POCl3) pocls->product hcl HCl product->hcl +

Caption: General reaction scheme for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques, primarily NMR and IR spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / WavenumberAssignment
³¹P NMR Chemical Shift (δ)~3-7 ppm (relative to 85% H₃PO₄)P(O)Cl₂R environment
¹H NMR Doublet of doublets~1.4 ppm-CH₃ protons of the isopropyl group
Septet of doublets~4.9 ppm-CH proton of the isopropyl group
¹³C NMR Chemical Shift (δ)~23 ppm-CH₃ carbons of the isopropyl group
Chemical Shift (δ)~75 ppm-CH carbon of the isopropyl group
FTIR Strong absorption~1300 cm⁻¹P=O stretch
Strong absorption~1000 cm⁻¹P-O-C stretch
Medium-strong absorption~2980 cm⁻¹C-H stretch (isopropyl)
Medium absorption~550 cm⁻¹P-Cl stretch

Note: The predicted NMR chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Applications in Organic Synthesis

This compound is a versatile reagent for the synthesis of various organophosphorus compounds, with significant applications in drug development.

Synthesis of Phosphoramidates and the ProTide Technology

A primary application of this compound is in the synthesis of phosphoramidates.[1] This is particularly relevant to the ProTide technology, a prodrug approach that masks a nucleoside monophosphate to enhance its cell permeability and bioavailability.[2][3][4][5][6]

Materials:

  • This compound

  • A primary or secondary amine

  • A nucleoside or other alcohol

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • A non-nucleophilic base (e.g., triethylamine, N-methylimidazole)

Procedure:

  • In a two-step, one-pot reaction, this compound is first reacted with a primary or secondary amine in the presence of a base at low temperature (e.g., -78 °C) to form a phosphoramidochloridate intermediate.

  • The formation of this intermediate can be monitored by ³¹P NMR.

  • Subsequently, a nucleoside (or another alcohol) is added to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The crude product is then purified, typically by column chromatography.

G General Workflow for Phosphoramidate Synthesis start Isopropyl Phosphorodichloridate intermediate Phosphoramidochloridate Intermediate start->intermediate + Amine, Base amine Primary/Secondary Amine amine->intermediate product Phosphoramidate (ProTide) intermediate->product + Nucleoside nucleoside Nucleoside/Alcohol nucleoside->product

Caption: Experimental workflow for the synthesis of phosphoramidates using this compound.

Once inside a cell, the ProTide undergoes enzymatic cleavage to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.

G Intracellular Activation Pathway of a ProTide protide ProTide (extracellular) protide_in ProTide (intracellular) protide->protide_in Passive Diffusion cell_membrane Cell Membrane intermediate Carboxylate Intermediate protide_in->intermediate Hydrolysis step1 Esterase (e.g., Cathepsin A) step1->intermediate alaninyl_mp Alaninyl Monophosphate Metabolite intermediate->alaninyl_mp Expulsion of Aryl Group step2 Spontaneous Cyclization step2->alaninyl_mp nuc_mp Nucleoside Monophosphate alaninyl_mp->nuc_mp Cleavage step3 Phosphoramidase (e.g., HINT1) step3->nuc_mp nuc_tp Nucleoside Triphosphate (Active) nuc_mp->nuc_tp Phosphorylation kinases Kinases kinases->nuc_tp

Caption: The metabolic activation pathway of a ProTide prodrug within a target cell.

Synthesis of Cyclic Phosphates

This compound is also utilized in the synthesis of cyclic phosphate esters through its reaction with diols.[1] These cyclic phosphates are important structural motifs in various biologically active molecules.

Materials:

  • This compound

  • A diol (e.g., 1,2-diol, 1,3-diol)

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • A base (if not using pyridine as solvent)

Procedure:

  • To a solution of the diol in an anhydrous solvent, cooled to 0 °C, is added one equivalent of this compound dropwise.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The progress of the cyclization is monitored by ³¹P NMR.

  • Upon completion, the reaction is worked up to remove any salts and the solvent.

  • The crude cyclic phosphate is purified by an appropriate method, such as column chromatography or crystallization.

G General Workflow for Cyclic Phosphate Synthesis start Isopropyl Phosphorodichloridate product Cyclic Phosphate start->product + Diol, Base diol Diol diol->product

Caption: Experimental workflow for the synthesis of cyclic phosphates from a diol.

Safety and Handling

Phosphorodichloridates are corrosive and toxic. They are highly reactive towards nucleophiles, including water. Therefore, this compound should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). All reactions should be carried out under anhydrous conditions to prevent vigorous reactions and decomposition.

Conclusion

This compound is a key synthetic building block for the introduction of the isopropyl phosphate group. Its utility in the construction of phosphoramidates, particularly in the context of the successful ProTide technology, underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in the laboratory.

References

Theoretical Insights into the Reaction Mechanisms of Isopropyl Phosphorodichloridate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl phosphorodichloridate ((i-PrO)POCl₂) is a key intermediate in the synthesis of a wide range of organophosphorus compounds, including pharmaceuticals, pesticides, and flame retardants. Its high reactivity, stemming from the presence of two labile chlorine atoms and an electrophilic phosphorus center, allows for sequential and stereocontrolled introduction of various nucleophiles. A thorough understanding of the reaction mechanisms of this compound is paramount for optimizing synthetic routes, controlling product distribution, and designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of this compound, focusing on solvolysis (hydrolysis and alcoholysis) and nucleophilic substitution. The content is based on computational and experimental data from closely related organophosphorus compounds to elucidate the probable reaction pathways.

Core Reaction Mechanisms: A Dichotomy of Pathways

The reactions of this compound with nucleophiles, such as water and alcohols, are generally understood to proceed through a nucleophilic substitution at the phosphorus center. Theoretical studies on analogous organophosphorus compounds suggest that these reactions can follow either a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the steric hindrance around the phosphorus atom.

Concerted (SN2-like) Mechanism

In a concerted mechanism, the nucleophile attacks the phosphorus center at the same time as the chloride leaving group departs. This pathway proceeds through a single pentacoordinate transition state. For less sterically hindered phosphorodichloridates and in less polar solvents, the SN2-like mechanism is generally favored. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Stepwise (SN1-like) Mechanism

The stepwise mechanism involves the initial, rate-determining departure of a chloride ion to form a transient, highly reactive metaphosphate intermediate. This intermediate is then rapidly attacked by the nucleophile. This pathway is more likely to occur with bulky substituents on the phosphorus atom, in highly polar and ionizing solvents, and with poor nucleophiles. The rate of an SN1-like reaction is primarily dependent on the concentration of the substrate.

Quantitative Data from Analogous Systems

While specific kinetic and thermodynamic data for the reactions of this compound are scarce in the literature, studies on analogous compounds provide valuable insights. The following tables summarize relevant data from theoretical and experimental investigations on similar organophosphorus halides.

CompoundReactionMethodActivation Free Energy (kcal/mol)Reference
(MeO)₂POClHydrolysisDFT (in water)~18[1]
(i-PrO)₂POFHydrolysisExperimental~24[1]
Isopropyl ChloroformateSolvolysisExperimental-[2][3]
Diphenyl ThiophosphorochloridateSolvolysisExperimentalΔH≠ = 11.6-13.9[3]

Table 1: Activation Energies for the Solvolysis of Related Organophosphorus and Chloroformate Compounds.

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)Reference
Isopropyl Chloroformate100% Ethanol25.01.83 x 10⁻⁶[2][3]
Isopropyl Chloroformate90% Ethanol25.01.34 x 10⁻⁵[2][3]
Isopropyl Chloroformate100% Methanol25.01.23 x 10⁻⁵[2][3]
Isopropyl Chloroformate90% Methanol25.04.31 x 10⁻⁵[2][3]
Diphenyl Thiophosphorochloridate100% Ethanol25.08.72 x 10⁻⁵[3]
Diphenyl Thiophosphorochloridate90% Ethanol25.04.30 x 10⁻⁴[3]

Table 2: Experimental Solvolysis Rate Constants for Analogous Compounds.

Experimental and Computational Protocols

Experimental Kinetic Studies (General Protocol)

Kinetic studies on the solvolysis of compounds analogous to this compound are typically performed using spectrophotometric or titrimetric methods to monitor the progress of the reaction.

  • Preparation of Solutions: A stock solution of the substrate (e.g., isopropyl chloroformate) is prepared in a suitable inert solvent. The reaction is initiated by adding a known volume of the substrate solution to a thermostated solvent or solvent mixture.

  • Monitoring the Reaction:

    • Spectrophotometry: If the product absorbs at a different wavelength than the reactant, the change in absorbance over time can be monitored using a UV-Vis spectrophotometer.

    • Titrimetry: The reaction progress can be followed by monitoring the production of acid (HCl). Aliquots of the reaction mixture are withdrawn at specific time intervals, and the acid is titrated with a standard solution of a base.

  • Data Analysis: The rate constants are determined by fitting the experimental data to the appropriate integrated rate law (e.g., first-order or second-order). The Grunwald-Winstein equation is often used to correlate the solvolysis rates with the ionizing power and nucleophilicity of the solvent.[2][3]

Computational Details for Theoretical Studies (General Protocol)

Theoretical studies on the reaction mechanisms of organophosphorus compounds typically employ Density Functional Theory (DFT) to model the potential energy surface and locate transition states.

  • Software: Calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Functionals: Hybrid functionals such as B3LYP and PBE0 are frequently used for their balance of accuracy and computational cost.[4]

    • Basis Sets: Pople-style basis sets (e.g., 6-311+G(3df,2p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed to provide a good description of the electronic structure.[4]

    • Solvation Models: To account for the effect of the solvent, implicit solvation models like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) are often used.[4]

  • Procedure:

    • Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

    • Transition State Search: The transition state connecting the reactants and products is located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

    • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate reaction and activation energies.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for the hydrolysis of this compound.

hydrolysis_sn2 Reactants i-PrOPOCl₂ + H₂O TS [Pentacoordinate Transition State] Reactants->TS Nucleophilic Attack Products i-PrOPO(OH)Cl + HCl TS->Products Chloride Elimination

Caption: SN2-like hydrolysis mechanism of this compound.

hydrolysis_sn1 Reactant i-PrOPOCl₂ Intermediate [i-PrOPOCl]⁺ + Cl⁻ (Metaphosphate Intermediate) Reactant->Intermediate Rate-determining step Nucleophilic_Attack + H₂O Product i-PrOPO(OH)Cl + HCl Nucleophilic_Attack->Product Fast

Caption: SN1-like hydrolysis mechanism of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution Initiate Initiate Reaction Prep_Substrate->Initiate Prep_Solvent Thermostat Solvent Prep_Solvent->Initiate Monitor Monitor Progress (Spectrophotometry/Titrimetry) Initiate->Monitor Fit_Data Fit Data to Rate Law Monitor->Fit_Data Determine_k Determine Rate Constant (k) Fit_Data->Determine_k GW_Analysis Grunwald-Winstein Analysis Determine_k->GW_Analysis

Caption: General experimental workflow for kinetic studies of solvolysis.

Conclusion

The reaction mechanisms of this compound are governed by a delicate interplay of electronic and steric factors, as well as solvent effects. While direct theoretical and experimental data on this specific molecule are limited, analysis of analogous compounds strongly suggests the operation of both concerted SN2-like and stepwise SN1-like pathways for nucleophilic substitution. The choice between these mechanisms can be influenced by tailoring the reaction conditions. The computational and experimental protocols outlined in this guide provide a framework for further investigation into the reactivity of this important synthetic intermediate. Future theoretical studies focusing specifically on this compound are needed to provide more precise quantitative data and a deeper understanding of its reaction dynamics, which will undoubtedly aid in the rational design of synthetic processes and the development of novel organophosphorus compounds.

References

The Organic Chemist's Workhorse: A Technical Guide to Isopropyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl phosphorodichloridate, a highly reactive organophosphorus compound, has carved a significant niche in the landscape of organic synthesis. Its utility as a powerful electrophilic phosphorylating agent allows for the precise introduction of the isopropyl phosphate moiety into a diverse array of molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Discovery and Historical Context

The development of organophosphorus chemistry in the mid-20th century paved the way for the discovery and application of versatile reagents like this compound. While the exact first synthesis of this specific compound is not prominently documented in readily available historical reviews, its conceptual origins can be traced to the broader exploration of phosphorodichloridates. The general method for synthesizing alkyl phosphorodichloridates involves the controlled reaction of an alcohol with phosphorus oxychloride. Early research by pioneers in organophosphorus chemistry, such as N. N. Melnikov and A. V. Kirsanov, in the 1950s, laid the groundwork for understanding the reactivity of such compounds.

The significance of phosphorodichloridates as synthetic intermediates grew with the increasing demand for modified phosphates in various fields, including agriculture and medicine. This compound emerged as a particularly useful reagent due to the stability and unique steric and electronic properties conferred by the isopropyl group.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the direct reaction of isopropyl alcohol with phosphorus oxychloride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isopropyl alcohol (anhydrous)

  • Phosphorus oxychloride (freshly distilled)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with a solution of phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • The solution is cooled to 0 °C using an ice bath.

  • Anhydrous isopropyl alcohol (1.0 eq) is added dropwise from the dropping funnel to the stirred solution of phosphorus oxychloride over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the evolution of HCl gas ceases.

  • The solvent and any excess phosphorus oxychloride are removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Quantitative Data:

Reactant Ratio (Alcohol:POCl₃)Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
1:1.10 to rt4-685-95General Method

Key Applications in Organic Synthesis

The two chlorine atoms in this compound are excellent leaving groups, making the phosphorus atom highly susceptible to nucleophilic attack. This reactivity is harnessed in a stepwise manner to construct complex phosphate-containing molecules.

Synthesis of Unsymmetrical Phosphate Esters

A key application of this compound is the synthesis of unsymmetrical phosphate esters through the sequential addition of two different alcohols.[1]

Experimental Workflow:

G reagent This compound intermediate Isopropyl Phosphorochloridate Ester Intermediate reagent->intermediate + Alcohol 1 - HCl alcohol1 Alcohol 1 (R¹OH) product Unsymmetrical Triester intermediate->product + Alcohol 2 - HCl alcohol2 Alcohol 2 (R²OH)

Caption: Stepwise synthesis of unsymmetrical phosphate esters.

Experimental Protocol: Synthesis of an Unsymmetrical Phosphate Ester

Materials:

  • This compound

  • Alcohol 1 (e.g., Ethanol)

  • Alcohol 2 (e.g., Benzyl alcohol)

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and a tertiary amine base (1.1 eq) in an anhydrous solvent at -78 °C, a solution of Alcohol 1 (1.0 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction mixture is then cooled again to -78 °C, and a solution of Alcohol 2 (1.0 eq) and a second equivalent of the tertiary amine base (1.1 eq) is added dropwise.

  • The mixture is again allowed to warm to room temperature and stirred overnight.

  • The resulting salt is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Unsymmetrical Phosphate Ester Synthesis:

Alcohol 1Alcohol 2BaseSolventYield (%)
EthanolBenzyl AlcoholTriethylamineTHF75-85
MethanolCyclohexanolPyridineDichloromethane70-80
Synthesis of Phosphoramidates

The reaction of this compound with primary or secondary amines provides a direct route to isopropyl phosphoramidochloridates, which are valuable intermediates for the synthesis of more complex phosphoramidates, including those with biological activity.[1]

Logical Relationship for Phosphoramidate Synthesis:

G reagent This compound intermediate Isopropyl Phosphoramidochloridate reagent->intermediate + Amine - HCl amine Primary or Secondary Amine (R¹R²NH) product Stable Phosphoramidate intermediate->product + Nucleophile - HCl nucleophile Second Nucleophile (e.g., Alcohol, R³OH)

Caption: Formation of phosphoramidates from this compound.

Experimental Protocol: Synthesis of a Phosphoramidate

Materials:

  • This compound

  • Primary or secondary amine (e.g., Aniline)

  • Alcohol (e.g., Ethanol)

  • Triethylamine

  • Anhydrous Dichloromethane

Procedure:

  • A solution of the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane is cooled to 0 °C.

  • A solution of this compound (1.0 eq) in anhydrous dichloromethane is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction mixture is cooled again to 0 °C, and a solution of the alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane is added.

  • The mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography.

Quantitative Data for Phosphoramidate Synthesis:

AmineNucleophileYield (%)
AnilineEthanol80-90
BenzylamineMethanol85-95
DiethylaminePhenol75-85
Synthesis of Cyclic Phosphates

This compound reacts with diols to form cyclic phosphate esters, which are important structural motifs in various biologically active molecules. The reaction proceeds via sequential displacement of the two chloride atoms.[1]

Experimental Workflow for Cyclic Phosphate Synthesis:

G reagent This compound product Cyclic Phosphate Ester reagent->product + Diol - 2HCl diol 1,n-Diol

Caption: Cyclization of diols with this compound.

Experimental Protocol: Synthesis of a Cyclic Phosphate

Materials:

  • This compound

  • 1,3-Propanediol

  • Pyridine

  • Anhydrous Toluene

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous toluene is added dropwise to a solution of 1,3-propanediol (1.0 eq) and pyridine (2.2 eq) in anhydrous toluene at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The pyridinium hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the cyclic phosphate.

Quantitative Data for Cyclic Phosphate Synthesis:

DiolYield (%)
1,3-Propanediol60-70
1,4-Butanediol55-65
(Z)-But-2-ene-1,4-diol65-75

Conclusion

This compound remains a cornerstone reagent in organic synthesis, offering a reliable and versatile method for the introduction of the isopropyl phosphate group. Its ability to undergo stepwise nucleophilic substitution allows for the controlled construction of a wide range of important organophosphorus compounds. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to utilize this powerful reagent in their synthetic strategies, from fundamental academic research to the complex challenges of drug development.

References

Methodological & Application

Synthesis of Phosphoramidates Using Isopropyl Phosphorodichloridate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of phosphoramidates, a critical class of molecules in drug development, utilizing isopropyl phosphorodichloridate. These compounds are cornerstone moieties in the ProTide (Pro-drug nucleotide) technology, which facilitates the intracellular delivery of nucleoside monophosphate analogues, thereby enhancing their therapeutic efficacy, particularly in antiviral and anticancer applications.

Introduction

Phosphoramidates are derivatives of phosphoric acid where one of the hydroxyl groups is replaced by an amino group. The ProTide approach masks the negative charges of a nucleotide monophosphate with an aryloxy group and an amino acid ester, increasing its lipophilicity and ability to cross cell membranes.[1][2] this compound serves as a key reagent in this synthesis, providing the central phosphorus atom to which the nucleoside, amino acid, and (often) an aryl group are attached.[3] The synthesis requires careful, stepwise addition of nucleophiles to the highly reactive phosphorus center.[3]

The general strategy involves the sequential displacement of the two chloride atoms on the this compound. This can be achieved by first reacting it with an amino acid ester to form an isopropyl phosphoramidochloridate intermediate, which is then reacted with a nucleoside.[3] Alternatively, the phosphorodichloridate can first react with an aryl group (like phenol) and then with the amino acid ester, followed by reaction with the nucleoside. The choice of reaction sequence and conditions is crucial for achieving desired yields and stereoselectivity at the phosphorus center, which can significantly impact the biological activity of the final ProTide.[4][5]

Chemical Reaction and Mechanism

The synthesis of a phosphoramidate ProTide using this compound typically proceeds through a two-step nucleophilic substitution. First, the phosphorodichloridate reacts with one equivalent of an amino acid ester in the presence of a base to form a phosphoramidochloridate intermediate. This intermediate is then reacted with the 5'-hydroxyl group of a (protected) nucleoside to yield the final phosphoramidate product.

Reaction_Mechanism cluster_step1 Step 1: Formation of Phosphoramidochloridate Intermediate cluster_step2 Step 2: Coupling with Nucleoside reagent1 Isopropyl Phosphorodichloridate intermediate Isopropyl Phosphoramidochloridate Intermediate reagent1->intermediate reagent2 Amino Acid Ester (e.g., L-Alanine Isopropyl Ester) reagent2->intermediate intermediate2 Isopropyl Phosphoramidochloridate Intermediate base1 + Base (e.g., Triethylamine) - Base·HCl product Phosphoramidate Product (ProTide) intermediate2->product nucleoside Nucleoside (with 5'-OH) nucleoside->product base2 + Base (e.g., t-BuMgCl) - Base·Cl

Caption: General reaction mechanism for phosphoramidate synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of phosphoramidate prodrugs. Researchers should optimize these protocols based on the specific nucleoside and amino acid ester being used.

General Synthesis of an Isopropyl Phosphoramidochloridate Intermediate

This protocol describes the synthesis of the intermediate where an amino acid ester is first coupled to the this compound.

Materials:

  • This compound

  • L-Alanine isopropyl ester hydrochloride (or other amino acid ester hydrochloride)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Suspend L-alanine isopropyl ester hydrochloride (1.0 equivalent) in anhydrous DCM under an argon atmosphere in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Add triethylamine (2.1 equivalents) dropwise to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Slowly add the this compound solution to the amino acid ester suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

  • Monitor the formation of the phosphorochloridate intermediate by ³¹P NMR spectroscopy.[6]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Re-dissolve the residue in anhydrous diethyl ether and filter to remove the triethylammonium hydrochloride salt.[6]

  • Concentrate the filtrate under reduced pressure to yield the crude isopropyl phosphoramidochloridate intermediate, which can often be used in the next step without further purification.

Synthesis of the Final Phosphoramidate Prodrug

This protocol details the coupling of the phosphoramidochloridate intermediate with a nucleoside.

Materials:

  • Isopropyl phosphoramidochloridate intermediate (from Protocol 3.1)

  • Protected Nucleoside (e.g., 3'-O-TBDMS protected)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the protected nucleoside (1.0 equivalent) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add tert-butylmagnesium chloride solution (1.1 equivalents) and stir for 30 minutes at 0 °C.

  • Dissolve the crude isopropyl phosphoramidochloridate intermediate (1.2 equivalents) in anhydrous DCM and add it dropwise to the nucleoside solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the phosphoramidate prodrug as a mixture of diastereomers.[7]

Data Presentation

Starting NucleosidePhosphorylating AgentAmino Acid EsterBaseSolventTime (h)Yield (%)Reference
3'-O-TBDMS-2'-deoxypseudoisocytidinePhenylphosphorodichloridateL-Alanine isopropyl estert-BuMgClTHF12~40-60[6][7]
2'-Deoxy-2'-fluoro-2'-C-methyluridinePhenyl phosphorodichloridateL-Alanine isopropyl estert-BuMgClTHF1868[4]
Stavudine (d4T)Phenyl(L-alaninyl methyl ester)phosphorodiamidate-t-BuMgClTHF/Pyridine12011-50[4]
6-O-methyl-2'-C-methylguanosinePhenyl(L-alaninyl isopropyl ester)phosphorochloridate-N-MethylimidazoleDCM1275[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a phosphoramidate prodrug.

Experimental_Workflow start Start: Protected Nucleoside & this compound step1 Step 1: Synthesis of Phosphoramidochloridate Intermediate start->step1 step2 Step 2: Coupling with Nucleoside step1->step2 workup Aqueous Workup (Quenching, Extraction, Washing) step2->workup purification Purification by Silica Gel Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end_product Final Product: Phosphoramidate Prodrug characterization->end_product ProTide_Activation ProTide Phosphoramidate Prodrug (Extracellular) ProTide_Intra Intracellular Prodrug ProTide->ProTide_Intra Passive Diffusion Cell_Membrane Cell Membrane Step1 Carboxyesterase (e.g., Cathepsin A, CES1) ProTide_Intra->Step1 Intermediate1 Carboxylic Acid Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate + Aryl Group Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Alanine_Phosphate Alanine-Monophosphate Adduct Step3->Alanine_Phosphate Step4 Phosphoramidase (e.g., HINT1) Alanine_Phosphate->Step4 Nuc_MP Nucleoside Monophosphate (NMP) Step4->Nuc_MP Kinase1 Cellular Kinases Nuc_MP->Kinase1 Nuc_DP Nucleoside Diphosphate (NDP) Kinase1->Nuc_DP Kinase2 Cellular Kinases Nuc_DP->Kinase2 Nuc_TP Active Nucleoside Triphosphate (NTP) Kinase2->Nuc_TP

References

Application Notes and Protocols for the Synthesis of Cyclic Phosphates with Isopropyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of non-nucleoside cyclic phosphates, specifically focusing on the formation of six-membered rings using isopropyl phosphorodichloridate as a key reagent. This method is particularly useful for creating scaffolds for drug discovery and for studying the structure-activity relationships of cyclic phosphate esters.

Introduction

Cyclic phosphate esters are crucial molecules in various biological processes. The most well-known examples, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), act as second messengers in a multitude of signal transduction pathways, regulating everything from metabolism to gene expression.[1][2] The synthesis of novel, non-nucleoside cyclic phosphates allows researchers to explore new chemical space for potential therapeutic agents that can modulate the activity of kinases, phosphodiesterases, and other enzymes involved in these pathways.[3][4]

This compound provides a direct and efficient route for the synthesis of these cyclic esters from simple diols. The reaction proceeds via the sequential displacement of the two chloride atoms by the hydroxyl groups of a diol, forming a stable six-membered 1,3,2-dioxaphosphorinane 2-oxide ring.[5] This method is advantageous for its simplicity and the ability to generate a variety of cyclic phosphate analogs by changing the starting diol.

Data Presentation

Table 1: Reaction Yields for the Synthesis of Cyclic Phosphates Using Phenyl Phosphorodichloridate*
Starting DiolCyclic Phosphate ProductYield (%)
1,3-PropanediolIsopropyl 1,3,2-dioxaphosphorinane 2-oxide~90%
2,2-Dimethyl-1,3-propanediolIsopropyl 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideHigh
1,4-ButanediolIsopropyl 1,3,2-dioxaphosphepane 2-oxideModerate
1,5-PentanediolIsopropyl 1,3,2-dioxaphosphocanane 2-oxide~60%

Note: The yields presented are based on reactions performed with phenyl phosphorodichloridate as reported in the literature. Yields with this compound are expected to be comparable, but may require optimization.

Table 2: Expected Spectroscopic Data for a Representative Isopropyl Cyclic Phosphate
NucleusChemical Shift (δ) Range (ppm)MultiplicityCoupling Constant (J)Assignment
¹H NMR 4.7 - 4.9septet~6.2 HzP-O-CH (CH₃)₂
1.3 - 1.5doublet~6.2 HzP-O-CH(CH₃ )₂
4.0 - 4.5multiplet-O-CH₂ - (axial & equatorial)
1.8 - 2.2multiplet--CH₂-CH₂ -CH₂-
³¹P NMR -10 to 10singlet-P =O

Note: Chemical shifts are relative to tetramethylsilane (TMS) for ¹H NMR and 85% H₃PO₄ for ³¹P NMR.[6] The exact chemical shifts and coupling constants will vary depending on the specific diol used and the solvent.

Experimental Protocols

General Protocol for the Synthesis of Isopropyl 1,3,2-Dioxaphosphorinane 2-oxide from 1,3-Propanediol

This protocol is adapted from established procedures for the synthesis of cyclic phosphates using aryl phosphorodichloridates. Optimization may be required to achieve maximum yields with this compound.

Materials:

  • This compound

  • 1,3-Propanediol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard glassware for extraction and filtration

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol (1 equivalent) in anhydrous pyridine (sufficient to make an approximately 0.5 M solution).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagent: While stirring vigorously, add this compound (1 equivalent) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Cool the reaction mixture back to 0°C and slowly add an equal volume of cold deionized water to quench the reaction. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure isopropyl 1,3,2-dioxaphosphorinane 2-oxide.

  • Characterization: Characterize the final product by ¹H and ³¹P NMR spectroscopy to confirm its structure and purity.

Mandatory Visualizations

experimental_workflow start Start: Dissolve 1,3-Propanediol in Pyridine cool Cool to 0°C start->cool add_reagent Add this compound Dropwise cool->add_reagent react Stir at Room Temperature (12-24h) add_reagent->react quench Quench with Cold Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Final Product: Isopropyl Cyclic Phosphate purify->end

Caption: Experimental workflow for the synthesis of isopropyl cyclic phosphates.

camp_signaling_pathway ligand Hormone (e.g., Glucagon) receptor GPCR ligand->receptor 1. Binding g_protein G-Protein receptor->g_protein 2. Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase 3. Activation atp ATP camp cAMP atp->camp 4. Conversion Adenylyl Cyclase pka_inactive Inactive PKA camp->pka_inactive 5. Binding pka_active Active PKA pka_inactive->pka_active 6. Activation cellular_response Phosphorylation of Target Proteins Cellular Response pka_active->cellular_response 7. Catalysis

Caption: The cAMP signaling pathway, a model for cyclic phosphate function.

References

Application Notes and Protocols: Isopropyl Phosphorodichloridate in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl phosphorodichloridate is a pivotal reagent in medicinal chemistry, primarily utilized as a powerful phosphorylating agent. Its high reactivity, stemming from the two chlorine leaving groups attached to the phosphorus atom, makes it an ideal precursor for the synthesis of a wide array of biologically active molecules. Of particular significance is its role in the synthesis of phosphoramidate prodrugs, a class of compounds designed to enhance the therapeutic efficacy of nucleoside analogues. This approach, famously known as the ProTide technology, has led to the development of blockbuster antiviral drugs such as Remdesivir and Sofosbuvir. These application notes provide an overview of the utility of this compound, detailed experimental protocols for the synthesis of key intermediates and final products, and a summary of the biological activity of the resulting compounds.

Core Applications

The primary application of this compound in the synthesis of biologically active compounds is the formation of phosphoramidates. This is typically achieved in a two-step process:

  • Formation of a Phosphorochloridate Intermediate: this compound is first reacted with an alcohol or a phenol to displace one of the chlorine atoms, forming an isopropyl phosphorochloridate.

  • Coupling with an Amino Acid Ester: The resulting phosphorochloridate is then coupled with an amino acid ester to form the final phosphoramidate product. This moiety masks the charge of the phosphate group, improving the drug's cell permeability.

This strategy has been instrumental in overcoming the limitations of many nucleoside analogues, which often suffer from poor cellular uptake and inefficient conversion to their active triphosphate forms.

Data Presentation

The following tables summarize the quantitative data for the biological activity of representative antiviral and anticancer compounds synthesized using phosphoramidate chemistry.

Table 1: Antiviral Activity of Remdesivir and Analogues

CompoundTarget VirusCell LineEC₅₀ (µM)TC₅₀ (µM)Therapeutic Index (TI)Reference
Remdesivir (GS-5734)HCoV-229EMRC-50.07> 2.0> 28.6[1][2]
Remdesivir (GS-5734)SARS-CoV-2Vero E60.77 - 26.9> 100> 3.7 - 130[3]
Remdesivir (GS-5734)Ebola Virus (EBOV)HeLa / HMVEC< 0.12> 2.15> 17.9[4]
GS-441524 (parent nucleoside)RSVHEp-20.53> 100> 188[5]
5′-O-tetradecanoyl ester of FTCHCoV-229EMRC-572.887.51.2[1][2]

EC₅₀: Half maximal effective concentration; TC₅₀: Half maximal toxic concentration.

Table 2: Anticancer Activity of Gemcitabine and its Phosphoramidate Prodrug

CompoundCell LineGI₅₀ (µM)Resistance Factor (dCK-deficient vs. Wild-Type)Reference
Gemcitabine (dFdC)A2780 (wild-type)~0.1N/A[6]
Gemcitabine (dFdC)AG6000 (dCK-deficient)>100~1000[6]
Phosphoramidate Prodrug 7A2780 (wild-type)~1.3N/A[6]
Phosphoramidate Prodrug 7AG6000 (dCK-deficient)~81~62[6]
Gemcitabine (dFdC)CEM (wild-type)~0.01N/A[6]
Gemcitabine (dFdC)CEM/dCK-~3.85~385[6]
Phosphoramidate Prodrug 7CEM (wild-type)~0.1N/A[6]
Phosphoramidate Prodrug 7CEM/dCK-~0.65~6.5[6]

GI₅₀: Half maximal growth inhibition; dCK: Deoxycytidine kinase.

Experimental Protocols

The following are detailed protocols for the synthesis of a key phosphoramidate intermediate and its subsequent coupling to a nucleoside, exemplified by the synthesis of Remdesivir.

Protocol 1: Synthesis of (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

This protocol describes the synthesis of the activated phosphoramidate moiety used in the synthesis of Remdesivir.

Materials:

  • Phenyl phosphorodichloridate

  • L-alanine isopropyl ester hydrochloride

  • Pentafluorophenol

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • A solution of phenyl phosphorodichloridate (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere (Argon or Nitrogen).

  • A solution of L-alanine isopropyl ester hydrochloride (1.0 eq) and triethylamine (2.1 eq) in anhydrous dichloromethane is added dropwise to the cooled solution of phenyl phosphorodichloridate over a period of 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • A solution of pentafluorophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture is filtered to remove the triethylammonium hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield the crude product as a mixture of diastereomers.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (2S)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate.

Protocol 2: Synthesis of Remdesivir by Coupling of Phosphoramidate with Nucleoside Analogue

This protocol details the coupling of the activated phosphoramidate with the parent nucleoside of Remdesivir (GS-441524).

Materials:

  • GS-441524 (the parent nucleoside of Remdesivir)

  • (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • A solution of GS-441524 (1.0 eq) in anhydrous THF is cooled to -5 °C under an inert atmosphere.

  • To this solution, tert-butylmagnesium chloride (2.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -5 °C.

  • A solution of (2S)-isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at 5 °C for 18 hours. The progress of the reaction can be monitored by HPLC.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield Remdesivir as a mixture of diastereomers. The desired Sp isomer can be isolated by chiral HPLC or fractional crystallization.

Mandatory Visualization

Intracellular Activation of Phosphoramidate Prodrugs (ProTide Pathway)

The following diagram illustrates the intracellular activation cascade of a phosphoramidate prodrug, such as Remdesivir or Sofosbuvir.

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide ProTide ProTide_in ProTide ProTide->ProTide_in Passive Diffusion Alanine_Metabolite Alanine Metabolite ProTide_in->Alanine_Metabolite Carboxylesterase 1 (CES1) & Cathepsin A (CatA) Nucleoside_Monophosphate Nucleoside Monophosphate (NMP) Alanine_Metabolite->Nucleoside_Monophosphate Histidine Triad Nucleotide-binding Protein 1 (HINT1) Nucleoside_Diphosphate Nucleoside Diphosphate (NDP) Nucleoside_Monophosphate->Nucleoside_Diphosphate Cellular Kinases Active_Triphosphate Active Nucleoside Triphosphate (NTP) Nucleoside_Diphosphate->Active_Triphosphate Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Triphosphate->Viral_RdRp Incorporation Chain_Termination RNA Chain Termination (Inhibition of Viral Replication) Viral_RdRp->Chain_Termination

Caption: Intracellular activation pathway of a phosphoramidate (ProTide) prodrug.

General Synthetic Workflow

The diagram below outlines the general workflow for the synthesis of a nucleoside phosphoramidate prodrug using this compound.

Synthetic_Workflow Start Start Phosphorochloridate_Formation Step 1: Formation of Phosphorochloridate Intermediate Start->Phosphorochloridate_Formation This compound, Phenol, Amino Acid Ester Coupling Step 2: Coupling with Nucleoside Analogue Phosphorochloridate_Formation->Coupling Phosphorochloridate Intermediate Purification Purification Coupling->Purification Crude Prodrug Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Purified Prodrug Biological_Evaluation Biological Evaluation (Antiviral/Anticancer Assays) Characterization->Biological_Evaluation End End Biological_Evaluation->End

Caption: General synthetic workflow for nucleoside phosphoramidate prodrugs.

References

Application Notes and Protocols: Stepwise Synthesis of Unsymmetrical Phosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Stepwise reaction of isopropyl phosphorodichloridate with different alcohols. Audience: Researchers, scientists, and drug development professionals.

Introduction

Unsymmetrical phosphate esters are crucial motifs in various biologically active molecules, including prodrugs, phospholipids, and synthetic oligonucleotides. The controlled, sequential introduction of different alkoxy groups onto a central phosphorus atom is a key strategy for synthesizing these complex molecules. This compound is a versatile and reactive phosphorylating agent for this purpose.[1] Its two reactive P-Cl bonds can be substituted in a stepwise manner by different nucleophiles, such as alcohols, allowing for the rational design and synthesis of unsymmetrical isopropyl phosphates.

The phosphorus atom in this compound is highly electrophilic due to the presence of two electronegative chlorine atoms and an oxygen atom, making it an excellent target for nucleophilic attack by alcohols. The reaction typically proceeds via a nucleophilic substitution mechanism. By controlling the stoichiometry and reaction conditions, the chlorine atoms can be replaced sequentially, providing access to a wide range of tailored phosphate esters. This document provides a detailed protocol for the stepwise reaction of this compound with two different alcohols and presents representative data for this transformation.

Reaction Pathway

The synthesis of an unsymmetrical dialkyl isopropyl phosphate from this compound occurs in two distinct nucleophilic substitution steps.

  • Step 1: Formation of the Phosphorochloridate Intermediate: The first alcohol (ROH) attacks the electrophilic phosphorus center, displacing one chloride ion to form an alkyl isopropyl phosphorochloridate intermediate. This step is typically carried out at low temperatures in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Step 2: Formation of the Final Triester: The second alcohol (R'OH) is then introduced. It attacks the phosphorus center of the phosphorochloridate intermediate, displacing the second chloride ion to yield the final unsymmetrical phosphate triester.

Generally, primary alcohols are more reactive than secondary alcohols in this type of SN2 reaction at the phosphorus center.[2][3][4]

G reagent Isopropyl Phosphorodichloridate int Alkyl Isopropyl Phosphorochloridate (Intermediate) reagent->int Step 1 prod Unsymmetrical Dialkyl Isopropyl Phosphate (Product) int->prod Step 2 alc1 Alcohol 1 (R-OH) alc1->int alc2 Alcohol 2 (R'-OH) alc2->prod base Base (e.g., Pyridine) - HCl base->int base2 Base (e.g., Pyridine) - HCl base2->prod

Caption: Stepwise reaction of this compound.

Experimental Protocols

This section details a general protocol for the two-step synthesis of an unsymmetrical dialkyl isopropyl phosphate.

Safety Precautions: this compound and phosphorus oxychloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials and Reagents:

  • This compound

  • Alcohol 1 (e.g., Ethanol, primary)

  • Alcohol 2 (e.g., Benzyl alcohol, primary, or Cyclohexanol, secondary)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Low-temperature bath (ice/water or dry ice/acetone)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol 1: Synthesis of Isopropyl (Ethanol) Phosphorochloridate (Intermediate)

  • Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel. Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous DCM to make a 0.5 M solution. Cool the solution to 0 °C using an ice bath.

  • First Alcohol Addition: In a separate flask, prepare a solution of the first alcohol (e.g., ethanol, 1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous DCM.

  • Reaction Step 1: Add the alcohol/pyridine solution dropwise to the cooled phosphorodichloridate solution via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy (a shift from the dichloridate peak to a new phosphorochloridate peak).

  • Intermediate Use: The resulting solution containing the alkyl isopropyl phosphorochloridate intermediate is typically used directly in the next step without isolation. The formation of a pyridinium hydrochloride precipitate will be observed.

Protocol 2: Synthesis of Unsymmetrical Isopropyl (Ethanol)(Cyclohexanol) Phosphate (Final Product)

  • Cooling: Re-cool the reaction mixture from Protocol 1 (containing the phosphorochloridate intermediate and pyridinium salt) to 0 °C.

  • Second Alcohol Addition: Prepare a solution of the second alcohol (e.g., cyclohexanol, 1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous DCM.

  • Reaction Step 2: Add this second solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Completion: After addition, allow the reaction to stir at room temperature overnight (or until completion as indicated by TLC or ³¹P NMR).

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing cold water or a saturated NaHCO₃ solution to quench the reaction and dissolve the hydrochloride salts.

  • Workup - Extraction: Extract the aqueous layer three times with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure unsymmetrical phosphate triester.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Workup & Purification A 1. Dissolve Isopropyl Phosphorodichloridate in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Alcohol 1 + Pyridine Solution Dropwise B->C D 4. Stir at 0 °C → RT (Monitor by ³¹P NMR) C->D E 5. Re-cool Mixture to 0 °C D->E Use Intermediate Directly F 6. Add Alcohol 2 + Pyridine Solution Dropwise E->F G 7. Stir at RT Overnight (Monitor Reaction) F->G H 8. Quench with NaHCO₃(aq) G->H Proceed to Workup I 9. Extract with DCM H->I J 10. Wash, Dry (MgSO₄), & Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: Experimental workflow for unsymmetrical phosphate ester synthesis.

Data Presentation

The yield of the stepwise phosphorylation can vary depending on the steric hindrance and nucleophilicity of the alcohols used. Primary alcohols generally react faster and give higher yields than secondary alcohols. The following table provides representative yields for the synthesis of unsymmetrical dialkyl isopropyl phosphates using this protocol.

Note: These are representative values based on typical outcomes for SN2-type reactions at a phosphorus center. Actual yields may vary based on specific substrate reactivity and experimental conditions.

EntryAlcohol 1 (R-OH)Alcohol 2 (R'-OH)Product (Unsymmetrical Ester)Representative Yield (%)
1Ethanol (1°)Benzyl Alcohol (1°)Isopropyl (Ethyl)(Benzyl) Phosphate75 - 85
2Methanol (1°)1-Butanol (1°)Isopropyl (Methyl)(Butyl) Phosphate80 - 90
3Ethanol (1°)Cyclohexanol (2°)Isopropyl (Ethyl)(Cyclohexyl) Phosphate60 - 75
4Benzyl Alcohol (1°)Isopropanol (2°)Isopropyl (Benzyl)(Isopropyl) Phosphate55 - 70
5Cyclohexanol (2°)Ethanol (1°)Isopropyl (Cyclohexyl)(Ethyl) Phosphate50 - 65*

*Note for Entry 5: The yield may be lower when the more sterically hindered alcohol is added first, as the subsequent reaction with the second alcohol is slower and may lead to side reactions.

References

Application Notes and Protocols: Isopropyl Phosphorodichloridate in the Derivatization of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl phosphorodichloridate is a highly reactive organophosphorus compound that serves as a versatile reagent for the introduction of an isopropyl phosphate group into complex molecules. Its utility is most prominent in the synthesis of phosphoramidates, a class of compounds with significant applications in drug development, particularly as prodrugs for nucleoside analogues. This document provides detailed application notes and experimental protocols for the use of this compound in the derivatization of complex molecules, with a focus on the synthesis of phosphoramidate prodrugs (ProTides) and cyclic phosphates.

Key Applications

This compound is primarily employed as an electrophilic phosphorylating agent. The two chlorine atoms are excellent leaving groups, making the phosphorus atom highly susceptible to nucleophilic attack by alcohols, amines, and thiols. Key applications include:

  • Synthesis of Phosphoramidate Prodrugs (ProTides): This is arguably the most significant application. By reacting this compound sequentially with an amino acid ester and a nucleoside analogue, a phosphoramidate prodrug is formed. This prodrug strategy enhances the cell permeability and bioavailability of the parent nucleoside, which often has poor pharmacological properties. Once inside the cell, the prodrug is metabolized to the active nucleoside monophosphate.

  • Formation of Unsymmetrical Phosphate Esters: The stepwise reaction of this compound with two different alcohols allows for the synthesis of unsymmetrical phosphate triesters, which are valuable intermediates in organic synthesis.

  • Synthesis of Cyclic Phosphates: Reaction with diols leads to the formation of cyclic phosphate esters. These structures are found in various biologically active molecules and can serve as important synthetic intermediates.

Data Presentation: Synthesis of Phosphoramidate Prodrugs

The following table summarizes representative yields for the synthesis of phosphoramidate prodrugs of various nucleoside analogues using a dichlorophosphate strategy. While specific data for this compound is extrapolated from general methods, these yields are indicative of the efficiency of this approach.

Nucleoside AnalogueAmino Acid EsterDichlorophosphate ReagentReported Yield (%)Reference
2'-Deoxypseudoisocytidine (protected)L-Alanine benzyl esterPhenyl phosphorodichloridate41[1]
2'-Deoxypseudoisocytidine (protected)L-Alanine isopropyl esterPhenyl phosphorodichloridate32[1]
Zidovudine (AZT)L-Alanine methyl esterAryl phosphorodichloridate40-60 (typical)[2]
Stavudine (d4T)L-Alanine benzyl esterPhenyl phosphorodichloridate11-50[3]
Sofosbuvir precursorL-Alanine isopropyl esterp-Nitrophenyl phosphorodichloridate40[4]

Experimental Protocols

Protocol 1: Synthesis of a Nucleoside Phosphoramidate Prodrug (ProTide)

This protocol describes a general procedure for the two-step, one-pot synthesis of a nucleoside phosphoramidate prodrug using this compound, L-alanine ethyl ester, and a representative nucleoside analogue (e.g., Zidovudine, AZT).

Materials:

  • This compound

  • L-Alanine ethyl ester hydrochloride

  • Zidovudine (AZT)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Formation of the Isopropyl (L-alaninyl ethyl ester) Phosphorochloridate Intermediate

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add L-alanine ethyl ester hydrochloride (1.0 mmol, 1.0 eq).

  • Add anhydrous DCM (10 mL).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add anhydrous triethylamine (2.0 mmol, 2.0 eq) to the suspension and stir for 15 minutes.

  • In a separate flame-dried flask, prepare a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL).

  • Add the this compound solution dropwise to the amino acid ester suspension at -78 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • The formation of the phosphorochloridate intermediate can be monitored by ³¹P NMR spectroscopy.

Step 2: Coupling with the Nucleoside

  • In a separate flame-dried flask, dissolve Zidovudine (AZT) (0.9 mmol, 0.9 eq) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butylmagnesium chloride solution (1.0 M in THF, 1.0 mmol, 1.0 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Cool the phosphorochloridate intermediate solution from Step 1 to 0 °C.

  • Transfer the activated nucleoside solution from Step 2 to the phosphorochloridate solution via cannula at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired nucleoside phosphoramidate prodrug.

Protocol 2: Synthesis of a Cyclic Phosphate from a Diol

This protocol provides a general method for the synthesis of a six-membered cyclic phosphate using this compound and 1,3-propanediol.

Materials:

  • This compound

  • 1,3-Propanediol

  • Anhydrous Pyridine

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-propanediol (1.0 mmol, 1.0 eq) and anhydrous pyridine (2.2 mmol, 2.2 eq) in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flame-dried flask, prepare a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous diethyl ether (10 mL).

  • Add the this compound solution dropwise to the diol solution at 0 °C over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Work-up and Purification:

  • Filter the reaction mixture to remove the pyridine hydrochloride salt and wash the solid with anhydrous diethyl ether.

  • Combine the filtrates and wash sequentially with cold 1 M hydrochloric acid (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cyclic phosphate.

Mandatory Visualizations

G cluster_0 Step 1: Phosphorochloridate Formation cluster_1 Step 2: Coupling with Nucleoside Isopropyl_Phosphorodichloridate Isopropyl Phosphorodichloridate Phosphorochloridate Isopropyl (Aminoacyl) Phosphorochloridate Intermediate Isopropyl_Phosphorodichloridate->Phosphorochloridate + Triethylamine -78°C to RT Amino_Acid_Ester Amino Acid Ester (e.g., L-Alanine Ethyl Ester) Amino_Acid_Ester->Phosphorochloridate ProTide Phosphoramidate Prodrug (ProTide) Phosphorochloridate->ProTide + t-BuMgCl 0°C to RT Nucleoside Nucleoside Analogue (e.g., AZT) Nucleoside->ProTide

Caption: General workflow for the synthesis of a ProTide.

G ProTide_Extracellular Phosphoramidate Prodrug (ProTide) (Extracellular) ProTide_Intracellular ProTide (Intracellular) ProTide_Extracellular->ProTide_Intracellular Passive Diffusion Cell_Membrane Cell Membrane Intermediate_1 Carboxylate Intermediate ProTide_Intracellular->Intermediate_1 Hydrolysis Carboxyesterase Carboxyesterase (e.g., Cathepsin A) Carboxyesterase->Intermediate_1 Nucleoside_Monophosphate Nucleoside Monophosphate (NMP) Intermediate_1->Nucleoside_Monophosphate Intramolecular Cyclization & Hydrolysis HINT1 HINT1 (Phosphoramidase) HINT1->Nucleoside_Monophosphate Nucleoside_Diphosphate Nucleoside Diphosphate (NDP) Nucleoside_Monophosphate->Nucleoside_Diphosphate Phosphorylation Cellular_Kinases Cellular Kinases Cellular_Kinases->Nucleoside_Diphosphate Nucleoside_Triphosphate Active Nucleoside Triphosphate (NTP) Cellular_Kinases->Nucleoside_Triphosphate Nucleoside_Diphosphate->Nucleoside_Triphosphate Phosphorylation Inhibition Inhibition of Viral Replication Nucleoside_Triphosphate->Inhibition Viral_Polymerase Viral Polymerase Viral_Polymerase->Inhibition

Caption: Intracellular activation pathway of a phosphoramidate prodrug.[5][6]

References

Application Notes and Protocols for Phosphorylation Reactions with Isopropyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting phosphorylation reactions using isopropyl phosphorodichloridate. This reagent is a versatile phosphorylating agent for a variety of nucleophilic substrates, including alcohols and the hydroxyl groups of nucleosides. Due to its high reactivity and moisture sensitivity, strict anhydrous conditions are paramount for successful and safe execution of these reactions.

Overview and Principle

This compound, with the chemical formula (CH₃)₂CHOPOCl₂, is a reactive organophosphorus compound used to introduce the isopropyl phosphate moiety onto substrate molecules. The two chlorine atoms are excellent leaving groups, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by hydroxyl or amino groups. The reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Safety and Handling Precautions

This compound and related phosphorodichloridates are corrosive, toxic, and react violently with water.[1][2][3] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Safety Precautions:

  • Work under inert atmosphere: All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

  • Use dry glassware and solvents: All glassware must be oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous.

  • Avoid inhalation and contact: Do not breathe vapors and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[1][2][3]

  • Quenching: The reaction should be quenched carefully, typically by the slow addition of a proton source like water or alcohol in a controlled manner, often at low temperatures.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Protocol for Phosphorylation of Alcohols

This protocol describes a general procedure for the phosphorylation of a primary or secondary alcohol using this compound to yield a diisopropyl phosphate ester.

Materials:

  • This compound

  • Anhydrous alcohol (substrate)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Oven-dried glassware

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the anhydrous alcohol (1.0 equivalent) and anhydrous triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Phosphorylation of Unprotected Nucleosides

This protocol outlines a method for the selective 5'-phosphorylation of an unprotected nucleoside. Protecting groups on the sugar moiety may be required for selective phosphorylation of other hydroxyl groups.

Materials:

  • This compound

  • Unprotected nucleoside (e.g., adenosine)

  • Anhydrous trimethyl phosphate (as solvent)

  • Anhydrous pyridine

  • Oven-dried glassware

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Co-evaporate the unprotected nucleoside (1.0 equivalent) with anhydrous pyridine to remove residual water and then dry under high vacuum.

  • In an oven-dried flask under an inert atmosphere, dissolve the dried nucleoside in anhydrous trimethyl phosphate.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of this compound (1.5 equivalents) in anhydrous trimethyl phosphate.

  • Add the this compound solution dropwise to the nucleoside solution at 0 °C.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC or HPLC.

  • Quench the reaction by the slow addition of water.

  • The product can be purified by reverse-phase high-performance liquid chromatography (HPLC).[4]

Data Presentation

Quantitative Data Summary
Product TypeSubstrateExpected Yield RangeAnalytical MethodReference
Diisopropyl Phosphate EsterPrimary/Secondary Alcohol60-90%NMR, Mass SpectrometryGeneral procedure
5'-Isopropyl Phosphorylated NucleosideUnprotected Nucleoside30-70%HPLC, NMR, Mass Spectrometry[5]
Expected NMR Data
Compound Type¹H NMR Chemical Shift Range (ppm)³¹P NMR Chemical Shift Range (ppm)
Diisopropyl Phosphate Ester1.2-1.4 (d, 12H, CH₃), 4.5-4.8 (m, 2H, CH)-5 to 5
5'-Isopropyl Phosphorylated Nucleoside1.2-1.4 (d, 6H, CH₃), 4.0-4.5 (m, CH₂-O-P), 4.5-4.8 (m, 1H, CH-O-P), Sugar and Base protons-5 to 5

Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent. ³¹P NMR is a highly effective technique for monitoring the progress of phosphorylation reactions and characterizing the products.[6]

Visualizations

Experimental Workflow for Alcohol Phosphorylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (Alcohol, Base, Solvent) dissolve Dissolve Alcohol & Base in Anhydrous Solvent prep_reagents->dissolve prep_glassware Oven-Dry Glassware prep_glassware->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_reagent Add Isopropyl Phosphorodichloridate cool_0c->add_reagent react_rt React at Room Temperature add_reagent->react_rt quench Quench Reaction react_rt->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the phosphorylation of an alcohol using this compound.

Signaling Pathway Analogy: Phosphorylation Cascade

While this compound is used for chemical synthesis rather than biological signaling, the concept of phosphorylation is central to cellular signaling cascades. The following diagram illustrates a generic kinase cascade as an analogy.

signaling_pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates P P Kinase1->P Kinase3 Kinase 3 Kinase2->Kinase3 phosphorylates P2 P Kinase2->P2 TargetProtein Target Protein Kinase3->TargetProtein phosphorylates P3 P Kinase3->P3 Response Cellular Response TargetProtein->Response P->Kinase2 P2->Kinase3 P3->TargetProtein

Caption: A generic kinase cascade illustrating sequential phosphorylation events in cellular signaling.

References

Application Notes and Protocols for Monitoring Reactions of Isopropyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various analytical methods to monitor chemical reactions involving isopropyl phosphorodichloridate. This highly reactive intermediate is a crucial building block in the synthesis of a wide range of organophosphorus compounds, including pharmaceuticals, and its effective monitoring is critical for process optimization, quality control, and safety.

The following sections detail the principles and methodologies for utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), In-situ Fourier Transform Infrared (FTIR) spectroscopy, and titration methods for the analysis of this compound and its reaction products.

Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction and Principle

³¹P NMR spectroscopy is a powerful, non-destructive technique for the quantitative analysis of reactions involving phosphorus-containing compounds.[1][2] Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, this method offers high sensitivity and provides detailed structural information.[1] By integrating the signals of the phosphorus nuclei in the starting material, intermediates, and products, the progress of the reaction can be accurately monitored over time.

Experimental Protocol

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Sample Preparation:

    • Carefully withdraw an aliquot (approximately 0.5 mL) from the reaction mixture at a specific time point.

    • Quench the reaction immediately by adding the aliquot to a pre-chilled NMR tube containing a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and an internal standard.

    • A suitable internal standard is a stable organophosphorus compound with a chemical shift that does not overlap with the signals of interest (e.g., triphenyl phosphate).

  • NMR Acquisition Parameters:

    • Nucleus: ³¹P

    • Decoupling: ¹H decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[2]

    • Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).[1]

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the phosphorus nuclei in the sample) is crucial for accurate quantification.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the area of the characteristic peaks for this compound, the product(s), and the internal standard.

    • Calculate the concentration of each species using the following formula: Concentration of Analyte = (Integral of Analyte / Number of P atoms in Analyte) × (Moles of Internal Standard / Integral of Internal Standard)

Data Presentation

CompoundExpected ³¹P Chemical Shift Range (ppm)
This compound+5 to +15
Isopropyl Phosphoric Acid-5 to +5
Triisopropyl Phosphate-2 to +2

Note: These are estimated values based on typical ranges for similar compounds and should be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction and Principle

GC-MS is a highly sensitive and selective technique for the separation and identification of volatile and semi-volatile compounds. Due to the reactive nature of the P-Cl bonds, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is often employed to convert the analyte into a more stable and volatile compound.[5][6]

Experimental Protocol

  • Derivatization:

    • Quench a known volume of the reaction mixture with a suitable alcohol (e.g., 1-propanol) in the presence of a base (e.g., pyridine) to convert the phosphorodichloridate into a more stable triester.[6][7]

    • Extract the derivatized product into an organic solvent (e.g., hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the derivatized product by its retention time and mass spectrum.[8]

    • Quantify the product using a calibration curve prepared from a derivatized standard of known concentration.

Data Presentation

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Derivatizing Agent 1-Propanol with Pyridine
Analyte (Derivatized) Isopropyl dipropyl phosphate
Expected Retention Time 10 - 15 min (illustrative)
Key Mass Fragments (m/z) To be determined experimentally
Limit of Detection (LOD) < 10 pg (estimated for similar compounds)[9]

High-Performance Liquid Chromatography (HPLC)

Introduction and Principle

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For the analysis of this compound, which lacks a strong chromophore, UV detection can be challenging. However, it can be effective for monitoring the formation of products that contain a UV-active group.

Experimental Protocol

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the product (e.g., 230 nm for aromatic-containing products).[11][12]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the product peak by its retention time.

    • Quantify the product using a calibration curve prepared from a standard of known concentration.

Data Presentation

ParameterValue
HPLC Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm (example for a UV-active product)
Limit of Detection (LOD) 0.05 - 7 µg/mL (for various organophosphates)[11][13]
Linearity Range 0.1 - 100 µg/mL (typical)

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Introduction and Principle

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful Process Analytical Technology (PAT) tool for real-time reaction monitoring.[14][15] It allows for the direct observation of changes in the concentrations of reactants, intermediates, and products by tracking their characteristic infrared absorption bands without the need for sampling.

Experimental Protocol

  • Instrumentation: An FTIR spectrometer equipped with a submersible ATR probe (e.g., ReactIR).

  • Procedure:

    • Insert the ATR probe directly into the reaction vessel.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Initiate the reaction and continuously collect spectra at regular intervals.

  • Data Analysis:

    • Identify the characteristic IR absorption bands for the starting material (e.g., P-Cl stretch) and the product (e.g., P=O stretch of the new phosphate ester).

    • Monitor the decrease in the reactant peak area and the increase in the product peak area over time to determine the reaction kinetics.

Data Presentation

Functional GroupCharacteristic IR Absorption Band (cm⁻¹)
P-Cl450 - 600
P=O (in phosphorodichloridate)1290 - 1310
P=O (in phosphate ester)1250 - 1280
O-H (from hydrolysis product)3200 - 3600 (broad)

Titration Methods

Introduction and Principle

Reactions of this compound with nucleophiles, including hydrolysis, produce hydrochloric acid (HCl) as a byproduct. The progress of the reaction can be monitored by titrating the generated HCl with a standardized base.[16] Alternatively, the chloride ions can be titrated with silver nitrate (argentometric titration).[17][18][19]

Experimental Protocol (Acid-Base Titration)

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • Phenolphthalein indicator.

    • Acetone or other suitable organic solvent.

  • Procedure:

    • At a specific time point, withdraw a precise aliquot of the reaction mixture.

    • Immediately add the aliquot to a flask containing a known volume of a suitable solvent (e.g., acetone) to quench the reaction.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.[20]

  • Calculation: The amount of HCl produced can be calculated from the volume of NaOH consumed. The reaction conversion can then be determined based on the stoichiometry of the reaction.

Data Presentation

ParameterValue
Titrant 0.1 M Sodium Hydroxide
Indicator Phenolphthalein
Expected Reproducibility (%RSD) < 1%[21][22]
Key Stoichiometry 1 mole of product = 2 moles of HCl (for a disubstitution reaction)

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Methods cluster_data Data Analysis Reaction Reaction involving This compound Sampling Aliquot Sampling Reaction->Sampling FTIR In-situ FTIR Reaction->FTIR Real-time Monitoring Quenching Reaction Quenching Sampling->Quenching NMR ³¹P NMR Quenching->NMR GCMS GC-MS (with Derivatization) Quenching->GCMS HPLC HPLC Quenching->HPLC Titration Titration Quenching->Titration Data Concentration vs. Time Reaction Kinetics Purity Assessment NMR->Data GCMS->Data HPLC->Data FTIR->Data Titration->Data

Caption: General workflow for monitoring reactions of this compound.

Signaling_Pathway IPP Isopropyl Phosphorodichloridate Intermediate Monosubstituted Intermediate IPP->Intermediate + Nucleophile HCl1 HCl IPP->HCl1 Nucleophile Nucleophile (e.g., R-OH, R₂NH) Product Disubstituted Product Intermediate->Product + Nucleophile HCl2 HCl Intermediate->HCl2

Caption: Representative reaction pathway of this compound.

References

Application Notes and Protocols: Isopropyl Phosphorodichloridate as a Reagent for Creating Phosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl phosphorodichloridate, with the chemical formula (CH₃)₂CHOP(O)Cl₂, is a highly reactive phosphorylating agent employed in organic synthesis for the preparation of a wide array of phosphate esters. Its utility stems from the presence of two labile chlorine atoms, which can be sequentially substituted by nucleophiles such as alcohols, phenols, and amines. This allows for the synthesis of diverse structures, including symmetrical and unsymmetrical dialkyl, diaryl, or alkyl/aryl phosphate esters, as well as phosphoramidates.[1] The introduction of an isopropyl phosphate group can significantly alter the physicochemical properties of a molecule, a strategy often exploited in drug development to enhance solubility, membrane permeability, and create prodrugs of pharmacologically active compounds.[2][3]

A critical aspect of using this compound is its high susceptibility to hydrolysis. Reactions must be conducted under strictly anhydrous conditions to prevent its decomposition into isopropyl phosphoric acid and hydrochloric acid.[1] The hydrochloric acid generated during the phosphorylation reaction is typically neutralized by the addition of a non-nucleophilic base, such as triethylamine or pyridine.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of phosphate esters, with a focus on applications relevant to drug development.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Dialkyl and Diaryl Phosphates from this compound

EntryAlcohol/Phenol (1.0 eq)Base (2.2 eq)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1EthanolTriethylamineDichloromethane0 to RT485Adapted from[4]
2PhenolPyridineToluene0 to RT688Adapted from[5]
34-NitrophenolTriethylamineAcetonitrile0 to RT592Generic Protocol
4Benzyl alcoholTriethylamineDiethyl ether0 to RT482Generic Protocol

Table 2: 31P NMR Chemical Shift Data for Selected Phosphate Esters

CompoundSolventChemical Shift (δ, ppm)Reference
Diisopropyl hydrogen phosphiteEthanol6.90[6]
Diethyl phosphateD₂O~1[7]
Isopropyl (((3-methylbut-2-en-1-yl)oxy)(phenoxy)phosphoryl)-L-alaninateCDCl₃2.67, 2.59[8]
Triphenyl phosphateCDCl₃-18[7]
Phosphate monoestersVarious0 to 5[9]
Phosphate diestersVarious-1 to 2[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical Di-substituted Isopropyl Phosphate Esters

This protocol describes a general method for the synthesis of symmetrical di-substituted isopropyl phosphate esters from the reaction of this compound with two equivalents of an alcohol or phenol.

Materials:

  • This compound

  • Alcohol or phenol of choice

  • Anhydrous triethylamine or pyridine

  • Anhydrous dichloromethane (or other suitable non-protic solvent like diethyl ether, toluene, or acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alcohol or phenol (2.0 equivalents) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.

  • In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the cooled alcohol/triethylamine solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired di-substituted isopropyl phosphate ester.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of an Unsymmetrical Isopropyl Phosphate Ester Prodrug of a Kinase Inhibitor

This protocol outlines a conceptual synthetic route for creating a water-soluble prodrug of a hypothetical kinase inhibitor (KI-OH) containing a hydroxyl group, by forming an unsymmetrical phosphate ester with a solubilizing group, such as a short oligoethylene glycol (OEG) chain.

Materials:

  • This compound

  • Kinase inhibitor with a hydroxyl group (KI-OH)

  • Mono-methylated oligoethylene glycol (MeO-PEG-OH)

  • Anhydrous triethylamine

  • Anhydrous dichloromethane

  • Standard purification and characterization reagents and equipment as in Protocol 1.

Procedure:

Step 1: Synthesis of the Isopropyl Phosphoromonochloridate Intermediate

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve MeO-PEG-OH (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add anhydrous triethylamine (1.1 equivalents).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Stir the reaction at 0 °C for 1-2 hours. The formation of the intermediate, isopropyl (oligo(ethylene glycol)) phosphorochloridate, can be monitored by ³¹P NMR.

Step 2: Reaction with the Kinase Inhibitor

  • In a separate flame-dried flask, dissolve the KI-OH (1.0 equivalent) in anhydrous dichloromethane.

  • Add anhydrous triethylamine (1.1 equivalents) to this solution and cool to 0 °C.

  • Slowly transfer the solution of the isopropyl phosphoromonochloridate intermediate from Step 1 to the KI-OH solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction as described in Protocol 1 (quenching, extraction, washing, and drying).

  • Purify the final product by flash column chromatography or preparative HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Phosphate Ester Prodrug cluster_testing In Vitro Prodrug Evaluation reagents This compound + Alcohol/Phenol reaction Phosphorylation Reaction (Anhydrous conditions, Base) reagents->reaction purification Workup & Purification (Extraction, Chromatography) reaction->purification prodrug Purified Phosphate Ester Prodrug purification->prodrug treatment Treatment with Prodrug prodrug->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->assay analysis Data Analysis (IC50 Determination) assay->analysis

Caption: Experimental workflow for the synthesis and in vitro evaluation of a phosphate ester prodrug.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm prodrug Phosphate Ester Prodrug phosphatase Phosphatase prodrug->phosphatase Hydrolysis active_drug Active Kinase Inhibitor phosphatase->active_drug Release kinase Protein Kinase active_drug->kinase Inhibition atp ATP adp ADP p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp->adp substrate Substrate Protein downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

References

Application of Isopropyl Phosphorodichloridate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl phosphorodichloridate is a key reagent in medicinal chemistry, primarily utilized as a versatile phosphorylating agent. Its high reactivity, stemming from the electrophilic phosphorus center flanked by two chlorine leaving groups, makes it an essential building block in the synthesis of complex pharmaceutical compounds. This document provides detailed application notes and experimental protocols for its use, with a focus on the synthesis of phosphoramidate prodrugs, a critical strategy for enhancing the therapeutic efficacy of nucleoside analogues in antiviral and anticancer therapies.

Application Notes

This compound serves as a precursor for the introduction of an isopropyl phosphate moiety into a variety of molecules, including nucleosides, to create phosphoramidate prodrugs. This "ProTide" approach is designed to overcome the limitations of nucleoside analogues, which often suffer from poor cellular permeability and inefficient conversion to their active monophosphate form.[1] By masking the negative charges of the phosphate group with an amino acid ester and an aryl or alkyl group (in this case, isopropyl), the resulting phosphoramidate is rendered more lipophilic, facilitating its passive diffusion across cell membranes.[1][2]

Once inside the cell, the prodrug is metabolized by cellular enzymes, such as esterases and phosphoramidases, to release the nucleoside monophosphate.[3][4][5] This active form can then be further phosphorylated to the triphosphate, which acts as an inhibitor of viral or cellular polymerases, thereby exerting its therapeutic effect.[6] This intracellular delivery mechanism bypasses the often rate-limiting initial phosphorylation step and can circumvent resistance mechanisms associated with nucleoside kinase deficiencies.[7]

The primary applications of this compound in this context include the synthesis of:

  • Antiviral Agents: Development of prodrugs for nucleoside analogues targeting viral polymerases of HIV, HBV, HCV, and coronaviruses.[2][6]

  • Anticancer Agents: Creation of phosphoramidate prodrugs of nucleoside analogues that inhibit DNA or RNA synthesis in rapidly dividing cancer cells.[8][9]

The stereochemistry at the phosphorus center is a critical aspect of ProTide synthesis, as different diastereomers can exhibit significantly different biological activities. The sequential substitution of the two chlorine atoms in this compound allows for the controlled introduction of different nucleophiles, which can be leveraged to achieve stereoselectivity.

Experimental Protocols

The following is a generalized protocol for the synthesis of a nucleoside phosphoramidate prodrug using this compound. This protocol is based on established methods for phosphoramidate synthesis and should be adapted and optimized for specific nucleoside substrates.

General Protocol: Synthesis of a Nucleoside Isopropyl Phosphoramidate Prodrug

This two-step protocol involves the initial reaction of this compound with an amino acid ester to form an isopropyl phosphoramidochloridate intermediate, followed by the coupling of this intermediate with a protected nucleoside.

Step 1: Synthesis of Isopropyl (Amino Acid Ester) Phosphoramidochloridate

  • Reagents and Materials:

    • This compound

    • Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous diethyl ether

    • Argon or Nitrogen atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add triethylamine (2.2 eq) dropwise to the solution and stir for 10 minutes.

    • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

    • Add the this compound solution dropwise to the amino acid ester solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or ³¹P NMR.

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • The filtrate containing the isopropyl phosphoramidochloridate intermediate is typically used in the next step without further purification.

Step 2: Coupling with a Protected Nucleoside

  • Reagents and Materials:

    • Protected nucleoside (with appropriate protecting groups on the sugar hydroxyls and/or nucleobase)

    • Isopropyl (amino acid ester) phosphoramidochloridate solution from Step 1

    • Anhydrous tetrahydrofuran (THF)

    • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the protected nucleoside (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add tert-butylmagnesium chloride solution (1.1 eq) dropwise. The formation of the magnesium alkoxide of the nucleoside's free 5'-hydroxyl group will occur.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the solution of isopropyl phosphoramidochloridate from Step 1 dropwise to the nucleoside solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the phosphoramidate prodrug as a mixture of diastereomers.

    • The diastereomers can often be separated by chiral chromatography if required.

Step 3: Deprotection (if necessary)

  • The protecting groups on the nucleoside are removed using standard deprotection protocols, which will vary depending on the nature of the protecting groups used.

Quantitative Data

The following table presents representative data for a series of phosphoramidate prodrugs of a pyrrolo[2,1-f][triazin-4-amino] adenine C-nucleoside, demonstrating the impact of different ester and amino acid moieties on antiviral activity. While the specific dichlorophosphate reagent is not detailed for each entry, this data is illustrative of the structure-activity relationships (SAR) explored in ProTide development.[10]

EntryAmino AcidEster MoietyAntiviral Activity (EC₅₀ in HeLa cells, µM)
1L-AlaMethyl>10
2L-AlaEthyl1.3
3L-AlaIsopropyl0.28
4L-Alan-Butyl0.13
5L-AlaIsobutyl0.08
6L-AlaCyclobutyl0.03
7L-Alan-Pentyl0.12
8L-AlaIsopentyl0.04
9L-AlaCyclopentyl0.04
10L-AlaBenzyl0.44
11L-AlaNeopentyl0.02
12L-Ala2-Ethylbutyl0.03
13L-Ala (Rp)2-Ethylbutyl0.03
14L-Ala (Sp)2-Ethylbutyl0.02
15D-Ala2-Ethylbutyl0.12

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Purification & Deprotection IPP Isopropyl Phosphorodichloridate Reaction1 Reaction IPP->Reaction1 AAE Amino Acid Ester Hydrochloride AAE->Reaction1 TEA Triethylamine TEA->Reaction1 DCM1 Anhydrous DCM -78°C to RT DCM1->Reaction1 Intermediate Isopropyl Phosphoramidochloridate Coupling Coupling Intermediate->Coupling Intermediate->Coupling Reaction1->Intermediate Nuc Protected Nucleoside Nuc->Coupling tBuMgCl t-BuMgCl tBuMgCl->Coupling THF Anhydrous THF 0°C to RT THF->Coupling Prodrug Protected Phosphoramidate Prodrug Coupling->Prodrug Purification Column Chromatography Prodrug->Purification Deprotection Deprotection Purification->Deprotection FinalProdrug Final Phosphoramidate Prodrug Deprotection->FinalProdrug

Caption: General workflow for the synthesis of nucleoside phosphoramidate prodrugs.

Intracellular Activation Pathway

signaling_pathway cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug_ext Phosphoramidate Prodrug (Lipophilic) Prodrug_int Phosphoramidate Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Esterase Esterase Prodrug_int->Esterase Hydrolysis of Ester Moiety Intermediate1 Carboxylate Intermediate Esterase->Intermediate1 Phosphoramidase Phosphoramidase (e.g., HINT1) Intermediate1->Phosphoramidase Cyclization & P-N Bond Cleavage NMP Nucleoside Monophosphate (NMP) Phosphoramidase->NMP Kinase1 Cellular Kinases NMP->Kinase1 NDP Nucleoside Diphosphate (NDP) Kinase1->NDP Kinase2 Cellular Kinases NDP->Kinase2 NTP Nucleoside Triphosphate (NTP) (Active Drug) Kinase2->NTP Polymerase Viral RNA/DNA Polymerase NTP->Polymerase Competitive Inhibition Inhibition Inhibition of Viral Replication Polymerase->Inhibition

Caption: Intracellular activation of a phosphoramidate prodrug of a nucleoside analog.

References

Troubleshooting & Optimization

Preventing hydrolysis of isopropyl phosphorodichloridate during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isopropyl phosphorodichloridate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so sensitive to water?

This compound is a reactive chemical intermediate frequently used in the synthesis of phosphoramidates and cyclic phosphate esters, which are key components in many biologically active molecules.[1] Its high sensitivity to water is due to the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack by water molecules. This reaction leads to the rapid decomposition of the reagent.[1]

Q2: What is the chemical process of hydrolysis for this compound?

Hydrolysis occurs in a two-step process. First, a water molecule attacks the phosphorus atom, displacing one of the chloride ions to form an unstable intermediate, isopropyl phosphorochloridic acid.[1] This intermediate then reacts with a second water molecule, displacing the remaining chloride ion. The final products of this decomposition are isopropyl phosphoric acid and hydrochloric acid (HCl).[1]

Q3: What are the common signs of accidental hydrolysis in my reaction?

The most immediate indicator of hydrolysis is the formation of hydrochloric acid, which will make the reaction mixture acidic. You may also observe the formation of a precipitate, which could be the resulting isopropyl phosphoric acid. Unsuccessful reactions with low yields of the desired product are a strong indicator that the reagent has been consumed by hydrolysis.

Q4: How can I ensure my reaction setup is sufficiently anhydrous?

To prevent hydrolysis, all components of the reaction must be free of water. This involves:

  • Flame-drying glassware: Heat all glassware under a vacuum or with a heat gun and cool it under a stream of dry, inert gas (like argon or nitrogen).

  • Using dry solvents: Use freshly distilled solvents from an appropriate drying agent or purchase high-purity anhydrous solvents.

  • Inert atmosphere: Conduct the entire reaction under an inert atmosphere of argon or nitrogen using techniques like a Schlenk line or a glovebox.

  • Dry reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods before adding them to the reaction.

Q5: My reaction failed despite using anhydrous solvents. What other factors could cause hydrolysis?

If you have rigorously excluded water from your solvents and atmosphere, consider these other sources:

  • Reagent Quality: The starting this compound may have degraded during storage. It is crucial to use a high-purity reagent and store it properly.

  • Catalytic Impurities: Certain metal contaminants, such as iron (Fe³⁺) or aluminum (Al³⁺), can catalyze the degradation of the reagent.[1]

  • Ambient Moisture: Ensure that moisture from the air does not enter the system during reagent transfers. Use gas-tight syringes and septa for all additions.

Q6: What are the best practices for storing this compound?

Due to its high reactivity with water, careful storage is essential.[1] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. The container's headspace should be flushed with an inert gas like argon or nitrogen to displace any air and moisture.

Troubleshooting Guide

Unexpected results or low yields when using this compound are often linked to its decomposition via hydrolysis. Use the table below to diagnose and solve common issues.

Symptom Possible Cause Recommended Action
Low or no product yieldReagent decomposition due to hydrolysis.[1]Verify Anhydrous Conditions: Ensure all glassware was properly flame-dried and cooled under inert gas. Use freshly dried solvents.
Reaction mixture becomes acidic (tested via pH indicator on a sample)Formation of hydrochloric acid from hydrolysis.[1]Improve Inert Atmosphere Technique: Check for leaks in your Schlenk line or glovebox. Ensure a positive pressure of inert gas is maintained.
Formation of an unexpected white precipitatePrecipitation of isopropyl phosphoric acid, a hydrolysis byproduct.[1]Check Reagent Purity: The starting material may be contaminated with water or hydrolysis products. Consider purifying the reagent or using a new batch.
Inconsistent results between batchesVariable moisture content or presence of catalytic impurities.[1]Standardize Procedures: Implement a strict, reproducible protocol for drying all components. Analyze reagent batches for metal contaminants if issues persist.[1]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions

This protocol outlines a standard setup for a reaction involving this compound, such as the synthesis of a phosphoramidate.

  • Glassware Preparation: Assemble the required glassware (e.g., a two-neck round-bottom flask, condenser, and dropping funnel). Flame-dry all parts under a high vacuum and allow them to cool to room temperature under a positive pressure of argon or nitrogen.

  • Solvent and Reagent Preparation: Add the anhydrous solvent (e.g., dichloromethane or acetonitrile) to the reaction flask via a cannula or a dry syringe. Dissolve the nucleophile (e.g., an amine or alcohol) in the solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (often 0 °C or lower) using an ice-salt or dry ice-acetone bath to better control the reaction rate.[1]

  • Reagent Addition: Add the this compound dropwise to the stirred solution via a gas-tight syringe through a rubber septum.

  • Reaction Monitoring: Allow the reaction to proceed at the set temperature. Monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Quenching and Workup: Once the reaction is complete, quench it by carefully adding a proton source (if required) or by proceeding directly to the extraction and purification steps.

Protocol 2: Key Reaction Parameter Control

Effective prevention of hydrolysis depends on controlling several experimental variables.

Parameter Specification Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture to prevent contact with the reagent.
Temperature 0 °C or below is common[1]Slows the rate of both the desired reaction and the undesired hydrolysis, allowing for better control.[1]
Solvents Anhydrous Grade (<50 ppm H₂O)Minimizes the primary reactant for the hydrolysis pathway.
Reagent Addition Slow, dropwise additionHelps to dissipate any heat generated during the reaction and maintain temperature control.

Visualizations

Hydrolysis_Pathway Hydrolysis Pathway of this compound Reagent Isopropyl Phosphorodichloridate Intermediate Isopropyl Phosphorochloridic Acid (Unstable Intermediate) Reagent->Intermediate + H₂O Product1 Isopropyl Phosphoric Acid Intermediate->Product1 Cl_1 Cl⁻ Intermediate->Cl_1 - Cl⁻ Cl_2 Cl⁻ Product1->Cl_2 - Cl⁻ Product2 Hydrochloric Acid (HCl) H2O_1 H₂O H2O_2 H₂O Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low or No Product Yield? check_anhydrous Were solvents and glassware rigorously dried? start->check_anhydrous check_atmosphere Was a positive inert atmosphere maintained? check_anhydrous->check_atmosphere Yes action_dry Action: Implement strict anhydrous techniques. check_anhydrous->action_dry No check_reagent Is the starting reagent old or improperly stored? check_atmosphere->check_reagent Yes action_atmosphere Action: Check system for leaks; ensure positive pressure. check_atmosphere->action_atmosphere No action_reagent Action: Use a new batch of high-purity reagent. check_reagent->action_reagent Yes success Problem Resolved check_reagent->success No action_dry->start Re-attempt action_atmosphere->start Re-attempt action_reagent->start Re-attempt Anhydrous_Setup Key Components of an Anhydrous Reaction Setup InertGas Inert Gas Source (Argon / N₂) Flask Reaction Flask Septum for Additions Stir Bar InertGas->Flask Gas Inlet Bubbler Oil Bubbler (Pressure Release) StirPlate Magnetic Stir Plate Flask->StirPlate Condenser Condenser (Optional) Flask->Condenser Vapor Condenser->Bubbler Gas Outlet

References

Side reactions and byproduct formation with isopropyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isopropyl phosphorodichloridate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a poor yield and multiple spots on TLC/LC-MS. What is the most likely cause?

A1: The most probable cause is the presence of moisture in your reaction setup. This compound is highly susceptible to hydrolysis, which leads to its decomposition and the formation of byproducts.[1]

Troubleshooting Steps:

  • Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum).

  • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure all starting materials, including your substrate and any bases, are anhydrous.

Q2: I am trying to synthesize an unsymmetrical phosphate ester using two different alcohols, but I am observing the formation of symmetrical byproducts. How can I improve the selectivity?

A2: The formation of symmetrical byproducts arises from the stepwise reactivity of this compound.[1] To favor the formation of the unsymmetrical product, a sequential addition approach is recommended.

Recommended Protocol:

  • React this compound with one equivalent of the first alcohol (R¹OH) at a low temperature (e.g., 0°C) in the presence of a non-nucleophilic base like triethylamine or pyridine to form the isopropyl phosphorochloridate ester intermediate.[1]

  • Once the formation of the intermediate is complete (monitor by TLC or ³¹P NMR), add the second alcohol (R²OH) to the reaction mixture.

  • Careful control of stoichiometry and temperature is crucial for maximizing the yield of the desired unsymmetrical product.

Q3: What are the common byproducts I should expect when using this compound?

A3: The most common byproducts are typically derived from hydrolysis and incomplete reactions.

ByproductFormation Pathway
Isopropyl phosphoric acidHydrolysis of this compound.[1]
Hydrochloric acidFormed during both hydrolysis and phosphorylation reactions.[1]
Isopropyl phosphorochloridic acidPartial hydrolysis of this compound.[1]
(RO)(iPrO)P(O)ClIncomplete reaction with an alcohol (ROH).[1]
Symmetrical phosphate estersNon-selective reaction with two different alcohols.
PyrophosphatesDimerization of phosphate intermediates, often facilitated by moisture.

Q4: How can I minimize the formation of hydrochloric acid-related byproducts?

A4: Hydrochloric acid is a common byproduct of phosphorylation reactions with chlorophosphates. Its presence can lead to acid-catalyzed degradation of sensitive substrates.[2]

Mitigation Strategies:

  • Use a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl as it is formed.[1]

  • The choice of base is critical; it should not react with the starting material or the product.

  • For substrates that are particularly acid-sensitive, consider using a milder phosphorylating agent if possible.

Q5: I am observing the formation of diastereomers in my reaction with a chiral alcohol. How can I control the stereoselectivity?

A5: The reaction of this compound with a chiral nucleophile can create a new stereocenter at the phosphorus atom, leading to a mixture of diastereomers.[1]

Strategies for Stereocontrol:

  • Chiral Auxiliaries: The use of chiral amino acid esters as nucleophiles can direct the stereochemical outcome of the subsequent substitution.[1]

  • Diastereoselective Crystallization: In some cases, it may be possible to selectively crystallize one diastereomer from the mixture.

  • Chromatographic Separation: Diastereomers can often be separated using chiral chromatography or even standard silica gel chromatography, depending on their polarity differences.

  • Kinetic Resolution: Employing a chiral catalyst or reagent that selectively reacts with one enantiomer of a racemic starting material can lead to a single diastereomer of the product.

Troubleshooting Guides

Guide 1: Low Yield in Phosphorylation Reactions
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient reactivityIncrease reaction temperature; consider using a more nucleophilic catalyst if applicable.
Steric hindranceProlong reaction time; increase temperature.
Poor quality of this compoundUse freshly distilled or a new batch of the reagent.
Product degradationPresence of moistureFollow strict anhydrous techniques (see FAQ 1).
Incompatible solventEnsure the solvent is inert to the reactants and products.
Unstable productWork up the reaction at a lower temperature; purify the product quickly.
Guide 2: Identification of Unknown Byproducts
Analytical Observation Potential Byproduct Structure Confirmation Method
New peak in ³¹P NMR around 0-10 ppmPhosphate esterCompare chemical shift to known standards.
New peak in ³¹P NMR around 15-25 ppmH-phosphonateLook for a large ¹J(P,H) coupling constant.
Broad peak in ¹H NMR, D₂O exchangeableAcidic proton (e.g., from isopropyl phosphoric acid)Perform a D₂O exchange experiment.
Mass spectrum shows M+18Hydrolysis productCheck for the addition of a water molecule to the starting material or product mass.

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation of an Alcohol under Anhydrous Conditions
  • Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the glassware hot under a stream of dry nitrogen or argon.

  • Reagent Preparation: Use anhydrous solvents from a solvent purification system or freshly opened bottles. Ensure the alcohol substrate and base (e.g., triethylamine) are anhydrous.

  • Reaction Setup: Dissolve the alcohol and triethylamine in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.

  • Addition of Phosphorylating Agent: Cool the solution to 0°C. Add this compound dropwise via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C. Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Hydrolysis_Pathway IPP This compound (iPrO)P(O)Cl₂ Intermediate Isopropyl Phosphorochloridic Acid (iPrO)P(O)(OH)Cl IPP->Intermediate Step 1 HCl1 - HCl H2O1 H₂O Final Isopropyl Phosphoric Acid (iPrO)P(O)(OH)₂ Intermediate->Final Step 2 HCl2 - HCl H2O2 H₂O

Caption: Stepwise hydrolysis of this compound.

Experimental_Workflow Start Reaction Issue Identified (e.g., Low Yield, Byproducts) Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Anhydrous_Protocol Implement Strict Anhydrous Protocol Check_Moisture->Anhydrous_Protocol Yes Check_Stoichiometry Verify Stoichiometry of Reagents? Check_Moisture->Check_Stoichiometry No Anhydrous_Protocol->Check_Stoichiometry Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Yes Check_Temp Optimize Reaction Temperature? Check_Stoichiometry->Check_Temp No Adjust_Stoichiometry->Check_Temp Adjust_Temp Modify Temperature Profile Check_Temp->Adjust_Temp Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Temp->Analyze_Byproducts No Adjust_Temp->Analyze_Byproducts Optimize_Purification Optimize Purification Method Analyze_Byproducts->Optimize_Purification Success Successful Reaction Optimize_Purification->Success

Caption: Troubleshooting workflow for reactions.

Logical_Relationship cluster_0 Reaction Conditions cluster_1 Side Products Moisture Presence of Moisture Hydrolysis_Products Hydrolysis Products (e.g., Isopropyl Phosphoric Acid) Moisture->Hydrolysis_Products Base Absence of Base Acid_Degradation Acid-Catalyzed Degradation Base->Acid_Degradation Temp Suboptimal Temperature Incomplete_Reaction Incomplete Reaction Products Temp->Incomplete_Reaction Stoichiometry Incorrect Stoichiometry Stoichiometry->Incomplete_Reaction Symmetrical_Byproducts Symmetrical Byproducts Stoichiometry->Symmetrical_Byproducts

Caption: Relationship between conditions and byproducts.

References

How to improve the yield of phosphorylation with isopropyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphorylation reactions using isopropyl phosphorodichloridate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for phosphorylation with this compound?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus atom. The nucleophile, typically an alcohol, attacks the electrophilic phosphorus center, leading to the displacement of a chloride ion. This is followed by a second nucleophilic attack to displace the second chloride ion.

Q2: Why are anhydrous conditions critical for this reaction?

This compound is highly susceptible to hydrolysis. Any moisture present in the reaction will lead to the decomposition of the reagent into isopropyl phosphoric acid and hydrochloric acid, significantly reducing the yield of the desired phosphorylated product.

Q3: What is the role of the base in this reaction?

A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction. This prevents the protonation of the alcohol nucleophile and potential acid-catalyzed side reactions.

Q4: Which solvents are recommended for this reaction?

Non-protic solvents are preferred to avoid unwanted side reactions. Dichloromethane, diethyl ether, and acetonitrile are commonly used.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Moisture in Reaction Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Reagents Use freshly opened or properly stored this compound. Verify the purity and activity of the alcohol and base.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. A slight excess of the phosphorylating agent may be beneficial, but a large excess can lead to side reactions.
Inadequate Base Ensure at least a stoichiometric amount of base is used relative to the moles of HCl that will be generated. For the phosphorylation of two equivalents of alcohol, at least two equivalents of base are required.
Low Reaction Temperature While the reaction is often performed at 0°C to control exothermicity, some less reactive alcohols may require the reaction to be slowly warmed to room temperature. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.
Formation of Side Products
Observed Side Product Potential Cause Prevention and Mitigation
Isopropyl Phosphoro-chloridate (Mono-substituted intermediate) Incomplete reaction; insufficient amount of the second nucleophile or short reaction time.Increase the reaction time or slightly increase the stoichiometry of the second nucleophile. Monitor the reaction progress closely.
Pyrophosphates Reaction of the phosphorylated product with unreacted phosphorylating agent or hydrolysis of the chlorophosphate intermediate followed by condensation.Ensure slow and controlled addition of the phosphorylating agent. Maintain strict anhydrous conditions. Use of a slight excess of the alcohol can help consume the phosphorylating agent.
Trialkyl/Triaryl Phosphates Not a direct byproduct of this compound but can be an issue with other phosphorylating agents like POCl₃. With this compound, this would correspond to the desired product if two equivalents of the same alcohol are used. If a mixture of alcohols is used, this could be an undesired symmetrical product.For the synthesis of unsymmetrical phosphate esters, a stepwise approach is recommended. First, react one equivalent of the first alcohol, and after its consumption, add the second alcohol.

Experimental Protocols

General Protocol for the Phosphorylation of an Alcohol

This protocol describes a general procedure for the phosphorylation of a primary alcohol using this compound.

Materials:

  • This compound

  • Primary alcohol (e.g., Benzyl Alcohol)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or other suitable non-protic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the primary alcohol (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane and add the solution to the flask.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred alcohol/base mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Base and Solvent on Phosphorylation Yield (Model Reaction)

EntrySolventBase (equiv.)Product Yield (%)Conversion (%)
1THFEt₃N (1)0<1
2THFDIPEA (1)0<1
3THFDBU (1)<520
4THFt-BuOK (0.05)6885
5MeTHFt-BuOK (0.075)8199
61,4-Dioxanet-BuOK (0.075)80100

Data adapted from a model phosphorylation reaction and is intended to be illustrative of general trends.

Table 2: Comparison of Reactivity between Primary and Secondary Alcohols

Alcohol TypeSubstrateTypical Relative ReactivityGeneral Observations
Primary Benzyl Alcohol, 1-ButanolHighReactions are generally faster and proceed to completion with high yields under standard conditions.
Secondary 2-Butanol, CyclohexanolModerate to LowReactions may require longer reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base to achieve good conversion. Steric hindrance around the hydroxyl group significantly impacts the reaction rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents & Solvents setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-Dry Glassware glassware->setup addition Slow Addition of Phosphorodichloridate at 0°C setup->addition stir Stir and Monitor (TLC/HPLC) addition->stir quench Quench Reaction stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for a typical phosphorylation reaction.

sn2_mechanism cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution r1 R-OH i1 (iPrO)P(O)(OR)Cl r1->i1 Sɴ2 p1 (iPrO)P(O)Cl₂ p1->i1 Sɴ2 hcl1 HCl r2 R'-OH product (iPrO)P(O)(OR)(OR') i1->product Sɴ2 r2->product Sɴ2 hcl2 HCl

Caption: SN2 mechanism for the two-step phosphorylation of alcohols.

troubleshooting_logic start Low Yield or Incomplete Reaction check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagents Verify Reagent Purity and Stoichiometry check_moisture->check_reagents No solution_moisture Dry Solvents/Reagents, Use Inert Atmosphere check_moisture->solution_moisture Yes check_temp Optimize Reaction Temperature check_reagents->check_temp No Issue solution_reagents Use Fresh Reagents, Adjust Stoichiometry check_reagents->solution_reagents Issue Found solution_temp Monitor by TLC/HPLC, Allow to Warm to RT check_temp->solution_temp

Caption: Troubleshooting logic for low phosphorylation yield.

Optimization of reaction conditions for isopropyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of isopropyl phosphorodichloridate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here are the most common issues and their remedies:

  • Moisture Contamination: this compound is highly susceptible to hydrolysis. The presence of water in your reagents or glassware will lead to the formation of isopropyl phosphoric acid and hydrochloric acid, reducing the yield of the desired product.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Isopropyl alcohol can be dried by refluxing over and distilling from calcium oxide.

  • Inadequate Stoichiometry: An incorrect ratio of reactants is a frequent cause of low yields. To favor the formation of the monosubstituted product, this compound, an excess of phosphorus oxychloride is recommended.

    • Solution: Use a 5% to 40% molar excess of phosphorus oxychloride relative to isopropyl alcohol.[1] This shifts the equilibrium towards the desired product and minimizes the formation of the di-substituted byproduct, diisopropyl phosphorochloridate.

  • Suboptimal Reaction Temperature: The reaction is exothermic, and poor temperature control can lead to side reactions.

    • Solution: The reaction is typically carried out at reduced temperatures. Maintain a controlled temperature, for instance, between 10°C and 50°C, especially during the addition of isopropyl alcohol to phosphorus oxychloride.[1]

  • Loss of Product During Workup: this compound can be lost during purification if the workup procedure is not optimized.

    • Solution: After the reaction is complete, remove the excess phosphorus oxychloride and any solvent by vacuum distillation. Care must be taken to avoid excessive heating, which can cause decomposition.

Q2: My final product is impure. How can I identify and remove common impurities?

A2: The most common impurity is the di-substituted byproduct, diisopropyl phosphorochloridate. Hydrolyzed byproducts may also be present if the reaction was exposed to moisture.

  • Identification of Impurities:

    • ³¹P NMR Spectroscopy: This is the most effective method for identifying phosphorus-containing impurities. This compound will have a characteristic chemical shift. The presence of diisopropyl phosphorochloridate will be indicated by a separate peak. While specific shifts can vary with the solvent and reference, phosphorodichloridates typically appear in a distinct region of the spectrum.

  • Removal of Impurities:

    • Fractional Distillation: Careful fractional distillation under reduced pressure is the primary method for separating this compound from unreacted phosphorus oxychloride and the higher-boiling diisopropyl phosphorochloridate.

    • Chromatography: For small-scale purifications or for the removal of non-volatile impurities, column chromatography on silica gel can be employed. However, due to the reactivity of the product, this should be done quickly with anhydrous solvents.

Q3: The reaction mixture turned dark or produced a lot of fumes. Is this normal?

A3: The reaction of isopropyl alcohol with phosphorus oxychloride generates hydrogen chloride (HCl) gas as a byproduct.[1] Therefore, fuming is expected. The reaction should be conducted in a well-ventilated fume hood. The reaction can also be exothermic, and if the addition of the alcohol is too rapid, the temperature can increase, potentially leading to discoloration due to side reactions.

  • Solution: Add the isopropyl alcohol dropwise to the phosphorus oxychloride with efficient stirring and cooling to maintain a controlled temperature. Ensure a proper setup to safely vent the HCl gas, for example, by using a bubbler.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is the reaction of isopropyl alcohol with phosphorus oxychloride. This reaction involves the substitution of one chloride atom on phosphorus oxychloride with an isopropoxy group.[1]

Q2: Why is it crucial to use an excess of phosphorus oxychloride?

A2: Using an excess of phosphorus oxychloride helps to drive the reaction towards the formation of the desired mono-substituted product, this compound, and minimizes the formation of the di-substituted byproduct, diisopropyl phosphorochloridate.[1]

Q3: What are the key safety precautions when working with phosphorus oxychloride?

A3: Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Handling under anhydrous conditions to prevent vigorous reactions and the release of HCl gas.

  • Having a proper quenching strategy in place for any excess reagent. It is generally safer to add the phosphorus oxychloride slowly to a stirred, room-temperature quenching solution (like water or a basic solution) rather than adding the quenching agent to the cold phosphorus oxychloride.

Q4: How should I store this compound?

A4: Due to its high sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Formation

Molar Ratio (Isopropyl Alcohol : POCl₃)Expected Major ProductExpected Minor Product(s)
1 : >1 (e.g., 1 : 1.2)This compoundDiisopropyl phosphorochloridate
1 : 1This compoundDiisopropyl phosphorochloridate
2 : 1Diisopropyl phosphorochloridateThis compound, Triisopropyl phosphate

Note: This table provides a qualitative summary based on established principles of phosphorylation reactions. Actual yields will vary based on specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and desired scale.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous isopropyl alcohol

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether, optional)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Distillation apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.

  • Charge the flask with phosphorus oxychloride (e.g., 1.2 equivalents). If using a solvent, add it to the flask.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add anhydrous isopropyl alcohol (e.g., 1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by ³¹P NMR if possible.

  • Once the reaction is complete, remove any solvent and the excess phosphorus oxychloride by vacuum distillation.

  • Purify the crude product by fractional vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product prep_glass Oven-dried Glassware reaction_setup Reaction Setup under Inert Atmosphere prep_glass->reaction_setup prep_reagents Anhydrous Reagents prep_reagents->reaction_setup cooling Cool to 0-5°C reaction_setup->cooling addition Slow Addition of Isopropyl Alcohol cooling->addition stirring Stir at Room Temperature addition->stirring dist_removal Removal of Excess POCl₃ (Vacuum Distillation) stirring->dist_removal purification Fractional Vacuum Distillation dist_removal->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Moisture Contamination? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Poor Temperature Control? start->cause3 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Use Excess POCl₃ cause2->sol2 sol3 Maintain Low Temperature During Addition cause3->sol3

References

Technical Support Center: Purification of Organophosphates Synthesized with Isopropyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using isopropyl phosphorodichloridate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of organophosphate products, such as phosphoramidates and other phosphate esters.

Issue 1: Low or No Product Recovery After Column Chromatography

Question Answer
Why is my product sticking to the silica gel column, resulting in low or no recovery? Organophosphate compounds, particularly those with free P-OH groups or certain phosphoramidites, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.[1]
What are the initial troubleshooting steps? 1. TLC Analysis First: Before performing column chromatography, analyze your crude reaction mixture by Thin Layer Chromatography (TLC) to determine the optimal solvent system and to confirm the presence of your product.[2] 2. Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the chosen eluent containing a small amount of a volatile base, such as triethylamine (typically 1-2%).[3] 3. Work Quickly: Minimize the time your compound spends on the column to reduce the chance of decomposition.[1]
What if deactivating the silica gel doesn't solve the problem? Consider using an alternative stationary phase. Alumina (neutral or basic) can be a good substitute for silica gel for acid-sensitive compounds.[4] Always perform a preliminary TLC analysis on an alumina plate to check for compatibility and determine the appropriate solvent system.
Could the issue be with my work-up procedure? Yes, an improper work-up can lead to impurities that interfere with purification. Ensure you have effectively quenched the reaction and removed any water-soluble byproducts before attempting chromatography. A common work-up involves quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.[5][6]

Issue 2: Product Decomposition Observed on TLC Plate or During Purification

Question Answer
My TLC plate shows streaking or multiple spots that seem to appear over time. What's happening? This is a strong indication that your product is decomposing on the silica gel plate. The acidic nature of the silica can catalyze the hydrolysis of sensitive P-Cl or P-N bonds.
How can I prevent decomposition during TLC analysis? Add a small amount of triethylamine to your TLC developing solvent to neutralize the silica plate.
My product seems to be decomposing during column chromatography, even with deactivated silica. What are my options? If your compound is thermally stable, consider purification by vacuum distillation. This technique is suitable for liquid products and can be gentler than chromatography as it avoids contact with a stationary phase.[7][8][9][10][11] For solid products, recrystallization is often the preferred method to avoid decomposition on stationary phases.[12][13][14]
Could residual starting material be the problem? Yes, unreacted this compound is highly susceptible to hydrolysis, which can create an acidic environment and promote the decomposition of your product.[15] Ensure your reaction goes to completion or that the unreacted starting material is effectively removed during the work-up.

Issue 3: Presence of P(V) Impurities in the Final Product

Question Answer
My NMR analysis shows the presence of P(V) impurities. Where are these coming from? P(V) impurities often arise from the oxidation of P(III) species, such as phosphite intermediates, or from the hydrolysis of the starting material or product.[1][16]
How can I minimize the formation of these impurities? 1. Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the starting phosphorodichloridate. 3. Careful Work-up: Quench the reaction carefully and avoid prolonged exposure to aqueous acidic or basic conditions during the work-up, as this can lead to hydrolysis.
How can I remove P(V) impurities? Column chromatography is often effective at separating P(V) impurities from the desired P(III) or other organophosphate products. The polarity of P(V) species is typically different from the corresponding P(III) compounds, allowing for separation.

Frequently Asked Questions (FAQs)

General Purification

Question Answer
What is the first step I should take to purify my product? Always start with a thorough analysis of your crude reaction mixture using techniques like TLC and NMR (if possible) to get an idea of the major components and their polarities. This will help you choose the most appropriate purification strategy.[2]
How do I choose between column chromatography, recrystallization, and distillation? This depends on the physical properties of your product. Column chromatography is versatile for both solid and liquid samples and is excellent for separating mixtures of compounds with different polarities.[4][17] Recrystallization is ideal for purifying solid products, especially if they are sensitive to decomposition on silica or alumina.[12][13][14] Distillation (under reduced pressure) is best suited for liquid products that are thermally stable but may be sensitive to a stationary phase.[7][8][10][11]
What are some common work-up procedures for reactions involving this compound? A typical work-up involves quenching the reaction with a saturated aqueous solution of a mild acid or base (e.g., ammonium chloride or sodium bicarbonate), followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.[5][6][18]

Column Chromatography

Question Answer
How do I select the right solvent system for my column? Use TLC to screen different solvent systems. A good solvent system will give your desired product an Rf value of around 0.2-0.4 and will show good separation between your product and any impurities.[3]
What are some common solvent systems for purifying phosphoramidates? A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is a common starting point. For more polar compounds, a small amount of methanol in dichloromethane can be used.[3][18]
My compound is an amine. Are there any special considerations for column chromatography? Yes, amines can streak on silica gel. Adding a small amount of triethylamine (1-3%) to your eluent can help to improve the peak shape and recovery.[3]

Recrystallization

Question Answer
How do I choose a suitable solvent for recrystallization? An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures.[14]
My product won't crystallize, even after cooling. What should I do? 1. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth. 2. Seed crystals: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization. 3. Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your product. 4. Try a different solvent system: Your initial solvent choice may not be optimal.
How do I perform a two-solvent recrystallization? Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[14]

Quantitative Data Summary

Table 1: Typical Yields and Purity for Phosphoramidate Purification

Purification MethodTypical Isolated YieldTypical PurityNotes
Column Chromatography (Silica Gel)41-99%[19][20]>95%Yield can be highly variable depending on the stability of the compound on silica.
Column Chromatography (Deactivated Silica)50-95%>95%Generally improves yields for acid-sensitive compounds compared to standard silica.
Recrystallization60-90%>98%Often provides higher purity for solid products.
Vacuum Distillation50-85%>97%Suitable for thermally stable liquid products.

Table 2: Common Solvent Systems for Column Chromatography of Organophosphates

Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGeneral purpose for many phosphoramidates and phosphate esters.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar organophosphate compounds.
Diethyl Ether / Hexane (1:9 to 1:1)Low to MediumAn alternative to ethyl acetate systems.
Chloroform / Methanol (99:1 to 9:1)Medium to HighUsed for polar compounds, but chloroform is a less favored solvent due to toxicity.

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 9:1 Hexane/Ethyl Acetate) containing 1% triethylamine. Stir the slurry to ensure it is homogeneous.

  • Column Packing: Secure a glass column vertically. Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.[17]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude solid product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_liquid->column_chrom No (or if distillation is not suitable) distillation Vacuum Distillation is_liquid->distillation Yes TLC_analysis TLC Analysis: Decomposition? column_chrom->TLC_analysis pure_product Pure Product recrystallization->pure_product distillation->pure_product TLC_analysis->pure_product No deactivate_silica Use Deactivated Silica Gel TLC_analysis->deactivate_silica Yes deactivate_silica->column_chrom alt_stationary Consider Alumina or other stationary phases deactivate_silica->alt_stationary Still decomposes alt_stationary->column_chrom

Caption: Decision tree for selecting a purification method.

Caption: Troubleshooting workflow for low yield in column chromatography.

References

Handling and storage of water-sensitive isopropyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isopropyl Phosphorodichloridate

This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of the highly water-sensitive reagent, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a phosphorylating agent used in organic synthesis. Its primary role is to introduce an isopropyl phosphate group into various molecules, a crucial step in the synthesis of many biologically active compounds and advanced materials.[1] The phosphorus atom in the molecule is highly electron-deficient, making it an excellent target for nucleophiles like alcohols, amines, and thiols.[1]

Q2: Why is this compound considered "water-sensitive"?

A2: This compound is extremely susceptible to hydrolysis.[1] In the presence of water, it reacts readily to form isopropyl phosphoric acid and hydrochloric acid.[1] This reaction is rapid and can lead to the decomposition of the reagent, the formation of unwanted byproducts, and a potentially hazardous release of acidic gas.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound must be stored under strictly anhydrous conditions in a cool, dry, and well-ventilated area.[2][3] It should be kept in a tightly sealed container, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, and bases.[2][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q4: What personal protective equipment (PPE) should be worn when handling this reagent?

A4: When handling this compound, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[3][5] Always inspect gloves before use and use proper removal technique.[5]

  • Skin Protection: A lab coat, closed-toe shoes, and long-sleeved clothing are essential.[3] For larger quantities, a chemical-resistant apron is recommended.[6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[6][7]

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

Possible CauseTroubleshooting Step
Reagent Decomposition The most likely cause is the decomposition of the this compound due to moisture contamination.
Solution Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.
Solution Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR, TLC). Consider extending the reaction time or adjusting the temperature as per the established protocol.

Problem 2: I observe unexpected byproducts in my reaction mixture.

Possible CauseTroubleshooting Step
Hydrolysis The presence of water will lead to the formation of isopropyl phosphoric acid and HCl, which can catalyze other side reactions.[1]
Solution Review your experimental setup to identify and eliminate any potential sources of moisture. Use fresh, anhydrous solvents and reagents.
Side Reactions with Nucleophiles If your substrate has multiple nucleophilic sites, the phosphorylating agent may react non-selectively.
Solution Employ protecting groups for sensitive functional groups on your substrate to ensure the reaction occurs at the desired site.

Problem 3: The reagent appears cloudy or has solidified in the bottle.

Possible CauseTroubleshooting Step
Moisture Contamination Cloudiness or the presence of solid precipitates often indicates that the reagent has been exposed to moisture and has started to hydrolyze.
Solution The reagent is likely decomposed and should not be used. It should be carefully quenched and disposed of according to your institution's hazardous waste guidelines.[6]
Low Temperature Storage While cool storage is recommended, storing at excessively low temperatures could cause the reagent to freeze or precipitate.
Solution Check the melting point of the specific product. If frozen, allow the reagent to slowly warm to room temperature under an inert atmosphere before use. Do not use external heat sources. If the reagent remains cloudy after warming, it has likely been contaminated with water.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₇Cl₂O₂PGeneral Chemical Knowledge
Molecular Weight 176.97 g/mol General Chemical Knowledge
Appearance Colorless Liquid[4]
Boiling Point 71 - 75 °C @ 8 mmHg[4]
Flash Point > 112 °C[4]

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation using this compound under Anhydrous Conditions
  • Glassware Preparation: All glassware (e.g., round-bottom flask, addition funnel) must be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator under vacuum.

  • Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Reagent Preparation: Dissolve the nucleophilic substrate (e.g., an alcohol) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane or THF) in the reaction flask.

  • Addition of Reagent: Transfer the this compound to the addition funnel via a cannula or a syringe under the inert atmosphere.

  • Reaction: Cool the reaction mixture to the desired temperature (typically 0°C). Add the this compound dropwise from the addition funnel with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for the time specified in the literature. Monitor the reaction's progress by TLC or NMR spectroscopy.

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification steps.

Protocol 2: Quenching and Disposal of Excess this compound
  • Preparation: In a separate flask equipped with a stirrer and under a fume hood, prepare a cooled (0°C) solution of a weak base, such as saturated sodium bicarbonate, or a mixture of isopropanol and water.

  • Slow Addition: Slowly and carefully add the excess this compound dropwise to the quenching solution with vigorous stirring. Caution: The reaction is exothermic and will release HCl gas.

  • Neutralization: After the addition is complete, continue stirring for at least one hour to ensure complete hydrolysis. Check the pH of the solution to ensure it is neutral or slightly basic.

  • Disposal: Dispose of the neutralized aqueous solution in accordance with local, state, and federal regulations for hazardous waste.[6][8]

Visualizations

Hydrolysis_Pathway IPP Isopropyl Phosphorodichloridate Intermediate Isopropyl Phosphorochloridic Acid IPP->Intermediate Nucleophilic Attack H2O1 H₂O H2O1->Intermediate HCl1 HCl Intermediate->HCl1 Elimination Final_Acid Isopropyl Phosphoric Acid Intermediate->Final_Acid Nucleophilic Attack H2O2 H₂O H2O2->Final_Acid HCl2 HCl Final_Acid->HCl2 Elimination

Caption: Hydrolysis pathway of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal PPE Don Appropriate PPE Dry Use Oven-Dried Glassware PPE->Dry Inert Set Up Inert Atmosphere Dry->Inert Transfer Transfer Reagent via Syringe or Cannula Inert->Transfer Reaction Perform Reaction Under Inert Gas Transfer->Reaction Seal Seal Tightly Under Inert Gas Reaction->Seal Quench Quench Excess Reagent Reaction->Quench Store Store in Cool, Dry Place Seal->Store Dispose Dispose as Hazardous Waste Quench->Dispose

Caption: Recommended workflow for handling and storage.

Troubleshooting_Yield Start Low Reaction Yield Observed Check_Moisture Were anhydrous conditions maintained? Start->Check_Moisture Improve_Anhydrous Action: Re-dry all glassware, use fresh anhydrous solvents, ensure positive inert gas flow. Check_Moisture->Improve_Anhydrous No Check_Reagents Are reagents and starting materials pure? Check_Moisture->Check_Reagents Yes Success Yield Improved Improve_Anhydrous->Success Purify_Reagents Action: Purify starting materials. Use a fresh bottle of the reagent. Check_Reagents->Purify_Reagents No Check_Stoichiometry Was stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Purify_Reagents->Success Adjust_Stoichiometry Action: Re-calculate and carefully measure all reagents. Check_Stoichiometry->Adjust_Stoichiometry No Check_Stoichiometry->Success Yes Adjust_Stoichiometry->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Managing Isopropyl Phosphorodichloridate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction for the synthesis of isopropyl phosphorodichloridate. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue: Runaway Reaction

Q: My reaction temperature is increasing uncontrollably, and I'm observing vigorous gas evolution. What should I do?

A: An uncontrolled temperature increase is a sign of a runaway reaction, which can lead to a dangerous pressure buildup and potential reactor failure. Immediate action is required.

Emergency Protocol:

  • Stop Reagent Addition: Immediately cease the addition of isopropanol to the phosphoryl chloride.

  • Enhance Cooling: Maximize cooling to the reactor by increasing the flow of coolant or lowering the temperature of the cooling bath.

  • Emergency Quenching (if necessary): If cooling is insufficient to control the temperature, prepare for an emergency quench. A pre-chilled, non-reactive solvent like toluene or a high-boiling point hydrocarbon can be added to dilute the reaction mixture and absorb heat.

  • Ventilation: Ensure the reaction is conducted in a well-ventilated fume hood to handle the release of hydrogen chloride (HCl) gas.

  • Evacuation: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

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start -> stop_addition; stop_addition -> enhance_cooling; enhance_cooling -> is_controlled; is_controlled -> monitor [label="Yes"]; monitor -> end; is_controlled -> quench [label="No"]; quench -> add_solvent; add_solvent -> evacuate; } DOT Caption: Runaway Reaction Emergency Protocol.

Issue: Low Product Yield

Q: I'm consistently getting a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure the isopropanol is added stoichiometrically. A slight excess of phosphoryl chloride is often used to drive the reaction to completion. Allow for sufficient reaction time after the addition is complete.

  • Side Reactions:

    • Solution: The formation of dithis compound or triisopropyl phosphate can occur if the local concentration of isopropanol is too high. Maintain a slow, controlled addition rate of isopropanol. Ensure efficient stirring to quickly disperse the added alcohol.

  • Product Decomposition:

    • Solution: this compound is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Work-up Issues:

    • Solution: During aqueous work-up, the product can hydrolyze. Use cold, non-aqueous quenching methods if possible, or minimize the time the product is in contact with water.

Issue: Product Impurity

Q: My final product is contaminated with byproducts. How can I improve its purity?

A: The primary impurities are typically unreacted starting materials or side products.

  • Unreacted Phosphoryl Chloride:

    • Solution: Phosphoryl chloride has a lower boiling point than the product. It can be removed by distillation under reduced pressure.

  • Di- and Tri-substituted Products:

    • Solution: These have higher boiling points. Careful fractional distillation is required to separate the desired monosubstituted product. Optimizing the reaction stoichiometry (excess phosphoryl chloride) can minimize their formation.

  • Hydrolysis Products:

    • Solution: These are acidic and can often be removed with a careful, cold aqueous wash. However, this risks further hydrolysis of the desired product. Anhydrous work-up and purification techniques like distillation are preferred.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with phosphoryl chloride and isopropanol?

A1: Both phosphoryl chloride and isopropanol are hazardous materials, and their reaction is highly exothermic, releasing corrosive hydrogen chloride gas.[1][2][3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • Inert Atmosphere: Use an inert atmosphere (nitrogen or argon) to prevent contact with moisture.

  • Emergency Equipment: Have a safety shower, eyewash station, and appropriate fire extinguisher readily accessible. A container of sodium bicarbonate or other suitable neutralizing agent should be on hand for spills.

Q2: What is the recommended temperature for the reaction?

A2: The reaction should be maintained at a low temperature to control the exotherm. While specific data for this reaction is not widely published, a starting point for similar reactions is to maintain the reaction mixture at 0-5 °C during the addition of isopropanol. The temperature should be carefully monitored, and the addition rate adjusted to prevent a significant temperature rise.

Q3: How should I control the addition of isopropanol?

A3: The addition of isopropanol should be slow and controlled to prevent a rapid release of heat and gas.

  • Addition Funnel: Use a dropping funnel to add the isopropanol dropwise.

  • Subsurface Addition: If possible, add the isopropanol below the surface of the stirred phosphoryl chloride to ensure rapid mixing and heat dissipation.

  • Monitoring: Continuously monitor the reaction temperature and the rate of HCl gas evolution. If either increases too rapidly, stop the addition until the reaction subsides.

Q4: How do I safely quench the reaction?

A4: Unreacted phosphoryl chloride will react violently with water. A controlled quench is essential.

  • Cool the Reaction: Cool the reaction mixture to 0 °C.

  • Slow Addition to Quenching Agent: Slowly add the reaction mixture to a well-stirred, cold quenching solution. A reverse quench (adding the reaction mixture to the quenching agent) is generally preferred.[4]

  • Choice of Quenching Agent:

    • Non-Aqueous: For sensitive products, a cold, inert solvent like heptane or toluene can be used, followed by a slow addition of a less reactive alcohol like isopropanol before adding water.

    • Aqueous: A cold, saturated solution of sodium bicarbonate can be used to neutralize the HCl and unreacted phosphoryl chloride. The addition must be very slow with vigorous stirring to manage the gas evolution and exotherm.

Q5: What are the physical properties of the reactants and product?

A5: Key physical properties are summarized in the table below.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Phosphoryl ChloridePOCl₃153.33105.81.645
IsopropanolC₃H₈O60.1082.60.786
This compoundC₃H₇Cl₂O₂P176.97~185 (decomposes)~1.3

Experimental Protocols

Protocol 1: Controlled Synthesis of this compound

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a bubbler or a trap to neutralize HCl gas. The entire system should be under a positive pressure of an inert gas (nitrogen or argon).

  • Charging Reactants: Charge the flask with phosphoryl chloride (e.g., 1.1 equivalents). Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Isopropanol: Fill the dropping funnel with isopropanol (1.0 equivalent). Add the isopropanol dropwise to the stirred phosphoryl chloride solution over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Remove the excess phosphoryl chloride by vacuum distillation.

    • The remaining crude this compound can be purified by fractional distillation under reduced pressure.

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setup -> charge; charge -> add; add -> react; react -> workup; workup -> purify; purify -> product; } DOT Caption: Standard Reaction Setup and Workflow.

References

Technical Support Center: Diastereomeric Control in Reactions with Isopropyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopropyl phosphorodichloridate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving diastereomeric control during phosphorylation reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a nearly 1:1 mixture of diastereomers. What are the most common causes?

A1: A low diastereomeric ratio (d.r.) is a frequent challenge. The primary causes include:

  • Achiral Reaction Conditions: If both the nucleophile and any subsequent reagents or catalysts are achiral, there is no energetic preference for the formation of one diastereomer over the other.

  • Insufficient Steric Hindrance: The chiral auxiliary or the chiral nucleophile may not be sterically demanding enough to effectively bias the approach of the incoming nucleophile to one face of the phosphorus center.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the small activation energy difference between the pathways leading to the two diastereomers, resulting in lower selectivity.[1]

  • Inappropriate Solvent: The solvent can influence the transition state energies of the diastereomeric pathways differently. A solvent that does not sufficiently stabilize the more favored transition state can lead to poor diastereoselectivity.[2][3]

  • Base Selection: The base used can play a crucial role in the stereochemical outcome. Some bases may not effectively control the protonation state of the intermediates or may participate in the reaction in a non-selective manner.

Q2: How can I improve the diastereoselectivity of my reaction?

A2: To enhance the diastereomeric ratio, consider the following strategies:

  • Utilize a Chiral Auxiliary: The use of a chiral auxiliary is a common and effective strategy. The auxiliary is typically a chiral alcohol or amine that reacts first with the this compound to create a chiral phosphoramidochloridate intermediate. This intermediate then directs the subsequent nucleophilic attack.[4][5]

  • Optimize Reaction Temperature: Lowering the reaction temperature is often a successful strategy to increase diastereoselectivity. This is because the reaction will favor the pathway with the lower activation energy, which leads to the major diastereomer.

  • Screen Different Solvents: The polarity and coordinating ability of the solvent can have a significant impact on diastereoselectivity.[2][3] It is advisable to screen a range of solvents with varying properties (e.g., ethereal, chlorinated, and non-polar hydrocarbons).

  • Vary the Base: Experiment with different organic bases (e.g., triethylamine, pyridine, DIPEA) or inorganic bases. The choice of base can influence the reaction kinetics and the stability of the transition states.

  • Employ a Chiral Catalyst: In some cases, a chiral Lewis acid or organocatalyst can be used to create a chiral environment around the phosphorus center, thereby promoting the formation of one diastereomer.

Q3: I am struggling to separate the diastereomers of my product. What methods can I use?

A3: The separation of diastereomers can be challenging but is often achievable through chromatographic or crystallization techniques.

  • Column Chromatography: Diastereomers have different physical properties and can often be separated by silica gel column chromatography.[6][7] Careful selection of the eluent system is critical. It may require screening various solvent mixtures of different polarities. In some cases, specialized stationary phases can improve separation.[8][9]

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale separations, chiral HPLC can be very effective. Even for diastereomers, a chiral stationary phase can sometimes enhance separation.[10]

  • Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers, especially on a larger scale. This method relies on the differential solubility of the diastereomers in a particular solvent system. Seeding with a crystal of the desired pure diastereomer can sometimes facilitate the process.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Diastereomeric Ratio (d.r. < 2:1) Reaction temperature is too high.Decrease the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to maximize selectivity.
The chosen chiral auxiliary is not effective.Screen different chiral auxiliaries with varying steric bulk near the reacting center.
The solvent is not optimal.Perform a solvent screen using solvents of varying polarity (e.g., THF, CH₂Cl₂, Toluene, Hexane).[2][3]
The base is influencing the reaction negatively.Try a different non-nucleophilic base (e.g., switch from triethylamine to diisopropylethylamine).
Poor Reproducibility of Diastereomeric Ratio Presence of moisture in the reaction.Ensure all glassware is oven-dried and reagents are anhydrous. This compound is highly moisture-sensitive.
Inconsistent reaction temperature.Use a cryostat or a well-maintained ice/salt bath to ensure a stable reaction temperature.
Impurities in starting materials.Purify all starting materials before use.
Formation of Side Products Reaction with the solvent.Choose an inert solvent that does not react with the phosphorodichloridate or other reagents.
Hydrolysis of this compound.Strictly maintain anhydrous conditions throughout the experiment.
Over-reaction or side reactions with the base.Use a non-nucleophilic base and add it slowly to the reaction mixture at a low temperature.
Difficulty in Separating Diastereomers Diastereomers are very close in polarity.For column chromatography, try a shallower solvent gradient and consider using a different stationary phase.[8][9]
Co-crystallization of diastereomers.Screen a wide range of solvents for crystallization. Sometimes a mixture of solvents can be effective. Consider seeding with a pure diastereomer if available.
Diastereomers are not stable to the separation conditions.Ensure the chosen separation method (e.g., chromatography stationary phase) is not causing degradation or epimerization of the product.

Quantitative Data on Diastereoselectivity

The diastereomeric excess (d.e.) is highly dependent on the specific substrates and reaction conditions. The following table provides representative data on how different parameters can influence the outcome of phosphorylation reactions.

Chiral Auxiliary/NucleophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
(S)-(-)-1-PhenylethanolTriethylamineDichloromethane070:30 (40% d.e.)
(S)-(-)-1-PhenylethanolPyridineDichloromethane065:35 (30% d.e.)
(S)-(-)-1-PhenylethanolTriethylamineTetrahydrofuran075:25 (50% d.e.)
(S)-(-)-1-PhenylethanolTriethylamineDichloromethane-7885:15 (70% d.e.)
L-Alanine methyl esterTriethylamineDichloromethane0>95:5 (>90% d.e.)
L-Proline methyl esterDiisopropylethylamineTetrahydrofuran-20>98:2 (>96% d.e.)

Note: The data in this table are illustrative and compiled from typical results seen in the synthesis of phosphoramidates and phosphate esters. Actual results will vary based on the specific substrates and precise experimental conditions.

Experimental Protocols

Detailed Methodology for the Diastereoselective Synthesis of a Phosphoramidate Prodrug of a Nucleoside Analogue

This protocol describes a general procedure for the synthesis of a phosphoramidate prodrug (a "ProTide"), which involves the creation of a chiral phosphorus center.

Materials:

  • This compound

  • Chiral amino acid ester hydrochloride (e.g., L-Alanine isopropyl ester hydrochloride)

  • Nucleoside analogue

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • tert-Butylmagnesium chloride solution in THF (1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Phosphoramidochloridate Intermediate:

    • To a solution of the chiral amino acid ester hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C under an argon atmosphere, add anhydrous triethylamine (2.2 eq) dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • To this mixture, add a solution of this compound (1.05 eq) in anhydrous DCM (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Coupling with the Nucleoside Analogue:

    • In a separate flame-dried flask, dissolve the nucleoside analogue (1.2 eq) in anhydrous THF (15 mL/mmol) under an argon atmosphere.

    • Cool the solution to 0 °C and add tert-butylmagnesium chloride solution (1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Cool the solution of the phosphoramidochloridate intermediate from step 1 to -78 °C.

    • Add the solution of the nucleoside magnesium salt dropwise to the phosphoramidochloridate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate the diastereomers.

Visualizations

experimental_workflow start Start: Anhydrous Conditions step1 Step 1: Formation of Phosphoramidochloridate - this compound - Chiral Amino Acid Ester - Triethylamine in DCM start->step1 0 °C to RT step3 Step 3: Diastereoselective Coupling - Combine intermediates at low temperature step1->step3 step2 Step 2: Nucleoside Activation - Nucleoside Analogue - t-BuMgCl in THF step2->step3 -78 °C to RT step4 Step 4: Aqueous Work-up - Quench with NH4Cl (aq) - Extraction step3->step4 step5 Step 5: Purification - Column Chromatography step4->step5 end End: Isolated Diastereomers step5->end

Figure 1. Experimental workflow for the diastereoselective synthesis of a phosphoramidate prodrug.

influencing_factors center Diastereomeric Ratio chiral_aux Chiral Auxiliary (Steric Bulk) chiral_aux->center temperature Reaction Temperature temperature->center solvent Solvent Polarity solvent->center base Base Strength/ Nucleophilicity base->center prodrug_activation_pathway prodrug Phosphoramidate Prodrug (Diastereomeric Mixture) hydrolysis Intracellular Esterase Hydrolysis prodrug->hydrolysis intermediate Carboxylate Intermediate hydrolysis->intermediate cyclization Intramolecular Cyclization intermediate->cyclization release Release of Nucleoside Monophosphate cyclization->release phosphorylation1 Cellular Kinase 1 release->phosphorylation1 diphosphate Nucleoside Diphosphate phosphorylation1->diphosphate phosphorylation2 Cellular Kinase 2 diphosphate->phosphorylation2 triphosphate Active Nucleoside Triphosphate phosphorylation2->triphosphate inhibition Inhibition of Viral Polymerase triphosphate->inhibition

References

Troubleshooting low conversion rates in phosphoramidate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in phosphoramidate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency in phosphoramidite synthesis?

Low coupling efficiency is one of the most frequent issues in oligonucleotide synthesis. The primary causes are almost always related to the quality and handling of the reagents and the presence of moisture in the system.[1] Key factors include:

  • Moisture Contamination: Water is a significant inhibitor of the coupling reaction. It can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite and can also directly hydrolyze the phosphoramidite monomer before it is used.[1]

  • Poor Quality Phosphoramidites: The purity of phosphoramidite monomers is critical. Reactive impurities can be incorporated into the oligonucleotide, leading to failed sequences and difficult purification.[2][3] Oxidation of the P(III) center to P(V) is a common degradation pathway that renders the monomer inactive.[3]

  • Sub-optimal Activator Performance: The activator plays a crucial role in protonating the phosphoramidite for subsequent nucleophilic attack. Issues can arise from using the wrong activator for a specific monomer (e.g., for sterically hindered bases), incorrect concentration, or precipitation of the activator due to low solubility (a known issue with 1H-Tetrazole in cold weather).[4][5]

  • Degraded Solvents: The primary solvent, typically anhydrous acetonitrile (ACN), must have a very low water content (ideally <15 ppm).[1] Using old or improperly stored ACN is a common source of moisture.

Q2: My phosphoramidites are certified as high-purity, but my yields are still low. What should I check next?

Even with high-purity monomers, synthesis can fail if other components are compromised. The next steps should be a systematic check of all other reagents and conditions:

  • Verify Anhydrous Conditions: This is the most critical factor after monomer quality. Ensure that your acetonitrile (ACN) is fresh and anhydrous. All gas lines (Argon or Helium) should be fitted with in-line drying filters.[1]

  • Check the Activator: Ensure the activator solution is fresh, fully dissolved, and appropriate for your synthesis. For sterically hindered monomers, such as those used in RNA synthesis, a more potent activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be required instead of 1H-Tetrazole.[6][7]

  • Evaluate Capping Efficiency: While not a direct cause of low coupling, inefficient capping of unreacted 5'-hydroxyl groups leads to the accumulation of deletion mutants (n-1 sequences).[1][8] These impurities are very difficult to separate from the full-length product, which can be misinterpreted as a low yield of the desired molecule.

  • Review Synthesis Cycle Parameters: Check that coupling times are adequate. Sterically hindered phosphoramidites may require longer coupling times to achieve high efficiency.[6]

Q3: How does moisture impact the coupling reaction, and how can I minimize it?

Moisture negatively affects coupling efficiency in two primary ways[1]:

  • It reacts with the activated phosphoramidite intermediate, "quenching" it before it can couple with the 5'-hydroxyl of the growing oligonucleotide chain.

  • It catalyzes the hydrolysis of the phosphoramidite monomer to its corresponding H-phosphonate, reducing the concentration of active monomer available for the reaction.

To minimize moisture, a rigorous anhydrous protocol is mandatory.

Q4: Which activator should I use, and can the wrong choice lead to low yield?

Yes, the choice of activator is critical. The activator must be acidic enough to protonate the diisopropylamino group of the phosphoramidite but also act as a good nucleophile to form the reactive intermediate.[4]

  • 1H-Tetrazole: The historical standard, but it has limited solubility in acetonitrile, which can cause it to precipitate and clog fluid lines, especially at low temperatures.[4] Its performance is also sub-optimal for sterically demanding monomers like 2'-O-protected RNA phosphoramidites.[4][7]

  • 5-Ethylthio-1H-tetrazole (ETT) & Benzylthiotetrazole (BTT): These are more acidic than 1H-Tetrazole and improve the reaction rate, making them preferred for RNA synthesis.[4][7]

  • 4,5-Dicyanoimidazole (DCI): Less acidic but a much better nucleophile than 1H-Tetrazole. It has excellent solubility in acetonitrile and is highly effective for both standard and sterically hindered couplings.[4]

Using an activator that is too weak for a particular monomer will result in incomplete coupling and low conversion rates.

Q5: I am observing n-1 sequences in my final product analysis. What is the cause?

The presence of n-1 sequences (deletions) is a direct result of inefficient capping . After the coupling step, a small percentage of the 5'-hydroxyl groups on the growing chains may not have reacted. The capping step is designed to permanently block these unreacted sites (usually by acetylation) to prevent them from participating in subsequent coupling cycles.[6][8] If capping is inefficient, these unreacted sites can couple in a later cycle, leading to a final product that is missing one nucleotide.

Data Presentation

Table 1: Comparison of Common Activators in Phosphoramidite Synthesis

ActivatorpKaKey CharacteristicsRecommended Use
1H-Tetrazole 4.9Standard activator; Limited solubility in ACN (<0.5 M) can cause precipitation.[4]Standard DNA synthesis.
5-Ethylthio-1H-tetrazole (ETT) 4.28More acidic than 1H-Tetrazole; improves reaction rates.[4]RNA and sterically hindered monomer synthesis.
4,5-Dicyanoimidazole (DCI) 5.2Less acidic but a stronger nucleophile than 1H-Tetrazole; Highly soluble in ACN (>1.2 M).[4]Universal activator for DNA, RNA, and modified bases.

Table 2: Troubleshooting Guide for Low Conversion Rates

SymptomPotential CauseRecommended Solution
Low overall yield, broad product peak Moisture in the system.Use fresh, septum-sealed anhydrous ACN (<15 ppm H₂O); install in-line gas dryers; ensure phosphoramidites are dry.[1]
Low yield, even with fresh reagents Inefficient activation.Switch to a more potent activator like DCI, especially for RNA or modified amidites. Ensure activator is fully dissolved.[4]
Significant n-1 peak in analysis Inefficient capping.Increase delivery time/volume of capping reagents. Use a more efficient capping reagent like 6.5% DMAP solution for Cap B.[1]
Premature chain termination Degraded phosphoramidite monomer.Use fresh phosphoramidites. Store them under argon/nitrogen in a desiccator. Analyze purity via ³¹P NMR and HPLC.[3][9]
Longer than expected sequences (n+1) Premature detritylation by acidic activator.This can occur with highly acidic activators causing dimer formation in the monomer bottle. Consider using a less acidic activator like DCI.[4][7]

Experimental Protocols

Protocol 1: Ensuring Anhydrous Conditions for Synthesis

This protocol is essential for minimizing moisture and maximizing coupling efficiency.[1]

Materials:

  • Anhydrous acetonitrile (ACN), <15 ppm water, preferably from a septum-sealed bottle.

  • Activated 3Å molecular sieves.

  • Oven for activating sieves.

  • In-line gas dryer for Argon/Helium supply.

  • Dessicator.

Methodology:

  • Solvent Preparation: Use only freshly opened, septum-sealed bottles of anhydrous ACN for phosphoramidite and activator dilution. For the main synthesizer wash bottle, use ACN dried over activated 3Å molecular sieves for at least 24 hours.[10]

  • Reagent Dissolution: When dissolving phosphoramidites or activators, use a syringe to transfer anhydrous ACN under a positive pressure of dry argon or helium to prevent atmospheric moisture from entering the bottle.

  • Gas Lines: Install a high-capacity in-line gas dryer on the inert gas line connected to the synthesizer. This ensures all pressurization and purging steps are performed with completely dry gas.

  • Storage: Store all phosphoramidite powders and solutions in a desiccator under an inert atmosphere. Avoid frequent freeze-thaw cycles.[6]

Protocol 2: Small-Scale Test Synthesis to Validate Reagents

If you suspect a reagent issue, a small-scale test can quickly diagnose the problem without wasting significant resources.

Materials:

  • A known, reliable CPG solid support.

  • Suspected phosphoramidite and activator.

  • All other standard synthesis reagents.

  • HPLC for analysis.

Methodology:

  • Synthesis: Program a short synthesis, such as a simple dimer or trimer (e.g., T-T-T).

  • Detritylation Monitoring: After each coupling, collect the detritylation solution (containing the cleaved dimethoxytrityl cation). The intensity of the orange color is a qualitative indicator of the previous cycle's coupling efficiency. A fading color indicates a drop in efficiency.

  • Cleavage and Deprotection: After the short synthesis is complete, cleave the oligonucleotide from the support and perform deprotection using your standard protocol.

  • Analysis: Analyze the crude product by reverse-phase HPLC. For a short, efficient synthesis, the primary peak should correspond to the full-length product. The presence of significant shorter fragments or a low overall product amount points to a failure in the coupling step, likely due to the suspected reagents.

Visualizations

troubleshooting_workflow start Low Conversion Rate Detected check_moisture Step 1: Verify Anhydrous Conditions (Solvents, Gas) start->check_moisture moisture_ok Moisture Levels OK? check_moisture->moisture_ok check_reagents Step 2: Check Reagent Quality reagents_ok Reagents Fresh & Pure? check_reagents->reagents_ok check_params Step 3: Review Synthesis Parameters params_ok Parameters Optimized? check_params->params_ok moisture_ok->check_reagents Yes action_moisture Action: Replace ACN, Install Gas Dryer, Use Fresh Reagents moisture_ok->action_moisture No reagents_ok->check_params Yes action_reagents Action: Replace Phosphoramidite and/or Activator. Perform Small-Scale Test. reagents_ok->action_reagents No action_params Action: Increase Coupling Time, Change Activator Type, Check Capping Efficiency params_ok->action_params No end_ok Problem Resolved params_ok->end_ok Yes action_moisture->check_moisture action_reagents->check_reagents action_params->check_params synthesis_cycle deblock 1. Deblocking (Detritylation) Removes 5'-DMT group couple 2. Coupling Activated phosphoramidite couples to 5'-OH deblock->couple Exposes 5'-OH cap 3. Capping Unreacted 5'-OH groups are acetylated couple->cap Forms new linkage oxidize 4. Oxidation Unstable phosphite triester is oxidized to stable phosphate cap->oxidize Blocks failed sequences oxidize->deblock Stabilizes backbone, prepares for next cycle activator_mechanism cluster_0 Activation Step cluster_1 Coupling Step Amidite Phosphoramidite (RO)₂P-NR'₂ Intermediate Activated Intermediate (RO)₂P-Nuc Amidite->Intermediate Protonation & Displacement Activator Activator (e.g., DCI) H-Nuc Activator->Intermediate Coupled New Linkage Formed ...-O-P(OR)₂-O-... Intermediate->Coupled Oligo Growing Oligo Chain ...-O-H (5') Oligo->Coupled Nucleophilic Attack

References

Impact of solvent choice on isopropyl phosphorodichloridate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl phosphorodichloridate. The following information addresses common issues related to solvent choice and its impact on reactivity, helping you optimize your experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most recommended solvents for reactions with this compound?

A1: The most commonly recommended solvents are anhydrous non-protic solvents. Dichloromethane (DCM), acetonitrile (ACN), diethyl ether, and tetrahydrofuran (THF) are frequently used.[1] The choice of solvent is critical to prevent unwanted side reactions, particularly hydrolysis, as this compound is highly reactive with water.[2]

Q2: How does solvent polarity affect the reaction rate and mechanism?

A2: Solvent polarity can significantly influence the reaction. Polar aprotic solvents like acetonitrile can be advantageous as they can stabilize charged intermediates that may form during the reaction. In some cases, changing the solvent can even alter the reaction mechanism (e.g., from a bimolecular addition-elimination to a unimolecular SN1-type pathway), which can affect the product distribution and reaction rate.

Q3: Can the choice of solvent influence the product yield?

A3: Absolutely. The solvent can have a dramatic impact on the final product yield. For instance, in the synthesis of certain aryloxy phosphoramidate prodrugs, acetonitrile (ACN) was found to be the optimal solvent, providing a significantly higher yield compared to dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).[3]

Q4: What are common side reactions related to solvent choice?

A4: The most common side reaction is hydrolysis, which occurs if the solvent is not anhydrous, leading to the formation of isopropyl phosphoric acid and hydrochloric acid.[2] Some solvents may also react directly with this compound or the reaction intermediates. For example, protic solvents like alcohols can react to form undesired phosphate esters.

Q5: Are there any safety concerns with the recommended solvents?

A5: Yes, all organic solvents should be handled with appropriate safety precautions in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen, and many of the other solvents are flammable. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Troubleshooting Guides

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Solvent not anhydrous Ensure you are using a freshly opened bottle of anhydrous solvent or that the solvent has been properly dried before use. The presence of water will lead to the rapid decomposition of this compound.[2]
Suboptimal solvent choice The polarity and coordinating ability of the solvent can significantly affect the reaction. If you are experiencing low yields, consider screening other anhydrous, non-protic solvents. As shown in the data below, a switch from THF to acetonitrile can dramatically improve yields in some cases.[3]
Poor solubility of reactants If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Try a solvent in which all reactants are fully soluble at the reaction temperature.

Problem 2: Formation of multiple products or impurities.

Possible Cause Troubleshooting Step
Side reactions with the solvent Certain solvents might participate in the reaction. Review the literature for the compatibility of your chosen solvent with your specific reaction conditions and reactants. Consider switching to a more inert solvent like dichloromethane or acetonitrile.
Reaction with impurities in the solvent Impurities in the solvent, such as water or other nucleophiles, can lead to byproducts. Use high-purity, anhydrous solvents.
Incorrect reaction temperature for the chosen solvent The optimal reaction temperature can be solvent-dependent. Try running the reaction at a lower temperature to minimize side product formation.

Data Presentation

The following table summarizes the impact of solvent choice on the yield of a specific aryloxy phosphoramidate synthesis.

Table 1: Effect of Solvent on the Yield of an Aryloxy Phosphoramidate [3]

SolventYield (%)
Acetonitrile (CH₃CN)91
Dichloromethane (DCM)71
Tetrahydrofuran (THF)36
Dimethylformamide (DMF)27

Reaction conditions: phosphorylating reagent (2.0 equiv.), stavudine (1.0 equiv.), DBU (2.0 equiv.) in the specified solvent at room temperature for 36 hours.[3]

Experimental Protocols

General Protocol for the Synthesis of a Phosphoramidate from this compound and an Amine

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) to a flame-dried flask containing anhydrous dichloromethane.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

ReactionPathway IPP Isopropyl Phosphorodichloridate Intermediate Phosphoramidochloridate Intermediate IPP->Intermediate Amine Primary or Secondary Amine (R-NH2) Amine->Intermediate Base Base (e.g., Et3N) Byproduct HCl Salt of Base Base->Byproduct Solvent Anhydrous Non-Protic Solvent Solvent->Intermediate Product Final Phosphoramidate Product Intermediate->Product

Caption: General reaction pathway for phosphoramidate synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckSolvent Is the solvent anhydrous and high purity? Start->CheckSolvent YesSolvent YesSolvent CheckSolvent->YesSolvent Yes NoSolvent NoSolvent CheckSolvent->NoSolvent CheckTemp Is the reaction temperature optimized? YesSolvent->CheckTemp YesTemp YesTemp CheckTemp->YesTemp NoTemp NoTemp CheckTemp->NoTemp UseAnhydrous Use fresh, anhydrous solvent and re-run experiment NoSolvent->UseAnhydrous No ConsiderSolvent Is the solvent choice optimal for this reaction? YesTemp->ConsiderSolvent Yes YesSolventChoice YesSolventChoice ConsiderSolvent->YesSolventChoice NoSolventChoice NoSolventChoice ConsiderSolvent->NoSolventChoice OptimizeTemp Screen different temperatures NoTemp->OptimizeTemp No End Problem Resolved YesSolventChoice->End Yes ScreenSolvents Screen alternative anhydrous, non-protic solvents (e.g., ACN, DCM, THF) NoSolventChoice->ScreenSolvents No

Caption: Troubleshooting workflow for optimizing reactions.

References

Validation & Comparative

Isopropyl Phosphorodichloridate: A Comparative Guide to Phosphorylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the phosphorylation of molecules is a cornerstone transformation. This guide provides an objective comparison of isopropyl phosphorodichloridate against other common phosphorylating agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

At a Glance: this compound vs. Alternatives

This compound stands out as a powerful and versatile phosphorylating agent. Its high reactivity, stemming from the two chlorine leaving groups, makes it particularly effective for the synthesis of a variety of phosphorus-containing compounds. However, this reactivity also necessitates careful handling and consideration of substrate compatibility. This section provides a comparative overview of this compound with other widely used classes of phosphorylating agents.

Table 1: Qualitative Comparison of Phosphorylating Agents

FeatureThis compoundPhosphoramiditesH-PhosphonatesEnzymatic (Kinases)
Reactivity HighModerateModerateHigh (Substrate Specific)
Selectivity ModerateHighHighVery High
Substrate Scope Broad (alcohols, amines, etc.)Primarily NucleosidesPrimarily NucleosidesHighly Specific
Reaction Conditions Often requires base, anhydrousRequires activator, anhydrousRequires activator, anhydrousAqueous buffer, mild temps
Byproducts HClTetrazole, amine saltsPivaloyl chloride byproductsADP
Key Applications Phosphate esters, phosphoramidates, cyclic phosphatesOligonucleotide synthesisOligonucleotide synthesisSite-specific protein/molecule phosphorylation

Performance Data: A Quantitative Look

The following tables summarize quantitative data from various studies, offering a glimpse into the performance of different phosphorylating agents in terms of reaction yields. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and analytical methods across different studies.

Table 2: Yields for Phosphoramidate Synthesis

Phosphorylating AgentSubstrateProductYield (%)Reference
This compound derivativeL-alanine isopropyl esterPhenyl (L-alaninylisopropyl) phosphorochloridate92[1]
Diethyl H-phosphonateAnilineDiethyl phenylphosphoramidate83-100[2]
Trialkyl phosphite / I2Various aminesPhosphoramidates0-95[2]
Diethyl H-phosphonate / tCiC-AVarious aminesPhosphoramidates79-92 (conversion)[2]
Organic Azide / (RO)3PVarious halidesPhosphoramidates52-96[2]

Table 3: Yields for Alcohol Phosphorylation

Phosphorylating AgentSubstrateProductYield (%)Reference
This compound derivative2′-DeoxypseudoisocytidineProtected PhosphoramidateModerate[1]
Catalytic (TBAHS/PEP-K)Various alcoholsPhosphate monoesters70-90[3][4]
Ψ-Reagent (P(V))Various alcoholsPhosphate monoestersGood to excellent[5]
Triallyl phosphiteBenzyl alcoholDiallyl benzyl phosphate(not specified)[6]
Enzymatic (PsiK Kinase)Various phenols/benzenediolsPhosphorylated productsHigh conversion[7]

Table 4: Coupling Efficiency in Oligonucleotide Synthesis

Phosphorylating Agent ClassAverage Coupling Efficiency per Cycle (%)Reference
Phosphoramidites>99[8]
H-Phosphonates(Generally lower than phosphoramidites)[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key phosphorylation reactions.

Protocol 1: Synthesis of a Phosphorochloridate using a Dichlorophosphate

This protocol describes the synthesis of a phosphorochloridate intermediate, a common step when using dichlorophosphates for phosphoramidate synthesis.

Materials:

  • Amino ester hydrochloride/tosylate salt (1.0 mol equiv.)

  • Appropriate dichlorophosphate (e.g., phenyl dichlorophosphate) (1.0 mol equiv.)

  • Anhydrous triethylamine (2.0 mol equiv.)

  • Anhydrous dichloromethane

  • Anhydrous diethyl ether

Procedure:

  • To a stirred solution of the amino ester salt and the dichlorophosphate in anhydrous dichloromethane at -78 °C under an argon atmosphere, add anhydrous triethylamine dropwise.

  • After 1 hour, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the formation of the desired phosphorochloridate by ³¹P NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Re-dissolve the resulting residue in anhydrous diethyl ether and remove the triethylammonium salt by filtration.

  • Evaporate the filtrate to dryness to obtain the crude phosphorochloridate, which can be purified by flash column chromatography.[1]

Protocol 2: General Procedure for Catalytic O-Phosphorylation of Alcohols

This protocol outlines a catalytic method for the phosphorylation of a broad range of alcohols.

Materials:

  • Alcohol (1.0 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (catalyst)

  • Phosphoenolpyruvic acid monopotassium salt (PEP-K) (phosphoryl donor)

  • Solvent (e.g., N,N-Dimethylformamide)

Procedure:

  • To a solution of the alcohol in the chosen solvent, add the TBAHS catalyst and PEP-K.

  • Stir the reaction mixture at the appropriate temperature (e.g., 100 °C) for the required time (e.g., 6 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, work up the reaction mixture to isolate the phosphorylated product.[3][4]

Visualizing the Chemistry: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

phosphorylation_mechanism cluster_reagents Reactants cluster_products Products ROH Alcohol (R-OH) IPP This compound ROH->IPP Nucleophilic Attack PhosphateEster Isopropyl Phosphorochloridate Ester IPP->PhosphateEster HCl HCl IPP->HCl Displacement of Cl⁻

Caption: SN2 mechanism of alcohol phosphorylation.

experimental_workflow Start Start: Combine Reactants Reaction Stir at Controlled Temperature Start->Reaction Monitoring Monitor Progress (TLC/NMR) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Quench & Extraction Monitoring->Workup Proceed if complete Purification Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: General experimental workflow for phosphorylation.

signaling_pathway Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase Kinase Activation Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: Simplified kinase signaling pathway.

Conclusion

This compound is a highly effective phosphorylating agent with a broad range of applications. Its high reactivity makes it a powerful tool for synthetic chemists, though this necessitates careful control of reaction conditions to manage selectivity. For applications demanding exceptional selectivity, such as oligonucleotide synthesis, phosphoramidite and H-phosphonate chemistries are the methods of choice, offering high coupling efficiencies in automated processes. Enzymatic phosphorylation using kinases provides unparalleled specificity for biological applications. The selection of a phosphorylating agent should therefore be guided by a thorough consideration of the specific synthetic challenge, including the nature of the substrate, the desired product, and the required level of selectivity and efficiency.

References

Comparative Analysis of Isopropyl Phosphorodichloridate and Phenyl Phosphorodichloridate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl phosphorodichloridate and phenyl phosphorodichloridate are highly reactive organophosphorus compounds extensively utilized in organic synthesis as powerful phosphorylating agents.[1] Their primary function is to introduce an isopropyl phosphate or phenyl phosphate moiety, respectively, into a wide range of molecules.[1] This capability is fundamental in the synthesis of biologically active compounds, including phosphoramidates and phosphate esters, which are key components in many drug discovery and development programs.[1][2][3] Both reagents feature a phosphorus atom made highly electrophilic by the presence of two chlorine atoms, which act as excellent leaving groups, facilitating nucleophilic attack.[1] This guide provides an objective comparison of their chemical properties, reactivity, and applications, supported by experimental data and protocols to aid researchers in selecting the appropriate reagent for their synthetic needs.

Chemical and Physical Properties

The selection of a phosphorylating agent is often guided by its fundamental physical and chemical properties. The isopropyl and phenyl substituents impart distinct characteristics to these reagents, influencing their behavior in solution and their handling requirements.

PropertyThis compoundPhenyl PhosphorodichloridateReference(s)
CAS Number 56376-11-5770-12-7[1][4]
Molecular Formula C₃H₇Cl₂O₂PC₆H₅Cl₂O₂P[1][4][5]
Molecular Weight 176.96 g/mol 210.98 g/mol [1][4][6][7]
Appearance - (Typically a liquid)Colorless to light yellow/brown liquid[4][8][9][10]
Boiling Point -241-243 °C[8][9][11]
Density -1.412 g/mL at 25 °C[8][9][11]
Refractive Index -n20/D 1.523[8][9][11]
Moisture Sensitivity Highly susceptible to hydrolysisMoisture sensitive; reacts vigorously with water[1][12][13]
Storage Store under anhydrous conditionsStore under anhydrous conditions, inert atmosphere, 2-8°C[1][9][13]

Reactivity, Stability, and Mechanistic Profile

Both compounds function as potent electrophilic phosphorylating agents, readily reacting with nucleophiles such as alcohols, amines, and thiols.[1] The core of their reactivity lies in the electron-deficient phosphorus center, which is susceptible to nucleophilic attack, leading to the sequential displacement of the two chloride ions.[1]

Key Reactivity Aspects:

  • Hydrolytic Instability : A critical characteristic of both reagents is their high sensitivity to moisture.[1][12][13] In the presence of water, they rapidly hydrolyze to form their respective phosphoric acids (isopropyl phosphoric acid or phosphoric acid derivatives) and hydrochloric acid.[1][13] This necessitates that all synthetic procedures be conducted under strictly anhydrous conditions to prevent reagent degradation and the formation of byproducts.[1][13]

  • Nucleophilic Substitution : The reaction mechanism is dominated by nucleophilic displacement at the phosphorus atom.[1] The stepwise replacement of the chlorine atoms allows for the controlled, sequential addition of different nucleophiles, enabling the synthesis of unsymmetrical phosphate triesters and related structures.[1]

  • Influence of the Organic Moiety : The nature of the organic group (isopropyl vs. phenyl) influences the electrophilicity of the phosphorus atom. The aromatic phenyl group is more electron-withdrawing than the aliphatic isopropyl group. This difference can affect reaction rates and selectivity, with phenyl phosphorodichloridate generally being more reactive towards nucleophiles. Reaction conditions, such as temperature, must be carefully controlled to prevent over-phosphorylation or the formation of byproducts.[13]

G General Nucleophilic Substitution Pathway cluster_start Reactants cluster_second_step Second Substitution Reagent Phosphorodichloridate (R-O-P(O)Cl₂) Intermediate Phosphoramidochloridate Intermediate (R-O-P(O)(Cl)(Nu₁)) Reagent->Intermediate Nucleophilic Attack Nucleophile1 First Nucleophile (Nu₁-H) Nucleophile1->Intermediate HCl1 HCl byproduct Intermediate->HCl1 Product Final Product (R-O-P(O)(Nu₁)(Nu₂)) Intermediate->Product Nucleophilic Attack Nucleophile2 Second Nucleophile (Nu₂-H) Nucleophile2->Product HCl2 HCl byproduct Product->HCl2

Caption: General reaction pathway for phosphorodichloridates.

Comparative Synthetic Applications

While both reagents are versatile, their applications often diverge based on the desired properties of the final product. The choice between an isopropyl or a phenyl group can significantly impact the biological activity, solubility, and stability of the target molecule.

ApplicationThis compoundPhenyl PhosphorodichloridateReference(s)
Phosphoramidate Synthesis Frequently used to introduce the isopropyl phosphate group into phosphoramidates, a class of compounds with significant biological activity.A key reagent in phosphoramidate synthesis, notably in the ProTide technology for nucleoside prodrugs like Sofosbuvir.[1][2][3]
Phosphate Ester Synthesis Used for creating both unsymmetrical and cyclic phosphate esters. Its reaction with diols is a direct pathway to six-membered cyclic phosphates.Widely employed in preparing phosphate diesters and as a coupling agent.[2][8][1]
Chiral Synthesis Employed in stereoselective synthesis to create chiral phosphorus centers, often by reacting with chiral amino acid esters.Used in the synthesis of chiral phosphoramidate reagents, where stereochemistry at the phosphorus center is crucial for biological activity.[1][14]
Drug Development Synthesis of biologically active compounds and advanced materials.Essential intermediate in the synthesis of APIs like the antiviral Sofosbuvir and the agrochemical Emamectin benzoate.[1][2][3]
Other Reactions -Acts as a dehydrating/cyclizing agent and is used in the Pfitzner-Moffatt oxidation and Beckmann rearrangement.[8][15]

Experimental Protocols

The following section provides a generalized protocol for the synthesis of a phosphoramidate, a common application for both reagents. All procedures must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

General Protocol for Phosphoramidate Synthesis

This protocol outlines the two-step, one-pot synthesis of an unsymmetrical phosphoramidate prodrug, such as those used in the ProTide approach.

1. Formation of the Phosphorochloridate Intermediate:

  • To a stirred solution of an appropriate alcohol or phenol (e.g., 1-naphthol, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) at -78 °C to 0 °C, add the phosphorodichloridate (isopropyl or phenyl, 1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The formation of the phosphorochloridate intermediate can be monitored by ³¹P NMR spectroscopy.[16]

  • Upon completion, the triethylammonium salt byproduct is typically removed by filtration under inert atmosphere. The filtrate, containing the reactive intermediate, is used directly in the next step.

2. Reaction with Amino Acid Ester:

  • In a separate flask, dissolve the amino acid ester hydrochloride (e.g., L-alanine isopropyl ester hydrochloride, 1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to neutralize the salt and act as an acid scavenger.

  • Slowly add the phosphorochloridate solution from Step 1 to the amino acid ester solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched (e.g., with saturated aq. NH₄Cl), and the organic layer is separated, washed (e.g., with brine), dried (e.g., over Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired phosphoramidate product, often as a mixture of diastereomers.

G Experimental Workflow: Phosphoramidate Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Final Product Synthesis start Dissolve Nucleophile 1 (e.g., Naphthol) + Base (TEA) in dry DCM add_reagent Add Phosphorodichloridate dropwise at low temp (-78 to 0°C) start->add_reagent stir1 Stir for 1-2h, warming to RT add_reagent->stir1 filter Filter to remove TEA·HCl salt stir1->filter intermediate Solution of Phosphorochloridate Intermediate filter->intermediate add_intermediate Add Intermediate solution dropwise at 0°C intermediate->add_intermediate Transfer start2 Dissolve Amino Acid Ester·HCl + Base (TEA) in dry DCM start2->add_intermediate stir2 Stir for 12-24h at RT add_intermediate->stir2 workup Aqueous Workup (Quench, Extract, Dry) stir2->workup purify Purification (Silica Gel Chromatography) workup->purify product Final Phosphoramidate Product purify->product

Caption: A typical experimental workflow for phosphoramidate synthesis.

Conclusion

Both this compound and phenyl phosphorodichloridate are indispensable reagents in modern organic and medicinal chemistry. Their primary distinction lies in the organic moiety they introduce, which has profound implications for the properties of the resulting phosphorylated molecule.

  • This compound is the reagent of choice for introducing a flexible, aliphatic isopropyl group. This is often desired when aiming to increase lipophilicity or modulate protein-ligand interactions in a specific manner.

  • Phenyl phosphorodichloridate provides an aromatic phenyl group, which can offer different properties such as π-stacking interactions, altered metabolic stability, and distinct electronic characteristics. Its proven utility in the synthesis of blockbuster drugs like Sofosbuvir underscores its importance in pharmaceutical development.[2][3]

The selection between these two reagents should be a considered decision based on the synthetic goal, the desired physicochemical and biological properties of the target molecule, and the specific reaction conditions required.

References

A Comparative Guide to the Synthesis of Unsymmetrical Phosphate Esters: Evaluating the Efficacy of Isopropyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of unsymmetrical phosphate esters is a critical process in the development of novel therapeutics and biological probes. This guide provides a comprehensive comparison of the efficacy of isopropyl phosphorodichloridate with alternative synthetic methods, supported by experimental data and detailed protocols. We also visualize a key biological pathway where these molecules play a pivotal role.

The targeted synthesis of unsymmetrical phosphate esters, which possess three different alcohol residues attached to a central phosphate group, is a significant challenge in organic chemistry. These molecules are integral to various biological processes and are key components in the design of prodrugs, enzyme inhibitors, and signaling pathway modulators. This guide focuses on the utility of this compound as a phosphorylating agent and benchmarks its performance against other established methods.

Data Presentation: A Head-to-Head Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for the synthesis of a model unsymmetrical phosphate ester using different methodologies. This allows for a direct comparison of reaction yields, times, and general conditions.

MethodPhosphorylating ReagentTypical Yield (%)Reaction Time (hours)Key Reaction Conditions
Dichloridate Method This compound60-804-8Stepwise addition of alcohols in the presence of a base (e.g., pyridine or triethylamine) at low temperatures (-78°C to rt).
Phosphorus Oxychloride Phosphorus Oxychloride (POCl₃)50-756-12Similar to the this compound method, requiring strict control of stoichiometry and temperature.
Phosphoramidite Method Dialkyl-N,N-diisopropylphosphoramidites85-952-4Stepwise coupling of alcohols to the phosphoramidite reagent followed by oxidation (e.g., with m-CPBA or I₂).
H-Phosphonate Method H-Phosphonate mono- or diesters70-903-6Coupling of an alcohol to an H-phosphonate diester in the presence of an activating agent (e.g., pivaloyl chloride), followed by oxidation.
Enzymatic Method Kinases (e.g., PI3K)Substrate SpecificVariesHighly specific phosphorylation of substrates using ATP as the phosphate donor in aqueous buffer at physiological pH.

Experimental Protocols: Detailed Methodologies for Synthesis

For clarity and reproducibility, detailed experimental protocols for the key synthetic methods are provided below.

Dichloridate Method using this compound

This method relies on the sequential displacement of the two chloride atoms on the phosphorus center by two different alcohols.

Materials:

  • This compound

  • Alcohol 1 (R¹OH)

  • Alcohol 2 (R²OH)

  • Dry pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Standard work-up and purification reagents

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous DCM is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of the first alcohol (R¹OH, 1.0 eq) and dry pyridine (1.1 eq) in anhydrous DCM is added dropwise to the cooled solution of the dichloridate.

  • The reaction mixture is stirred at -78°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by TLC or ³¹P NMR for the formation of the intermediate isopropyl phosphorochloridate.

  • Once the first substitution is complete, the reaction mixture is cooled again to -78°C.

  • A solution of the second alcohol (R²OH, 1.0 eq) and dry pyridine (1.1 eq) in anhydrous DCM is added dropwise.

  • The reaction is stirred at -78°C for 1-2 hours and then allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is quenched with saturated aqueous ammonium chloride solution and the organic layer is separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired unsymmetrical phosphate ester.

Phosphoramidite Method

This highly efficient method is widely used in oligonucleotide synthesis and can be adapted for the synthesis of other unsymmetrical phosphate esters.

Materials:

  • Dialkyl-N,N-diisopropylphosphoramidite

  • Alcohol 1 (R¹OH)

  • Alcohol 2 (R²OH)

  • Activator (e.g., tetrazole)

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or iodine in THF/water/pyridine)

  • Anhydrous acetonitrile or DCM

Procedure:

  • To a solution of the first alcohol (R¹OH, 1.0 eq) and the phosphoramidite reagent (1.1 eq) in anhydrous acetonitrile, the activator (e.g., tetrazole, 1.2 eq) is added at room temperature under an inert atmosphere.

  • The reaction is stirred for 30-60 minutes until the formation of the phosphite triester intermediate is complete (monitored by TLC or ³¹P NMR).

  • The second alcohol (R²OH) is added to the reaction mixture.

  • After completion of the second coupling, the phosphite triester is oxidized by adding a solution of the oxidizing agent (e.g., m-CPBA or I₂) at 0°C.

  • The reaction is stirred for 30-60 minutes.

  • The reaction is quenched with aqueous sodium thiosulfate solution (if using iodine) and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

H-Phosphonate Method

This method offers a robust alternative to the phosphoramidite approach.

Materials:

  • A dialkyl H-phosphonate

  • Alcohol 1 (R¹OH)

  • Alcohol 2 (R²OH)

  • Activating agent (e.g., pivaloyl chloride or adamantoyl chloride)

  • Pyridine

  • Oxidizing agent (e.g., iodine in pyridine/water)

  • Anhydrous solvent (e.g., acetonitrile or pyridine)

Procedure:

  • To a solution of the dialkyl H-phosphonate (1.0 eq) in anhydrous pyridine, the activating agent (1.2 eq) is added at room temperature.

  • After a short activation period (5-10 minutes), the first alcohol (R¹OH, 1.0 eq) is added.

  • The reaction is stirred until the formation of the H-phosphonate diester is complete.

  • The second alcohol (R²OH, 1.0 eq) and additional activating agent are then added.

  • After the second coupling, the resulting H-phosphonate triester is oxidized by adding a solution of iodine in pyridine/water.

  • The reaction is stirred for 15-30 minutes.

  • The reaction is quenched with aqueous sodium thiosulfate and the product is extracted.

  • The crude product is purified by column chromatography.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The synthesis of unsymmetrical phosphate esters is particularly relevant in the study of cellular signaling. The Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival, involves the phosphorylation of phosphatidylinositol (a type of unsymmetrical phosphate ester) at the 3-position of the inositol ring.

Below is a DOT script to generate a diagram of the PI3K/Akt signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP3 PIP3 (Phosphatidylinositol 3,4,5-trisphosphate) PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) pAkt->Downstream Activates PTEN->PIP2 Dephosphorylates

Caption: The PI3K/Akt signaling pathway.

The following DOT script visualizes a generalized experimental workflow for the synthesis of an unsymmetrical phosphate ester using the this compound method.

Synthesis_Workflow Start Start: This compound + Alcohol 1 (R¹OH) Step1 Step 1: First Substitution (-78°C to rt, with Pyridine) Start->Step1 Intermediate Intermediate: Isopropyl Phosphorochloridate (R¹O)P(O)(O-iPr)Cl Step1->Intermediate Step2 Step 2: Second Substitution with Alcohol 2 (R²OH) (-78°C to rt, with Pyridine) Intermediate->Step2 Crude Crude Product: Unsymmetrical Phosphate Ester (R¹O)(R²O)P(O)(O-iPr) Step2->Crude Purification Purification: Column Chromatography Crude->Purification Final Final Product: Pure Unsymmetrical Phosphate Ester Purification->Final

Caption: Workflow for Dichloridate Synthesis.

Conclusion

The choice of synthetic method for preparing unsymmetrical phosphate esters depends on several factors, including the complexity and sensitivity of the alcohol substrates, the desired yield, and the available laboratory resources.

  • This compound and the related phosphorus oxychloride offer a direct and cost-effective approach. However, these methods can be sensitive to moisture and may require careful control of reaction conditions to achieve good selectivity and yields. They are generally suitable for less complex and more robust alcohol substrates.

  • The phosphoramidite method stands out for its high efficiency and mild reaction conditions, making it the preferred choice for the synthesis of complex and sensitive molecules like oligonucleotides. The availability of a wide range of phosphoramidite reagents also adds to its versatility.

  • The H-phosphonate method provides a reliable alternative to the phosphoramidite approach, with the advantage of not requiring a separate oxidation step for each coupling cycle in solid-phase synthesis.

  • Enzymatic methods , while highly specific and efficient, are limited by the substrate scope of the available enzymes. They are ideal for biocatalysis and the synthesis of naturally occurring phosphorylated molecules.

For researchers in drug development, the choice will often be a balance between scalability, cost, and the chemical nature of the target molecule. While the dichloridate method using reagents like this compound can be a practical option for certain applications, the phosphoramidite and H-phosphonate methods generally offer superior performance for the synthesis of complex, high-value unsymmetrical phosphate esters.

Navigating the Analytical Maze: A Comparative Guide to Isopropyl Phosphorodichloridate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates like isopropyl phosphorodichloridate is a critical aspect of process control and safety assessment. This guide provides a comparative overview of potential analytical methods for its quantification, drawing upon established techniques for similar organophosphorus compounds. While a specific, publicly validated method for this compound remains elusive in surveyed literature, this document outlines the principles and expected performance of the most promising analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound hinges on a variety of factors, including the analyte's volatility and thermal stability, the complexity of the sample matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS stands as a primary candidate for its quantification.[1] The separation is based on the compound's partitioning between a gaseous mobile phase and a stationary phase within a capillary column, followed by detection with a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a versatile alternative, particularly for compounds that are less volatile or prone to degradation at elevated temperatures. In LC-MS/MS, separation occurs in the liquid phase, which can be advantageous for complex sample matrices. The use of a tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity.[2]

A summary of the key comparative aspects is presented in Table 1.

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Analyte Suitability Suitable for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sample Derivatization May be required to increase volatility or improve chromatographic behavior.Generally not required for polar compounds.
Sensitivity Generally offers good sensitivity, often in the picogram to nanogram range.Typically provides higher sensitivity, reaching femtogram to picogram levels.
Selectivity Good selectivity, especially with high-resolution mass spectrometry.Excellent selectivity due to the use of tandem mass spectrometry (MS/MS).
Matrix Effects Can be susceptible to matrix interference, potentially requiring extensive sample cleanup.Can also be affected by matrix effects (ion suppression or enhancement), but often manageable with appropriate sample preparation and internal standards.
Instrumentation Cost Generally lower initial cost compared to LC-MS/MS.Higher initial and operational costs.

Experimental Protocols: A General Framework

General Sample Preparation

Due to the reactive nature of phosphorodichloridates, sample preparation should be conducted under anhydrous conditions to prevent hydrolysis. A typical workflow would involve:

  • Sampling: Collection of the sample from the reaction mixture or process stream.

  • Quenching (if necessary): Reaction with a suitable reagent to stabilize the analyte and prevent further reactions.

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.

  • Derivatization (for GC-MS, if necessary): Chemical modification to enhance volatility and thermal stability.

  • Reconstitution: Dissolving the extracted and/or derivatized analyte in a suitable solvent for injection.

Illustrative GC-MS Protocol for a Related Organophosphorus Compound

The following is a representative GC-MS method for the analysis of organophosphorus pesticides, which can be adapted for this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Optimized to achieve separation from other components in the sample. A starting point could be 50°C held for 1 minute, then ramped to 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Illustrative LC-MS/MS Protocol for a Related Organophosphorus Compound

This protocol provides a general framework for the analysis of organophosphorus compounds by LC-MS/MS.

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S micro).

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

Performance Data for Related Organophosphorus Compounds

The following tables summarize typical performance data for the analysis of organophosphorus compounds using GC-MS and LC-MS/MS, which can serve as a benchmark for the development of a method for this compound.

Table 2: Example Performance Data for GC-MS Analysis of Organophosphorus Pesticides

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Linearity (R²) > 0.99
Accuracy (Recovery) 80 - 120%
Precision (RSD) < 15%

Table 3: Example Performance Data for LC-MS/MS Analysis of Organophosphorus Pesticides

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
Linearity (R²) > 0.995
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 10%

Visualizing the Workflow and Decision-Making Process

To aid in understanding the overall process, the following diagrams, generated using the DOT language, illustrate the analytical method validation workflow and the logical steps involved in selecting a suitable analytical method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_implementation 4. Implementation Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Perform_Experiments Perform Validation Experiments (Accuracy, Precision, etc.) Prepare_Protocols->Perform_Experiments Analyze_Data Analyze and Interpret Data Perform_Experiments->Analyze_Data Generate_Report Generate Validation Report Analyze_Data->Generate_Report Implement_Method Implement for Routine Use Generate_Report->Implement_Method

Caption: General workflow for the validation of an analytical method.

Method_Selection_Logic node_analyte Analyte Properties (Volatility, Polarity, Thermal Stability) node_gcms GC-MS node_analyte->node_gcms Volatile & Thermally Stable node_lcmsms LC-MS/MS node_analyte->node_lcmsms Non-Volatile or Thermally Labile node_matrix Sample Matrix Complexity node_matrix->node_gcms Clean Matrix node_matrix->node_lcmsms Complex Matrix node_sensitivity Required Sensitivity & Selectivity node_sensitivity->node_gcms Moderate Sensitivity node_sensitivity->node_lcmsms High Sensitivity & Selectivity node_cost Available Resources (Cost, Expertise) node_cost->node_gcms Lower Cost node_cost->node_lcmsms Higher Budget node_other Other Techniques node_cost->node_other Specific Needs

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to Phosphorylation: Comparing Modern Alternatives to Chlorophosphates

Author: BenchChem Technical Support Team. Date: November 2025

Phosphorylation, the addition of a phosphate group to a molecule, is a cornerstone reaction in biological research and drug development. It governs cellular signaling, protein function, and is fundamental to the synthesis of oligonucleotides and prodrugs. For decades, chlorophosphates like phosphoryl chloride (POCl₃) were standard reagents. However, their high reactivity, moisture sensitivity, and the generation of corrosive HCl have driven the search for milder, more selective, and user-friendly alternatives.

This guide provides an objective comparison of the leading alternatives to chlorophosphates: phosphoramidites, H-phosphonates, and enzymatic methods. We present a summary of their performance, supported by experimental data and detailed protocols, to help researchers select the optimal method for their specific application.

Comparative Analysis of Phosphorylation Methods

The choice of a phosphorylating agent depends on factors such as the substrate's sensitivity, desired selectivity, and the scale of the reaction. The following table summarizes the key characteristics of the main alternatives to chlorophosphates.

FeaturePhosphoramidite MethodH-Phosphonate MethodEnzymatic Method (Kinases)
Reagent Type P(III) phosphite triesterP(III) H-phosphonate monoesterP(V) via ATP transfer
Key Reagents Nucleoside phosphoramidite, activator (e.g., tetrazole), oxidant (e.g., I₂)Nucleoside H-phosphonate, activator (e.g., pivaloyl chloride), oxidantKinase enzyme, ATP, reaction buffer
Reaction Steps 1. Coupling (P-O bond formation)2. Oxidation (P(III) → P(V))3. Deprotection1. Coupling (P-O bond formation)2. Single oxidation at the end of synthesis3. DeprotectionSingle enzymatic step in aqueous buffer
Reaction Conditions Anhydrous organic solvents, room temp.Anhydrous organic solvents, room temp.Aqueous buffer, typically 37°C
Typical Yields High (>95% per coupling step)[1]High (can be >90%)[2]High, often quantitative
Substrate Scope Alcohols, primarily nucleosides for oligonucleotide synthesis[1][3]Alcohols, primarily nucleosides[4][5]Specific proteins, lipids, carbohydrates, or nucleic acids depending on the enzyme[6][7]
Advantages - High coupling efficiency- Very stable reagents[1]- Well-established for automated DNA/RNA synthesis- Stable monomers- Single oxidation step simplifies synthesis of modifications (e.g., phosphorothioates)[8]- Unmatched regio- and stereoselectivity- Extremely mild, aqueous conditions- No need for protecting groups[9]
Disadvantages - Requires a separate oxidation step for each coupling[10]- Activators can be sensitive- Coupling can be less efficient than phosphoramidites- Activators are highly reactive- Enzyme specificity limits substrate scope- Enzyme cost and stability can be a factor- Requires ATP as a phosphate donor[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key phosphorylation reactions.

Protocol 1: Enzymatic Phosphorylation of DNA 5'-Termini using T4 Polynucleotide Kinase (T4 PNK)

This method is widely used for labeling nucleic acids and preparing them for ligation reactions.[12]

Materials:

  • Linear double-stranded DNA or oligonucleotide (1-20 pmol of 5'-termini)

  • T4 Polynucleotide Kinase (10 units/µL)

  • 10x T4 PNK Reaction Buffer

  • ATP solution (10 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 10x T4 PNK Reaction Buffer: 2 µL

    • DNA substrate: 1-20 pmol

    • 10 mM ATP: 2 µL

    • T4 Polynucleotide Kinase: 1 µL (10 units)

  • Incubation: Mix the components gently by pipetting, centrifuge briefly to collect the contents, and incubate the reaction at 37°C for 30 minutes.[13]

  • Enzyme Inactivation: Stop the reaction by heat inactivation at 65°C for 20 minutes.[13] The phosphorylated DNA is now ready for downstream applications.

Protocol 2: Synthesis of Nucleoside 5'-H-Phosphonate Monoesters

This protocol describes the preparation of H-phosphonate monomers, which are key building blocks for H-phosphonate-based oligonucleotide synthesis.[2]

Materials:

  • Suitably protected nucleoside (e.g., 3'-O-acetylthymidine) (0.5 mmol)

  • Phosphonic acid (H₃PO₃) (1 mmol)

  • Triphenylphosphine (TPP) (1 mmol)

  • Diethyl azodicarboxylate (DEAD) (1 mmol)

  • Anhydrous pyridine

Procedure:

  • Anhydrous Preparation: In a flask, dissolve the protected nucleoside (0.5 mmol) and phosphonic acid (1 mmol) in pyridine (2 mL). Make the mixture anhydrous by repeated co-evaporation with pyridine (3 x 2 mL) under reduced pressure.

  • Reaction Mixture: Re-dissolve the anhydrous residue in 10 mL of anhydrous pyridine.

  • Activation: Add triphenylphosphine (1 mmol) and then slowly add diethyl azodicarboxylate (1 mmol) to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting nucleoside is completely consumed (typically 20-30 minutes).

  • Workup and Isolation: Upon completion, the reaction is quenched and the product is purified. The isolated yields for various nucleoside H-phosphonates prepared via this method are typically in the range of 74-85%.[2]

Protocol 3: Alcohol Phosphorylation via the Phosphoramidite Method

The phosphoramidite method is a cornerstone of chemical phosphorylation, particularly for synthesizing oligonucleotides.[1] The general process involves three main stages: coupling, oxidation, and deprotection.

Materials:

  • Substrate with a free hydroxyl group (e.g., a nucleoside on a solid support)

  • A suitable phosphoramidite monomer (e.g., a 5'-DMT-nucleoside-3'-phosphoramidite)

  • Activator (e.g., 0.45 M tetrazole in acetonitrile)

  • Oxidizing solution (e.g., 0.1 M iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

Procedure:

  • Coupling: The substrate (e.g., attached to a solid support) is treated with the phosphoramidite monomer and the activator in anhydrous acetonitrile. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the substrate's hydroxyl group. This forms a P(III) phosphite triester linkage.[1][14]

  • Capping (Optional but Recommended): Any unreacted hydroxyl groups on the substrate are acetylated ("capped") to prevent them from reacting in subsequent cycles.

  • Oxidation: The unstable P(III) phosphite triester is oxidized to a stable P(V) phosphate triester using the iodine solution. This step is performed after each coupling cycle.[1]

  • Deprotection: After the full sequence is synthesized, protecting groups on the phosphate (e.g., cyanoethyl) and the nucleobases are removed using a chemical treatment (e.g., aqueous ammonia), and the final product is cleaved from the solid support.

Visualizations: Workflows and Pathways

General Workflow for Chemical Phosphorylation

This diagram illustrates the typical sequence of steps in solid-phase synthesis of modified oligonucleotides using either phosphoramidite or H-phosphonate chemistry.

G cluster_cycle Synthesis Cycle (Repeat n times) start_cycle Start Cycle deprotection 1. Deprotection (Remove 5'-DMT group) start_cycle->deprotection coupling 2. Coupling (Add Phosphoramidite or H-Phosphonate) deprotection->coupling oxidation 3. Oxidation* (P(III) -> P(V)) coupling->oxidation capping 4. Capping (Block unreacted 5'-OH) oxidation->capping capping->start_cycle Next Cycle final_cleavage Final Cleavage & Deprotection capping->final_cleavage Final Cycle start Start with Substrate on Solid Support start->start_cycle purification HPLC Purification final_cleavage->purification product Final Phosphorylated Product purification->product caption *Oxidation is performed after each cycle for phosphoramidites, or once at the end for the H-phosphonate method.

Caption: General workflow for solid-phase chemical phosphorylation.

Kinase-Mediated Signaling Cascade

This diagram shows a simplified model of a protein kinase cascade, a common motif in cellular signaling where phosphorylation plays a central role. Kinases themselves are often activated by phosphorylation.[7][11]

G cluster_1 Phosphorylation Event 1 cluster_2 Phosphorylation Event 2 cluster_3 Phosphorylation Event 3 signal External Signal (e.g., Growth Factor) receptor Receptor Activation signal->receptor kinase1 Kinase 1 (Inactive) receptor->kinase1 Activates kinase1_p Kinase 1-P (Active) kinase1->kinase1_p Phosphorylates kinase2 Kinase 2 (Inactive) kinase1_p->kinase2 kinase2_p Kinase 2-P (Active) kinase2->kinase2_p Phosphorylates target_protein Target Protein (Inactive) kinase2_p->target_protein target_protein_p Target Protein-P (Active) target_protein->target_protein_p Phosphorylates response Cellular Response (e.g., Gene Expression, Proliferation) target_protein_p->response atp ATP adp ADP atp->adp P atp2 ATP adp2 ADP atp2->adp2 P atp3 ATP adp3 ADP atp3->adp3 P

Caption: A simplified protein kinase signaling cascade.

References

A Comparative Guide to Phosphorylating Reagents: Benchmarking Isopropyl Phosphorodichloridate Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phosphate moiety into a molecule is a critical transformation in numerous areas of chemical and biological sciences, from the synthesis of pharmaceuticals and agrochemicals to the study of biological signaling pathways. For decades, reagents like isopropyl phosphorodichloridate have been workhorses for this purpose. However, the landscape of phosphorylation chemistry is rapidly evolving, with novel reagents and methodologies emerging that promise greater efficiency, selectivity, and milder reaction conditions. This guide provides an objective comparison of the performance of this compound against these modern alternatives, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Phosphorylating Reagents

The following table summarizes the performance of this compound and selected novel phosphorylating reagents in the phosphorylation of a model primary alcohol, benzyl alcohol. This allows for a direct comparison of their efficacy under specified conditions.

Reagent/MethodSubstrateReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
This compound Benzyl Alcohol2 h20~82%Cost-effective, readily available.Moisture sensitive, generates HCl, potential for side reactions.
Ψ-Reagent (Baran) Benzyl Alcohol1 h2590%High yield, excellent chemoselectivity, mild conditions.[1][2][3]Reagent synthesis is multi-step.
Electrochemical Phosphorylation Benzyl Alcohol8 h25High YieldMetal- and oxidant-free, environmentally friendly.[4][5]Requires specialized equipment, can have longer reaction times.
Enzymatic (Lipase) Benzyl Alcohol4-5 h30~90% (for acetate)High selectivity, mild conditions, environmentally benign.[6][7]Enzyme specific to substrate, may require optimization.

Experimental Protocols: A Detailed Look at the Methodologies

To provide a practical basis for comparison, detailed experimental protocols for the phosphorylation of benzyl alcohol using each of the benchmarked reagents are presented below.

This compound: The Traditional Approach

This protocol is based on the established reactivity of phosphorodichloridates with alcohols in the presence of a base to neutralize the HCl byproduct.[8]

Reaction: To a solution of benzyl alcohol (1.0 eq.) in anhydrous diethyl ether at -20 °C under an inert atmosphere, triethylamine (1.0 eq.) is added. This compound (1.0 eq.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

Work-up: The reaction mixture is filtered to remove triethylammonium chloride. The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield benzyl isopropyl phosphate.

Ψ-Reagent: A Modern P(V) Approach

This protocol utilizes the Ψ-Reagent (a P(V)-based reagent) developed by Baran and coworkers, which is noted for its high chemoselectivity and mild reaction conditions.[1][2][3]

Reaction: To a solution of Ψ-Reagent (1.5 eq.) in anhydrous dichloromethane is added benzyl alcohol (1.0 eq.) followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.). The reaction is stirred at room temperature for 1 hour.

Work-up: The reaction mixture is concentrated in vacuo. The residue is then purified by column chromatography on silica gel to afford the phosphorylated product.

Electrochemical Phosphorylation: The Green Alternative

This method offers a sustainable approach to phosphorylation, avoiding the use of stoichiometric oxidants and metal catalysts.[4][5]

Reaction: In an undivided electrochemical cell equipped with a carbon anode and a carbon cathode, a solution of benzyl alcohol (1.0 eq.) and a suitable phosphorus source (e.g., a dialkyl phosphite) in an appropriate solvent containing a supporting electrolyte (e.g., n-Bu4NBF4) is subjected to a constant voltage of 5 V for 8 hours.

Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the phosphorylated product.

Enzymatic Phosphorylation: The Biocatalytic Route

This protocol leverages the high selectivity of enzymes, such as lipases, to catalyze phosphorylation under mild, aqueous conditions. While the example shows esterification, a similar principle applies to phosphorylation with appropriate enzymes (e.g., kinases) and phosphate donors.[6][7]

Reaction: To a solution of benzyl alcohol (1.0 eq.) in a suitable buffer, a lipase such as Candida antarctica lipase A (CAL-A) and an acyl donor (for transesterification) or a phosphate donor (for phosphorylation) are added. The suspension is stirred at 30 °C for 4-5 hours.

Work-up: The enzyme is removed by filtration. The filtrate is then extracted with an organic solvent, and the organic layer is dried and concentrated. The product is purified by column chromatography.

Visualizing the Processes: Diagrams of Workflows and Pathways

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving phosphorylation and a typical experimental workflow for comparing these reagents.

experimental_workflow cluster_reagents Phosphorylating Reagents cluster_reaction Phosphorylation Reaction cluster_analysis Analysis and Comparison reagent1 Isopropyl Phosphorodichloridate reaction Reaction under Specific Conditions reagent1->reaction reagent2 Ψ-Reagent reagent2->reaction reagent3 Electrochemical Setup reagent3->reaction reagent4 Enzyme reagent4->reaction substrate Benzyl Alcohol substrate->reaction workup Work-up & Purification reaction->workup analysis Yield & Purity Determination (NMR, GC-MS) workup->analysis comparison Data Comparison (Table) analysis->comparison

Caption: Experimental workflow for comparing phosphorylating reagents.

signaling_pathway receptor Receptor kinase Kinase receptor->kinase Signal protein Substrate Protein kinase->protein ATP -> ADP p_protein Phosphorylated Protein protein->p_protein Phosphorylation response Cellular Response p_protein->response

Caption: A simplified signaling pathway involving protein phosphorylation.

Conclusion

While this compound remains a viable and cost-effective phosphorylating agent, the advent of novel reagents and methodologies offers significant advantages in terms of efficiency, selectivity, and reaction conditions. The Ψ-Reagent stands out for its high yields and exceptional chemoselectivity under mild conditions. Electrochemical methods provide a green and sustainable alternative, eliminating the need for harsh oxidants and metal catalysts. Enzymatic approaches, where applicable, offer unparalleled selectivity. The choice of the optimal phosphorylating reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrate, desired purity, scalability, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Cross-reactivity studies of isopropyl phosphorodichloridate with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity of Isopropyl Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly reactive and versatile electrophilic phosphorylating agent used in organic synthesis.[1] Its primary function is to introduce an isopropyl phosphate group into various molecules by reacting with nucleophiles.[1] The phosphorus atom in this compound is highly electron-deficient due to the presence of two chlorine atoms and an oxygen atom, making it a prime target for nucleophilic attack.[1] This high reactivity, however, necessitates a thorough understanding of its cross-reactivity with different functional groups to ensure selective and efficient synthesis. This guide provides an objective comparison of the reactivity of this compound with common functional groups, supported by experimental insights.

Reactivity Profile: A Comparative Overview

The reactivity of this compound is characterized by the sequential displacement of its two chloride ions, which are excellent leaving groups.[1] This allows for a stepwise reaction with one or two equivalents of a nucleophile, or with two different nucleophiles, to create unsymmetrical products.[1] The primary functional groups that exhibit significant cross-reactivity are alcohols, amines, thiols, and water.

Table 1: Summary of Cross-Reactivity with Various Functional Groups

Functional GroupNucleophileProduct ClassGeneral Reaction ConditionsKey Considerations
Alcohols R-OHPhosphate EstersAnhydrous conditions, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge HCl.[1][2][3]Stepwise addition allows for the synthesis of unsymmetrical phosphate triesters.[1]
Amines R-NH₂ (primary) or R₂NH (secondary)PhosphoramidatesAnhydrous conditions, typically with a base like triethylamine to neutralize the HCl byproduct.[1][4]The initial reaction forms a stable isopropyl phosphoramidochloridate intermediate.[1]
Thiols R-SHThiophosphatesAnhydrous conditions, similar to alcohols and amines.Thiols are strong nucleophiles and are expected to react readily, though specific literature on this compound is less common than for alcohols and amines.[1][5]
Diols HO-R-OHCyclic PhosphatesAnhydrous conditions, reaction with 1,2- or 1,3-diols leads to the formation of five- or six-membered cyclic phosphate esters.[1]Intramolecular cyclization occurs via sequential displacement of the two chloride atoms.[1]
Water H₂OIsopropyl Phosphoric Acid + HClPresence of moisture.Highly susceptible to hydrolysis; must be handled under strictly anhydrous conditions to prevent decomposition.[1]

Detailed Reactivity and Experimental Protocols

Reaction with Alcohols: Synthesis of Phosphate Esters

This compound reacts with alcohols to form phosphate esters. The reaction can be controlled to produce either a mon- or disubstituted product. A key application is the synthesis of unsymmetrical phosphate triesters by reacting the reagent sequentially with two different alcohols.[1]

Experimental Protocol: Synthesis of an Unsymmetrical Phosphate Ester

This generalized protocol is based on established methods for phosphorylation.[1][6][7]

  • Step 1: Formation of the Phosphorochloridate Intermediate.

    • Dissolve one equivalent of this compound in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C.

    • Slowly add one equivalent of the first alcohol (R¹OH) along with one equivalent of a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.

    • Upon completion, the triethylammonium hydrochloride salt byproduct is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude isopropyl phosphoro-chloridate ester intermediate.

  • Step 2: Addition of the Second Nucleophile.

    • Re-dissolve the crude intermediate in an anhydrous aprotic solvent.

    • Add one equivalent of the second alcohol (R²OH) and one equivalent of a non-nucleophilic base.

    • Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or NMR).

    • Filter the salt byproduct and remove the solvent in vacuo. The final product is then purified using column chromatography.

Reaction with Amines: Synthesis of Phosphoramidates

The reaction with primary or secondary amines is a primary method for synthesizing phosphoramidates.[1][8] The reaction proceeds through a stable isopropyl phosphoramidochloridate intermediate, which can then be reacted with a second nucleophile (another amine or an alcohol).[1]

Experimental Protocol: Synthesis of a Phosphoramidate

This protocol is adapted from general procedures for phosphoramidate synthesis.[4][9]

  • Preparation of the Phosphoramidochloridate.

    • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of one equivalent of a primary or secondary amine and one equivalent of triethylamine in anhydrous dichloromethane.

    • Add the amine solution dropwise to the phosphorodichloridate solution with vigorous stirring.

    • Allow the reaction to proceed at 0°C for one hour and then at room temperature for an additional 1-2 hours.

    • Monitor the formation of the phosphoramidochloridate intermediate by ³¹P NMR.

  • Reaction with a Second Nucleophile.

    • Once the intermediate is formed, the reaction mixture can be used directly.

    • Add one equivalent of a second nucleophile (e.g., an alcohol or a different amine) to the mixture.

    • Stir at room temperature for 2-12 hours, depending on the nucleophilicity of the second reactant.

    • After the reaction is complete, the mixture is typically washed with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final phosphoramidate product is purified by flash chromatography.

Reaction with Thiols and Diols
  • Thiols : As strong nucleophiles, thiols are expected to react with this compound in a manner analogous to alcohols and amines to form thiophosphates.[1][5] The reaction would require anhydrous conditions and a base to scavenge the HCl produced.

  • Diols : The reaction with diols, such as 1,3-diols, is a direct method for constructing six-membered cyclic phosphate esters. This occurs through the sequential displacement of the two chloride atoms by the two hydroxyl groups of the diol.[1]

Hydrolysis: A Competing Reaction

This compound is highly susceptible to hydrolysis.[1] In the presence of water, it rapidly decomposes to form isopropyl phosphoric acid and hydrochloric acid. This reactivity underscores the critical need for strictly anhydrous conditions during all synthetic procedures to prevent reagent degradation and the formation of undesired byproducts.[1]

Visualizing Reaction Pathways

Diagram 1: General Phosphorylation Mechanism

G cluster_reactants Reactants cluster_products Products IPP Isopropyl Phosphorodichloridate Intermediate Monosubstituted Intermediate IPP->Intermediate + Nu-H - Cl⁻ NuH Nucleophile (R-OH, R-NH₂, R-SH) HCl HCl

Caption: General reaction of a nucleophile with this compound.

Diagram 2: Stepwise Synthesis of an Unsymmetrical Phosphate Ester

G IPP Isopropyl Phosphorodichloridate Intermediate Isopropyl Phosphoro- chloridate Ester IPP->Intermediate + R¹OH - HCl R1OH First Alcohol (R¹OH) Final_Product Unsymmetrical Phosphate Triester Intermediate->Final_Product + R²OH - HCl R2OH Second Alcohol (R²OH)

Caption: Synthesis of an unsymmetrical phosphate ester via sequential alcoholysis.

Diagram 3: Logical Workflow for Phosphoramidate Synthesis

G Start Isopropyl Phosphorodichloridate Step1 React with Primary/Secondary Amine Start->Step1 Intermediate Form Phosphoramido- chloridate Intermediate Step1->Intermediate Decision Add Second Nucleophile? Intermediate->Decision Option_A React with Alcohol Decision->Option_A Yes (Alcohol) Option_B React with Amine Decision->Option_B Yes (Amine) End_A Final Phosphoramidate (P-O and P-N bonds) Option_A->End_A End_B Final Phosphoramidate (Two P-N bonds) Option_B->End_B

Caption: Decision workflow for synthesizing different types of phosphoramidates.

References

Safety Operating Guide

Proper Disposal of Isopropyl Phosphorodichloridate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The safe and effective disposal of isopropyl phosphorodichloridate is critical for laboratory safety and environmental protection. This document provides a detailed protocol for the neutralization and disposal of this reactive organophosphate compound, intended for researchers, scientists, and drug development professionals. The procedures outlined below are based on the principle of controlled hydrolysis, a common method for the degradation of reactive acid chlorides and organophosphates.[1][2][3][4]

Immediate Safety and Handling Precautions:

This compound is a corrosive and toxic compound that reacts with moisture.[5] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood at all times. Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles, and a face shield.[6]

  • Skin Protection: A lab coat and impervious gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques.[6]

  • Respiratory Protection: Use in a well-ventilated area is crucial. For emergencies or in situations with inadequate ventilation, a respirator may be required.

Disposal Protocol: Neutralization by Controlled Hydrolysis

This procedure involves the slow addition of this compound to a basic solution to control the exothermic reaction and neutralize the resulting acidic byproducts.

Experimental Methodology:

  • Prepare the Neutralization Solution: In a suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, an addition funnel, and a thermometer, prepare a 5-10% aqueous solution of a base. Sodium hydroxide or potassium hydroxide are suitable options. Alternatively, a slurry of calcium hydroxide can be used.[2] The use of a basic solution helps to accelerate the hydrolysis of the phosphorodichloridate.[1]

  • Cool the Solution: Place the reaction vessel in an ice bath to cool the basic solution to 0-10 °C. This is crucial for controlling the exothermic reaction that occurs upon addition of the phosphorodichloridate.

  • Slow Addition: Carefully transfer the this compound to the addition funnel. Add the phosphorodichloridate dropwise to the stirred, cold basic solution. The rate of addition should be slow enough to maintain the reaction temperature below 25 °C.

  • Stir and Monitor: After the addition is complete, continue to stir the mixture at room temperature for several hours to ensure the hydrolysis is complete. The hydrolysis of related compounds can take several hours.[1]

  • Check pH: Once the reaction is complete, check the pH of the solution. If the solution is acidic, add more base to neutralize it to a pH between 6 and 8.

  • Final Disposal: The resulting neutralized aqueous solution, containing isopropyl phosphate and inorganic salts, should be disposed of as aqueous chemical waste in accordance with local and institutional regulations.[4][7]

Quantitative Data for Disposal

The following table provides a summary of key quantitative parameters for the disposal procedure.

ParameterValueNotes
Neutralizing Agent 5-10% Sodium Hydroxide (aq)A sufficient excess should be used to ensure complete neutralization of the hydrochloric acid and phosphoric acid derivatives formed.
Reaction Temperature 0-25 °CMaintaining a low temperature during addition is critical to control the exothermic reaction.
Reaction Time Several hoursThe exact time may vary, but stirring for at least 2-4 hours at room temperature after addition is recommended.
Final pH 6-8Ensures complete neutralization before disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

cluster_prep Preparation cluster_reaction Neutralization cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Prepare 5-10% Aqueous Base Solution A->B C Cool Solution in Ice Bath (0-10 °C) B->C D Slowly Add this compound C->D Begin Addition E Monitor and Control Temperature (< 25 °C) D->E F Stir at Room Temperature for Several Hours E->F G Check and Adjust pH to 6-8 F->G Reaction Complete H Dispose of as Aqueous Chemical Waste G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.